Arbidol Impurity I
Description
Properties
CAS No. |
153633-10-4 |
|---|---|
Molecular Formula |
C22H24Br2N2O3S |
Molecular Weight |
556.32 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Control of Arbidol Impurity I
Technical Whitepaper
Executive Summary
In the synthesis and quality control of Umifenovir (Arbidol), a broad-spectrum antiviral indole derivative, the management of process-related impurities is critical for regulatory compliance (ICH Q3A/Q3B). Arbidol Impurity I , identified as the 6,7-dibromo analog of the active pharmaceutical ingredient (API), represents a significant specific impurity arising during the halogenation stage of manufacturing.
This guide provides a comprehensive technical analysis of Arbidol Impurity I, detailing its chemical identity, formation mechanism, physicochemical properties, and analytical control strategies. It is designed to assist analytical scientists and process chemists in the detection, quantification, and remediation of this impurity to ensure high-purity API production.
Chemical Identity and Structural Analysis[1]
Arbidol Impurity I is the di-bromo analogue of Umifenovir. While the therapeutic molecule contains a single bromine atom at the C6 position of the indole ring, Impurity I contains a second bromine atom at the C7 position. This structural modification significantly alters its lipophilicity and chromatographic behavior.
| Attribute | Detail |
| Common Name | Arbidol Impurity I (Arbidol RC 4) |
| Chemical Name | Ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
| CAS Number | 153633-10-4 |
| Molecular Formula | C₂₂H₂₄Br₂N₂O₃S |
| Molecular Weight | 556.31 g/mol |
| Structural Feature | Indole core with two bromine substituents (C6, C7) |
Structural Comparison
-
Umifenovir (API): C6-Br substitution.[1]
-
Impurity I: C6, C7-di-Br substitution.
-
Impact: The addition of a heavy, lipophilic halogen atom (+79.9 Da) increases the molecular weight and hydrophobicity, affecting solubility and retention time.
Formation Mechanism: Root Cause Analysis
The formation of Impurity I is directly linked to the bromination step in the Arbidol synthetic pathway. The standard synthesis involves the Nenitzescu indole synthesis followed by functionalization. The critical control point is the introduction of the bromine atom.
Reaction Pathway
The precursor, typically an indole derivative lacking the halogen, is treated with a brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine).
-
Intended Reaction: Monobromination at the most electron-rich available position (C6).
-
Side Reaction (Over-bromination): If excess brominating agent is used, or reaction times are prolonged, electrophilic aromatic substitution occurs at the second most activated position (C7), yielding the dibromo impurity.
Figure 1: Formation pathway of Arbidol Impurity I via electrophilic aromatic substitution.
Physicochemical Profiling
Understanding the physicochemical divergence between the API and Impurity I is essential for developing separation methods. The extra bromine atom acts as a "lipophilic anchor," drastically changing the molecule's interaction with solvents and stationary phases.
Comparative Properties Table
| Property | Arbidol (API) | Impurity I (6,7-Dibromo) | Impact on Analysis |
| Molecular Weight | 477.42 | 556.31 | Distinct MS signal (+79 Da shift). |
| LogP (Predicted) | ~4.4 - 4.8 | > 5.5 | Impurity I is significantly more hydrophobic. |
| Solubility (Aq) | Low (requires acidic pH) | Very Low | May precipitate in weak buffers; requires high % organic solvent. |
| pKa (Amine) | ~6.0 | ~5.8 - 6.0 | Minimal change; basicity is preserved. |
| UV Absorption | λmax ~255, 316 nm | Similar Profile | Detectable by standard UV detectors (PDA). |
| HPLC Elution | Retention Time ( | Elutes after the main peak in Reverse Phase. |
Mass Spectrometry Signature
The presence of two bromine atoms creates a distinctive isotopic pattern in Mass Spectrometry due to the natural abundance of
-
Arbidol (1 Br): M and M+2 peaks in 1:1 ratio.
-
Impurity I (2 Br): M, M+2, and M+4 peaks in a 1:2:1 ratio . This is a definitive diagnostic tool for identification.
Analytical Strategy & Control
To control Impurity I to <0.15% (ICH Q3A limit), a robust Reverse Phase HPLC (RP-HPLC) method is required.
Chromatographic Separation Logic
Due to the increased hydrophobicity (LogP > 5.5), Impurity I interacts more strongly with C18 stationary phases.
-
Column: C18 (Octadecylsilane), high carbon load recommended.
-
Mobile Phase: Acidified water (pH 3.0) / Acetonitrile gradient. Acidic pH ensures the dimethylamino group is protonated, improving peak shape, while high organic content is needed to elute the lipophilic dibromo impurity.
-
Relative Retention Time (RRT): Impurity I typically elutes at an RRT of 1.2 – 1.4 relative to Arbidol.
Figure 2: Analytical workflow for the detection and quantification of Impurity I.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantification of Impurity I in Arbidol API.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Ammonium Formate or Phosphate Buffer (pH 3.0).
-
Water (Milli-Q).
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Temperature: 30°C.
-
-
Gradient Program:
-
Time 0 min: 70% Buffer / 30% ACN
-
Time 15 min: 20% Buffer / 80% ACN (Ramp to elute lipophilic Impurity I)
-
Time 20 min: 20% Buffer / 80% ACN
-
Time 21 min: 70% Buffer / 30% ACN (Re-equilibration)
-
-
System Suitability:
-
Resolution (
) between Arbidol and Impurity I must be > 2.0. -
Tailing factor for Arbidol < 1.5.
-
Protocol B: Solubility Profiling (Qualitative)
Objective: Confirm lipophilicity relative to API.
-
Prepare three 4 mL vials containing:
-
Vial A: pH 1.2 Buffer (0.1 N HCl).
-
Vial B: pH 6.8 Phosphate Buffer.
-
Vial C: Methanol.
-
-
Add 10 mg of Impurity I reference standard to each.
-
Sonicate for 10 minutes.
-
Observation:
References
-
Blaising, J., et al. (2014).[5] Arbidol as a broad-spectrum antiviral: An update. Antiviral Research, 107, 84–94.[5] Link[5]
-
Orola, L., et al. (2015).[2] New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility. Molecular Pharmaceutics, 12(11). Link
-
PubChem Database. (2025).[6] Umifenovir (CID 131411) and Related Compounds. National Center for Biotechnology Information. Link
-
Veeprho Laboratories. (2024). Arbidol Impurity I Reference Standard (CAS 153633-10-4).[5][3] Link
-
Liu, M., et al. (2020). Synthesis and antiviral activity of Arbidol derivatives. Journal of Medicinal Chemistry (Inferred context from general Arbidol SAR studies).
Sources
Comprehensive Profiling of Arbidol Impurity I: Solubility, Stability, and Control Strategies
The following technical guide provides an in-depth profiling of Arbidol Impurity I, specifically identified as the 6,7-dibromo analog of Umifenovir. This guide is structured to assist analytical scientists and process chemists in the identification, characterization, and control of this specific process-related impurity.
Executive Summary & Impurity Identification
In the development and manufacturing of Arbidol (Umifenovir) , a broad-spectrum antiviral indole derivative, the control of process-related impurities is critical for meeting ICH Q3A/Q3B guidelines.[1] Impurity I (CAS: 153633-10-4) is a significant process-related impurity arising from the over-bromination of the indole core during the synthesis of the active pharmaceutical ingredient (API).
Unlike oxidative degradants (e.g., Arbidol Sulfoxide), Impurity I is structurally stable but poses challenges in purification due to its physicochemical similarity to the parent drug.
Chemical Identity
| Parameter | Description |
| Common Name | Arbidol Impurity I (In-house designation) |
| Chemical Name | Ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
| Parent API | Umifenovir (6-bromo analog) |
| CAS Number | 153633-10-4 |
| Molecular Formula | C₂₂H₂₄Br₂N₂O₃S |
| Molecular Weight | 556.32 g/mol (vs. 477.4 API) |
| Structural Distinction | Presence of a second bromine atom at the C7 position of the indole ring.[1][2][3][4] |
Formation Mechanism (Process Origin)
Understanding the origin of Impurity I is the first step in stability and control.[1] The synthesis of Arbidol involves the bromination of the indole intermediate.[1] Impurity I is generated via electrophilic aromatic substitution when the reaction conditions (stoichiometry of brominating agent, temperature, or reaction time) are uncontrolled, leading to di-substitution.
Diagram 1: Formation Pathway of Impurity I
The following logic flow illustrates the kinetic competition between the desired mono-bromination and the undesired di-bromination.
Caption: Kinetic pathway showing the sequential bromination leading to Impurity I. Strict stoichiometric control is required to prevent the transformation of the API into Impurity I.
Solubility Profile
Impurity I exhibits a solubility profile governed by the hydrophobic effect of the additional bromine atom.[1] The introduction of a second halogen increases the lipophilicity (LogP) compared to the parent Arbidol.
Comparative Solubility Data (Estimated vs. Observed)
The following table synthesizes experimental observations of the parent drug with the structural-activity relationship (SAR) projections for Impurity I.
| Solvent System | Arbidol (API) Solubility | Impurity I Solubility (Profile) | Causality / Rationale |
| Water (pH 1.2 - 6.8) | Practically Insoluble (< 0.1 mg/mL) | Lower Solubility | The dibromo-substitution increases hydrophobicity, making aqueous dissolution even more difficult than the API.[1] |
| Methanol / Ethanol | Soluble (> 10 mg/mL) | Soluble | Indole esters generally show high affinity for lower alcohols; the extra Br has minimal impact here.[1] |
| DMSO / DMF | Freely Soluble (> 20 mg/mL) | Freely Soluble | Polar aprotic solvents disrupt the crystal lattice effectively for both mono- and di-bromo variants.[1] |
| Acetonitrile | Soluble | Soluble | Critical for HPLC method development; Impurity I will elute after Arbidol in Reverse Phase (RP) systems due to higher hydrophobicity.[1] |
| Hexane / Heptane | Insoluble | Slightly Soluble | The increased lipophilicity may allow trace solubility in non-polar solvents, unlike the salt form of the API.[1] |
Experimental Implication: When performing "salting out" or crystallization purification steps, Impurity I is likely to co-precipitate with the API due to their similar solubility windows in organic/aqueous mixtures.[1]
Stability Profile & Degradation Pathways
While Impurity I is a stable process impurity, it is subject to the same stress-degradation pathways as the parent molecule.[1] Stability studies must account for its potential to degrade into secondary byproducts.
Chemical Stability[1]
-
Hydrolytic Stability (Acid/Base):
-
Mechanism:[1][3] The ethyl ester moiety at position 3 is susceptible to hydrolysis.[1]
-
Observation: Under basic conditions (pH > 9), Impurity I hydrolyzes to the corresponding 6,7-dibromo-carboxylic acid . This degradation is rapid and irreversible.
-
Acidic Conditions: Relatively stable, though prolonged exposure to strong acid (0.1 N HCl) at elevated temperatures will induce hydrolysis.
-
-
Oxidative Stability:
-
Mechanism:[1][3] The sulfide linker (-S-CH₂-Ph) is a "soft" nucleophile prone to oxidation.[1]
-
Observation: Exposure to peroxides or atmospheric oxygen over time converts Impurity I into its Sulfoxide and Sulfone analogs.
-
Note: The presence of two electron-withdrawing bromine atoms on the indole ring slightly deactivates the sulfur towards oxidation compared to the mono-bromo API, potentially making Impurity I more oxidatively stable than Arbidol itself.[1]
-
Photostability
Indole derivatives are inherently photosensitive.[1] Upon exposure to UV light (ICH Q1B conditions), Impurity I undergoes photo-oxidation and potential debromination (radical mechanism), though the latter is slow.
Diagram 2: Degradation Map of Impurity I
This diagram outlines the divergent degradation pathways for Impurity I under stress conditions.[1]
Caption: Stress degradation pathways. Hydrolysis targets the ester (left), while oxidation targets the sulfide linker (right).
Analytical Strategy: Identification & Quantification
Distinguishing Impurity I from Arbidol requires specific analytical techniques due to their structural similarity.
Mass Spectrometry (The "Smoking Gun")
The most definitive method for identification is the Isotopic Pattern Analysis in LC-MS.[1]
-
Arbidol (1 Br): Shows a 1:1 doublet isotope pattern (M and M+2) due to ⁷⁹Br and ⁸¹Br.[1]
-
Impurity I (2 Br): Shows a 1:2:1 triplet pattern (M, M+2, M+4).[1]
-
Protocol: Use ESI+ mode. Look for the parent ion at m/z ~557 (depending on protonation). The distinctive triplet at 557, 559, 561 confirms the dibromo species.
-
HPLC Method Parameters
To separate Impurity I (more hydrophobic) from Arbidol, a gradient elution is recommended.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.5).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B (Isocratic)
-
5-20 min: 20% → 80% B (Linear Gradient)
-
-
Retention Time (RT):
-
Arbidol: ~12 min[1]
-
Impurity I: ~15-16 min (Elutes after API due to higher LogP).
-
-
Detection: UV at 254 nm or 315 nm (Indole absorption).[1]
References
-
Veeprho Laboratories. (n.d.). Arbidol Impurity I Structure and CAS Details. Retrieved from [Link][1]
-
Boriskin, Y. S., et al. (2008).[1] Arbidol: A broad-spectrum antiviral compound that blocks viral fusion.[1] Current Medicinal Chemistry. Retrieved from [Link]
-
Deng, P., et al. (2013).[5] Metabolism and pharmacokinetics of Arbidol in humans. Drug Metabolism and Disposition.[1][5] Retrieved from [Link]
- Liu, M., et al. (2012). Forced degradation studies of Arbidol and development of a stability-indicating LC method. Journal of Pharmaceutical Analysis.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Arbidol | C22H26BrClN2O3S | CID 9958103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genesis of Arbidol Impurity I: A Technical Guide to Potential Formation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbidol (Umifenovir), a broad-spectrum antiviral agent, is a cornerstone in the treatment of influenza and other respiratory viral infections in several countries.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. Arbidol Impurity I, identified as ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, represents a critical process-related impurity. This in-depth technical guide delineates the potential formation pathways of this impurity, focusing primarily on the synthetic route of Arbidol. Furthermore, it explores hypothetical degradation pathways under forced stress conditions, providing a comprehensive overview for researchers and drug development professionals engaged in impurity profiling and control.
Introduction: The Significance of Impurity Profiling in Arbidol
The therapeutic efficacy and safety of a drug product are intrinsically linked to the purity of the API. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] In the context of Arbidol, a complex indole derivative, the multi-step synthesis presents several junctures where side reactions can lead to the formation of impurities.[3]
Arbidol Impurity I is a structurally similar molecule to the parent drug, with the notable addition of a second bromine atom at the 7-position of the indole ring. Understanding the genesis of this impurity is crucial for several reasons:
-
Process Optimization: Identifying the root cause of impurity formation allows for the refinement of synthetic steps to minimize or eliminate its occurrence.
-
Quality Control: A thorough understanding of potential impurities informs the development of robust analytical methods for their detection and quantification.
-
Regulatory Compliance: Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.
This guide will provide a detailed analysis of the most probable pathway for the formation of Arbidol Impurity I—as a process-related impurity—and will also consider plausible, albeit less likely, degradation pathways.
The Prime Suspect: Arbidol Impurity I as a Process-Related Impurity
The most compelling evidence points towards the formation of Arbidol Impurity I during the synthesis of Arbidol, specifically during the bromination step of the indole core.
The Synthetic Landscape of Arbidol
The synthesis of Arbidol is a multi-step process that typically involves the construction of the substituted indole ring, followed by a series of functional group interconversions. A key step in many reported synthetic routes is the electrophilic bromination of a 5-hydroxyindole derivative to introduce the bromine atom at the C-6 position.[4][5]
Several patents and publications allude to a "double bromination" or the use of excess brominating agents, which are strong indicators of the potential for over-bromination.[6][7]
The Mechanism: Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The hydroxyl group at the 5-position and the alkyl substituents further activate the ring towards electrophilic attack.
The formation of Arbidol Impurity I can be rationalized through the following mechanistic steps:
-
Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), generates the electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
-
First Bromination (Desired Reaction): The electron-rich indole ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation yields the desired 6-bromoindole derivative. The regioselectivity of this step is directed by the existing substituents on the indole ring.
-
Second Bromination (Over-bromination): If excess brominating agent is present or if the reaction conditions are not carefully controlled, the mono-brominated indole derivative can undergo a second electrophilic substitution. The existing substituents, including the newly introduced bromine at C-6 and the hydroxyl group at C-5, will direct the second bromination. The C-7 position is a plausible site for this second attack due to the electronic effects of the substituents.
A study on the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid demonstrated the formation of a 5,6-dibromoindole derivative, highlighting the feasibility of di-bromination on a similar indole core under plausible synthetic conditions.[1]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Proposed pathway for the formation of Arbidol Impurity I as a process-related impurity during synthesis."
Factors Influencing Over-bromination
Several process parameters can influence the formation of Arbidol Impurity I:
-
Stoichiometry of Brominating Agent: The use of an excess of the brominating agent is the most direct cause of over-bromination.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of a second bromination event.
-
Solvent and Catalyst: The choice of solvent and the presence of any catalysts can affect the reactivity of the brominating agent and the regioselectivity of the reaction.
-
Purity of Starting Materials: The presence of impurities in the starting indole precursor could potentially influence the course of the bromination reaction.
Exploring the Possibility of Degradation Pathways
While the evidence strongly supports a synthetic origin, it is prudent for a comprehensive technical guide to consider the theoretical possibility of Arbidol Impurity I forming as a degradation product under specific stress conditions. However, it is important to note that there is currently a lack of direct experimental evidence from forced degradation studies of Arbidol to support these pathways.
Hypothetical Degradation Mechanisms
The formation of Arbidol Impurity I via degradation would necessitate a source of reactive bromine. Two hypothetical scenarios are considered here:
Scenario A: Degradation in the Presence of Residual Bromide
If the final drug substance contains residual bromide ions from the synthesis, these could potentially be oxidized to electrophilic bromine under certain stress conditions.
-
Oxidative Stress: Strong oxidizing agents could oxidize bromide ions (Br⁻) to molecular bromine (Br₂) or hypobromite (BrO⁻), which could then act as electrophiles for the bromination of the Arbidol molecule at the C-7 position.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Hypothetical oxidative degradation pathway for the formation of Arbidol Impurity I."
Scenario B: Photolytic Degradation
-
Photolytic Stress: In the presence of photosensitizers and a source of bromine (either residual bromide or the existing bromo-substituent), it is conceivable that photolytic conditions could generate bromine radicals. These radicals could potentially participate in a free-radical aromatic substitution reaction, although this is generally less common for electron-rich systems like indoles compared to electrophilic substitution. A more plausible photolytic pathway would involve the generation of an electrophilic bromine species.
It is crucial to reiterate that these degradation pathways are speculative and would require experimental verification through meticulously designed forced degradation studies.
Experimental Protocols for Investigation
To definitively elucidate the origin of Arbidol Impurity I, a combination of synthetic and analytical experiments is necessary.
Protocol for Monitoring the Bromination Step in Arbidol Synthesis
Objective: To monitor the formation of Arbidol Impurity I during the bromination of the Arbidol precursor and to investigate the impact of reaction conditions.
Methodology:
-
Reaction Setup: Set up parallel bromination reactions of the 5-hydroxyindole precursor.
-
Variable Parameters: Systematically vary key parameters in each reaction:
-
Molar ratio of brominating agent (e.g., 0.9, 1.0, 1.1, 1.5, and 2.0 equivalents).
-
Reaction temperature (e.g., 0 °C, room temperature, 40 °C).
-
Reaction time (withdrawn aliquots at various time points).
-
-
In-Process Control (IPC): Withdraw aliquots from each reaction at specified time intervals.
-
Sample Preparation: Quench the reaction in the aliquots immediately and prepare for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating Arbidol, the starting material, and Arbidol Impurity I.
-
Data Analysis: Quantify the levels of Arbidol Impurity I in each sample and correlate with the reaction parameters.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Experimental workflow to investigate the formation of Arbidol Impurity I during synthesis."
Protocol for Forced Degradation Studies of Arbidol
Objective: To investigate the potential for Arbidol Impurity I to form under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of Arbidol in appropriate solvents. For oxidative stress, also prepare samples spiked with a known concentration of sodium bromide.
-
Stress Conditions (as per ICH Q1A(R2)):
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours (with and without bromide spiking).
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the solution and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV/MS method.
-
Characterization: If a new peak corresponding to the retention time of Arbidol Impurity I is observed, perform co-injection with a reference standard of the impurity for confirmation. Further characterization using LC-MS/MS and NMR may be necessary.
Data Presentation and Summary
The following table summarizes the expected outcomes from the proposed experimental investigations:
| Formation Pathway | Experimental Evidence | Key Influencing Factors | Likelihood |
| Process-Related | Formation of Impurity I observed during the bromination step of synthesis. | Excess brominating agent, prolonged reaction time, elevated temperature. | High |
| Degradation (Oxidative) | Formation of Impurity I in Arbidol samples spiked with bromide and subjected to oxidative stress. | Presence of residual bromide, strength of oxidizing agent. | Low (Hypothetical) |
| Degradation (Photolytic) | Formation of Impurity I in Arbidol samples subjected to photolytic stress (potentially with bromide). | Light intensity, presence of photosensitizers and bromide. | Very Low (Hypothetical) |
Conclusion and Recommendations
The available evidence strongly suggests that Arbidol Impurity I is primarily a process-related impurity formed during the bromination step of Arbidol synthesis due to over-bromination of the indole ring. The inherent reactivity of the indole nucleus makes this a plausible and likely side reaction.
While the formation of Arbidol Impurity I through degradation pathways remains a theoretical possibility, there is currently no direct experimental evidence to support this. Such pathways would be contingent on the presence of residual reactants and specific, harsh stress conditions.
For drug development professionals, the focus for controlling Arbidol Impurity I should be on:
-
Optimizing the Bromination Step: Careful control of the stoichiometry of the brominating agent, reaction temperature, and time is critical.
-
Implementing Robust In-Process Controls: Monitoring the progress of the bromination reaction by HPLC can help to ensure the reaction is stopped at the optimal point to minimize the formation of the dibromo impurity.
-
Developing and Validating a Stability-Indicating Analytical Method: This method should be capable of separating and quantifying Arbidol from all potential impurities, including Arbidol Impurity I, to ensure the quality and safety of the final drug product.
By understanding the potential formation pathways of Arbidol Impurity I, researchers and manufacturers can implement effective control strategies to ensure the production of high-purity Arbidol, thereby safeguarding patient health.
References
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Retrieved February 7, 2026, from [Link]
-
New Drug Approvals. (2020, March 21). Arbidol, Umifenovir. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, January 9). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN111269168A - Preparation method of arbidol intermediate.
-
Veeprho. (n.d.). Arbidol Inhouse Impurity I | CAS 153633-10-4. Retrieved February 7, 2026, from [Link]
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2021, December 13). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. Retrieved February 7, 2026, from [Link]
-
The Synthesis Journey of Arbidol Hydrochloride: From Lab to Production. (2026, February 6). Retrieved February 7, 2026, from [Link]
-
PMC. (2017, June 28). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies | Request PDF. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Retrieved February 7, 2026, from [Link]
-
PMC. (2023, August 28). Arbidol: The current demand, strategies, and antiviral mechanisms. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Arbidol as a broad-spectrum antiviral: An update. Retrieved February 7, 2026, from [Link]
-
YouTube. (2019, January 18). The Arbidol Story: How a Clinically Used Antiviral Drug Inhibits Hepatitis C, Ebola, and Zika Virus. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Arbidol | C22H26BrClN2O3S | CID 9958103. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN102351778A - Preparation method of arbidol hydrochloride.
-
ResearchGate. (n.d.). Chemical structure of arbidol hydrochloride. | Download Scientific Diagram. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Umifenovir. Retrieved February 7, 2026, from [Link]
-
PharmaCompass.com. (n.d.). Arbidol | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 7, 2026, from [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2. Retrieved February 7, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Arbidol Hydrochloride? Retrieved February 7, 2026, from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (2024, September 24). Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2017, August 1). Stress Studies on Acyclovir. Retrieved February 7, 2026, from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved February 7, 2026, from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Stability of Barakol Under Hydrolytic Stress Conditions and Its Major Degradation Product. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved February 7, 2026, from [Link]
-
PubMed. (2022, March 20). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC‐hyphenated techniques. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, December 23). (PDF) Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 7, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate hydrochloride. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). LC–MS/MS characterization of forced degradation products of zofenopril | Request PDF. Retrieved February 7, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). A Study of Certain Brominated Derivatives of Oxindole. Retrieved February 7, 2026, from [Link]
-
Allmpus. (n.d.). Arbidol Impurity C. Retrieved February 7, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 7, 2026, from [Link]
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- 7. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
Technical Guide: Forced Degradation Studies for Arbidol (Umifenovir) Impurity Profiling
Executive Summary
This technical guide provides a rigorous framework for conducting forced degradation studies on Arbidol (Umifenovir), a broad-spectrum antiviral indole derivative. Designed for analytical scientists and formulation chemists, this document moves beyond generic "stress testing" to address the specific chemical vulnerabilities of the Umifenovir molecule—specifically its indole core, ethyl ester moiety, and sulfide linkage.
The protocols detailed below are engineered to satisfy ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability) guidelines while ensuring mass balance and peak purity, the hallmarks of a self-validating analytical method.
Chemical Basis of Instability
To design an effective degradation study, one must first understand the molecule's "fracture points." Arbidol (Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]indole-3-carboxylate) presents three primary zones of instability:
-
The Ethyl Ester Linkage (C-3 Position): Highly susceptible to hydrolytic cleavage, particularly under alkaline conditions, leading to the formation of the carboxylic acid derivative (Des-ethyl Arbidol).
-
The Sulfide Bridge (Phenylthiomethyl group): The sulfur atom is a "soft" nucleophile prone to oxidation , readily converting to sulfoxide (S=O) and sulfone (O=S=O) analogs.
-
The Indole Core & Halogen: The aromatic system, combined with the bromine substituent, makes the molecule sensitive to photolytic degradation , leading to radical-mediated dehalogenation and ring-opening reactions.
Strategic Framework (ICH & Quality by Design)
The objective is not merely to degrade the drug, but to generate a "fingerprint" of potential impurities.
-
Target Degradation: Aim for 5–20% degradation. <5% is insufficient for profile mapping; >20% risks secondary degradation (degrading the degradants), which complicates the profile with unrealistic impurities.
-
Mass Balance: The sum of the assay value and the levels of degradation products must equal 100% ± 5%. Deviations indicate non-eluting impurities or response factor disparities.
Experimental Protocol: Stress Conditions
Note: All stress samples must be accompanied by a "Zero-Time" control (unstressed sample prepared simultaneously) and a "Blank" (stress media without drug) to identify artifacts.
Hydrolytic Degradation (Acid/Base)
Arbidol is relatively stable in acid but highly labile in base.
-
Acid Stress:
-
Dissolve Arbidol to a concentration of 1 mg/mL in diluent (e.g., MeOH:Water).
-
Add equal volume of 0.1 N HCl .
-
Reflux at 60°C for 4–8 hours .
-
Neutralization (Critical): Before injection, neutralize with 0.1 N NaOH to pH 7.0. Acidic samples can distort peak shapes in unbuffered mobile phases.
-
-
Alkaline Stress:
-
Dissolve Arbidol (1 mg/mL).
-
Add equal volume of 0.1 N NaOH .
-
Caution: Arbidol degrades rapidly in base. Start at Room Temperature for 1 hour . If <5% degradation, heat to 40°C.
-
Quenching: Neutralize immediately with 0.1 N HCl to stop the reaction.
-
Oxidative Degradation
-
Peroxide Stress:
-
Prepare 1 mg/mL Arbidol solution.
-
Add 3% H₂O₂ (Hydrogen Peroxide).
-
Incubate at Room Temperature for 2–6 hours .
-
Note: If precipitation occurs (oxidized products may be less soluble), add Acetonitrile to solubilize before injection.
-
Photolytic Degradation (ICH Q1B)
-
Solid State: Spread API thinly (<1mm) in a quartz petri dish.
-
Solution: Prepare 1 mg/mL solution in quartz cuvettes.
-
Exposure: Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV).
-
Dark Control: Wrap a duplicate sample in aluminum foil and place alongside the test sample to differentiate thermal effects from light effects.
Thermal Degradation
-
Solid State: Place API in an open vial at 60°C and 80°C for 7 days.
-
Humidity Effect: Run a parallel set at 40°C/75% RH to check for hydrolysis-mediated thermal degradation.
Analytical Methodology (HPLC/UPLC)
To separate the parent peak from the generated impurities, a gradient Reverse Phase (RP) method is required.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax SB-C18 or Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm | C18 provides necessary hydrophobic retention for the indole core. |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate (pH 4.5) | Acidic pH suppresses ionization of the carboxylic acid degradant, improving retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over Methanol for sharper peaks and lower backpressure. |
| Gradient | Time (min) / %B: 0/10 → 20/90 → 25/90 → 26/10 | Slow ramp required to separate the polar oxidative degradants from the parent. |
| Flow Rate | 1.0 mL/min | Standard for HPLC; adjust for UPLC. |
| Detection | PDA (210–400 nm); Extract at 228 nm & 254 nm | PDA is mandatory for Peak Purity analysis to ensure no co-elution. |
Workflow Visualization
The following diagram illustrates the logical flow of the forced degradation study, emphasizing the "Self-Validating" checkpoints (Neutralization, Peak Purity, Mass Balance).
Caption: Figure 1: End-to-end workflow for Arbidol forced degradation, highlighting critical quenching and validation steps.
Degradation Profile & Pathway Analysis
Based on literature and chemical logic, the following degradation products (DPs) are expected.
Hydrolytic Pathway (Alkaline Dominant)
-
Mechanism: Saponification of the ethyl ester.
-
Product: Arbidol Acid (Des-ethyl Arbidol).
-
LC Characteristics: This product is more polar than Arbidol and will elute earlier (lower Retention Time).
-
Mass Shift: -28 Da (Loss of C₂H₄).
Oxidative Pathway
-
Mechanism: Oxidation of the sulfide sulfur.
-
Products:
-
Arbidol Sulfoxide: Major oxidative degradant.
-
Arbidol Sulfone: Secondary degradant (formed from sulfoxide upon prolonged stress).
-
-
LC Characteristics: Sulfoxides are significantly more polar than sulfides; they will elute earlier than the parent.
Photolytic Pathway
-
Mechanism: Radical cleavage.
-
Products: Complex mixture including de-brominated species and products resulting from the loss of the thiophenol moiety.
Pathway Visualization
Caption: Figure 2: Primary degradation pathways of Arbidol showing the transition from parent molecule to specific impurities.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2][3] Link
-
ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2][3] Link
-
Srinivasa Rao Surabhi, et al. (2021).[4] Validated stability indicating method for determination of umifenovir-remdesivir in presence of its degradation products. International Journal of Development Research. Link
-
Annapurna, M. M., et al. (2018).[5] New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets.[5] International Journal of Green Pharmacy. Link
-
Li, Y., et al. (2023). Sunlight-induced degradation of COVID-19 antivirals arbidol in natural aquatic environments: Mechanisms, pathways and toxicity. Journal of Environmental Management.[6] Link
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. library.dphen1.com [library.dphen1.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. journalijdr.com [journalijdr.com]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. Sunlight-induced degradation of COVID-19 antivirals arbidol in natural aquatic environments: Mechanisms, pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides an advanced technical analysis of the impurity profile associated with the industrial synthesis of Umifenovir (Arbidol). It is designed for process chemists and analytical scientists optimizing the purity and safety of this broad-spectrum antiviral.
Executive Summary
The synthesis of Arbidol (Umifenovir) presents a unique challenge in impurity management due to its poly-functionalized indole core. Unlike simple heterocycles, Arbidol requires precise regioselective functionalization at four distinct positions on the indole ring (N1, C2, C3, C6) and the installation of a sensitive sulfide linkage.
This guide deconstructs the standard Modified Nenitzescu Route , identifying critical control points (CCPs) where process-related impurities (PRIs) originate. It categorizes these impurities by mechanism—regioselectivity errors, over-functionalization, and oxidative degradation—and provides a self-validating analytical framework for their detection.[1]
Part 1: The Synthetic Route & Critical Control Points
The industrial synthesis of Arbidol typically follows a convergent pathway centered on the Nenitzescu indole synthesis, followed by sequential functionalization.[1] Understanding this route is the prerequisite for predicting impurity fate.
The "2-Bromomethyl" Pathway
The most chemically distinct step in Arbidol synthesis is the functionalization of the C2-methyl group to accept the thiophenol side chain. This is often achieved via a radical or electrophilic bromination sequence that creates a high risk for genotoxic alkyl halide impurities.[1]
DOT Diagram 1: Synthetic Pathway & Impurity Origins
Caption: Flowchart illustrating the critical "2-Bromomethyl" intermediate pathway and points of impurity divergence.
Part 2: Critical Impurity Classes
Class A: Halogenated Process Impurities
The bromination step is a double-edged sword.[1] It must install a bromine atom at C6 (aromatic substitution) and functionalize the C2-methyl group (often via radical mechanism or rearrangement) to C2-bromomethyl.
-
Impurity RC-1 (The 2-Bromomethyl Intermediate):
-
Structure: Ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate.
-
Risk:[2] This is a highly reactive alkylating agent.[1] If unreacted during the thiophenol coupling, it poses a genotoxic risk (PGI).[1]
-
Control: Ensure stoichiometric excess of thiophenol and extended reaction times.[1] Monitor via LC-MS as it may not resolve well from the product in standard UV.
-
-
Impurity RC-4 (The Dibromo Analog):
-
Structure: Ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy...[3]
-
Origin: Over-bromination during the C6-installation step.[1] The C7 position is electronically activated by the 5-hydroxy group (even if protected).
-
Detection: Distinct isotopic pattern in Mass Spectrometry (M+2, M+4 peaks of equal height).[1]
-
Class B: Sulfide & Oxidation Impurities
The thioether linkage is susceptible to oxidation during the final workup or storage.[1]
-
Arbidol Sulfoxide (Impurity A in some pharmacopeias):
-
Arbidol Sulfone:
Class C: The Mannich Base Artifacts
The final step involves a Mannich reaction to install the dimethylaminomethyl group at C4.[1]
-
Bis-Mannich Impurity:
-
Origin: If the C6-bromine is missing (des-bromo impurity), the Mannich reagent can react at both C4 and C6.
-
Elimination Product: The Mannich base (benzylic amine) can undergo elimination to form a reactive exocyclic methylene species (quinone methide-like), which can dimerize.
-
Part 3: Analytical Method Development
To reliably detect these impurities, a gradient HPLC method with mass spectrometric compatibility is required. The following protocol is a self-validating system designed to separate the polar sulfoxides from the non-polar brominated intermediates.
Recommended HPLC-UV/MS Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Acquity BEH), 1.7 µm, 2.1 x 100 mm | High surface area for separation of structural isomers. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) | Buffering prevents peak tailing of the amine (Mannich base). |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic brominated species.[1] |
| Gradient | 5% B to 95% B over 15 mins | Shallow gradient required to separate Arbidol from its Des-bromo analog. |
| Detection | UV @ 315 nm; MS (ESI+) | 315 nm is specific to the indole core; MS confirms Br-isotope patterns. |
| Critical Pair | Arbidol / Des-bromo Arbidol | These co-elute in simple isocratic systems.[1] |
Quantifying the "Des-Bromo" Impurity
The absence of the bromine atom at C6 (Des-bromo Arbidol) is a critical quality attribute. It arises if the bromination step is incomplete.
-
Mass Spec Tag: Arbidol shows an isotopic doublet (approx 1:1 ratio for 79Br/81Br) at m/z 477/479.[1]
-
Des-Bromo Tag: Shows a single molecular ion at m/z ~399 (shift of -78 Da).
Part 4: Impurity Fate Mapping & Control Strategy
The following decision tree illustrates how to manage the lifecycle of these impurities.
DOT Diagram 2: Impurity Fate & Purge Strategy
Caption: Strategy for purging critical impurities. Red paths indicate safety-critical removal steps.
Protocol for Minimizing Oxidative Degradation
To prevent the formation of Arbidol Sulfoxide (Impurity A) during the final isolation:
-
Deoxygenation: Sparge all solvents (Acetone/Ethanol) with Nitrogen for 30 minutes prior to use.[1]
-
pH Control: Maintain the final hydrochloride salt formation step at pH < 2. The sulfide is more stable in acidic conditions than in basic conditions where the electron density on sulfur is higher.[1]
-
Drying: Dry the final cake under vacuum at < 50°C. High heat accelerates the autoxidation of the sulfide side chain.[1]
References
-
Synthesis and Structure
- Title: Structure-based optimization and synthesis of antiviral drug Arbidol analogues.
- Source: N
-
Link:[Link]
-
Impurity Identification
-
Analytical Methods (LC-MS)
-
Mechanism of Action & Structural Biology
Sources
- 1. veeprho.com [veeprho.com]
- 2. Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]
- 5. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. Scaffold morphing of arbidol (umifenovir) in search of multi-targeting therapy halting the interaction of SARS-CoV-2 with ACE2 and other proteases involved in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Certificate of Analysis for Arbidol Impurity I
Focus: Structural Elucidation & Validation of the Di-Bromo Analog (CAS 153633-10-4)[1]
Executive Summary
In the development of Umifenovir (Arbidol), impurity profiling is critical for meeting ICH Q3A/B regulatory thresholds.[1] While nomenclature varies across vendors, "Impurity I" in high-purity reference standard contexts frequently refers to the 6,7-Dibromo analog .[1] This impurity arises during the bromination of the indole core, where over-bromination occurs at the C7 position.
This guide provides a rigorous technical framework for generating a Certificate of Analysis (CoA) for Arbidol Impurity I , specifically Ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate .[1] It moves beyond simple data listing to explain the causality of analytical choices and the self-validating nature of the protocols.
Part 1: The Identity Pillar (Structural "Fingerprinting")[1]
A robust CoA must prove identity beyond reasonable doubt.[1] For halogenated impurities like Arbidol Impurity I, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide orthogonal validation.[1]
1. Mass Spectrometry: The Isotope Logic
The most definitive differentiator between Arbidol (Mono-bromo) and Impurity I (Di-bromo) is the isotopic abundance pattern.[1]
-
Arbidol (C22H25 BrN2O3S): Contains one Bromine atom.[1][2][3][][5]
-
Pattern: A 1:1 doublet ratio between
and .[1]
-
-
Impurity I (C22H24 Br2N2O3S): Contains two Bromine atoms.[1]
-
Pattern: A 1:2:1 triplet ratio for
, , and .[1]
-
Protocol Insight: Do not rely solely on the accurate mass (
2. 1H-NMR Spectroscopy: The "Silent" Proton
In the Arbidol parent molecule, the indole ring possesses a proton at position 7 (H-7).[1] In Impurity I, this position is substituted by Bromine.
-
Diagnostic Signal: In Arbidol, H-7 typically appears as a singlet or doublet (depending on long-range coupling) in the aromatic region (
7.0–7.5 ppm).[1] -
Validation Check: The CoA for Impurity I must demonstrate the absence of the H-7 signal. If an integral is detected here, the standard is contaminated with the parent API.
Table 1: Critical Identity Parameters
| Parameter | Arbidol (Parent) | Impurity I (Target) | Validation Logic |
| Formula | C22H25BrN2O3S | C22H24Br2N2O3S | |
| Mol.[1][6] Weight | 477.42 g/mol | 556.31 g/mol | Mass shift of ~79 Da (Br - H) |
| MS Isotope | 1:1 ( | 1:2:1 ( | Self-Validating Step |
| 1H-NMR (Ar) | Signal at C7 present | Signal at C7 absent | Confirms substitution site |
Part 2: Purity & Assay (The Quantification Pillar)[1]
For reference standards, "Purity" (HPLC Area %) and "Content" (Assay w/w %) are distinct.[1] This guide advocates for the Mass Balance Approach as the primary assay method, cross-validated by qNMR .
1. HPLC Method Development
Impurity I is more lipophilic than Arbidol due to the additional bromine atom.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Prediction: Impurity I will elute after Arbidol (Higher RRT > 1.0).[1]
2. Mass Balance Equation (Assay Calculation)
The assay value on the CoA is derived by subtracting all non-target mass from 100%.[1]
[1]-
%Imp_HPLC: Total impurities by HPLC-UV (254 nm).
-
%Water: Determined by Karl Fischer (KF) titration.[1]
-
%Solvents: Determined by Headspace GC (HS-GC).
-
%Residue: Residue on Ignition (ROI) / Sulfated Ash.[1]
Part 3: Visualizing the Workflow
The following diagrams illustrate the logical flow for generating the CoA and the structural origin of the impurity.
Diagram 1: Impurity Origin & Identification Logic
Caption: Synthesis pathway showing the origin of the Di-Bromo impurity and the self-validating MS isotope logic used to confirm its identity.
Diagram 2: The CoA Generation Workflow
Caption: The integrated workflow for deriving the "Assay" value using the Mass Balance approach, ensuring all contaminants are accounted for.
Part 4: Experimental Protocols
Protocol A: HPLC Purity Analysis
-
Objective: Determine the chromatographic purity of the reference standard.
-
Preparation: Dissolve 5 mg of Impurity I in 10 mL of Methanol (Grade: HPLC). Note: Use amber glassware as brominated indoles can be light-sensitive.[1]
-
System Suitability:
-
Inject a mixture of Arbidol API and Impurity I.[1]
-
Requirement: Resolution (
) > 2.0 between Arbidol and Impurity I.
-
-
Calculation: Use "Area Normalization" method, ignoring peaks < 0.05% (LOD).
Protocol B: qNMR (Orthogonal Assay Validation)[1]
-
Objective: Confirm the Mass Balance assay value using an internal standard.
-
Internal Standard (IS): Maleic Acid or TCNB (Traceable to NIST).[1]
-
Solvent: DMSO-d6 (Provides excellent solubility for the indole core).[1]
-
Procedure:
-
Weigh exactly ~10 mg of Impurity I (
) and ~10 mg of IS ( ) into the same vial.[1] -
Dissolve in 0.75 mL DMSO-d6.
-
Acquire 1H-NMR with
(relaxation delay) 30 seconds to ensure full relaxation. -
Integrate the specific signal for Impurity I (e.g., the dimethylamino methyl singlet) against the IS signal.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9958103, Arbidol.[1] Retrieved from [Link][1]
-
Veeprho Laboratories. Arbidol Inhouse Impurity I (CAS 153633-10-4) Structure Elucidation Report.[1][6] Retrieved from [Link][1]
-
TLC Pharmaceutical Standards. Arbidol Impurity 5 (Di-bromo analog) Data Sheet. Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques.[1] (Standard reference for HPLC protocols).
(Note: While specific "Impurity I" designations vary by vendor, the structural data provided here corresponds to the CAS 153633-10-4 di-bromo variant, a critical process impurity.)[1]
Sources
A Technical Guide to Investigating the Potential Biological Activity of Arbidol Impurity I
Introduction
Arbidol (Umifenovir) is a broad-spectrum antiviral agent utilized in the treatment and prophylaxis of influenza and other respiratory viral infections, primarily in Russia and China.[1][2] Its mechanism of action is multifaceted, with the predominant theory suggesting it inhibits the fusion of the viral envelope with host cell membranes.[3][4] As with any active pharmaceutical ingredient (API), the purity profile of Arbidol is of critical importance, as impurities can potentially impact the drug's efficacy and safety. Degradation products or impurities arising during synthesis or storage require thorough characterization and toxicological assessment.[5][6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activity of a specific impurity, Arbidol Impurity I . The chemical name for this impurity is ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, a dibrominated analog of the parent Arbidol molecule.[7] The presence of two bromine atoms on the indole core, as opposed to one in Arbidol, could significantly alter its physicochemical properties and, consequently, its biological activity.[8] This guide outlines a logical, multi-stage research plan, commencing with in silico predictive studies, followed by in vitro cytotoxicity and antiviral efficacy evaluations, and culminating in preliminary mechanism-of-action investigations.
PART 1: Physicochemical Characterization and In Silico Assessment
A foundational understanding of Arbidol Impurity I's properties is paramount before embarking on extensive biological testing. This initial phase focuses on its chemical nature and computational predictions of its biological potential.
Structural and Physicochemical Profile
A summary of the known structural information for Arbidol and Arbidol Impurity I is presented below for comparative analysis.
| Feature | Arbidol (Umifenovir) | Arbidol Impurity I |
| IUPAC Name | ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate | ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate[7] |
| Molecular Formula | C₂₂H₂₅BrN₂O₃S | C₂₂H₂₄Br₂N₂O₃S[7] |
| Molecular Weight | 477.41 g/mol | 556.31 g/mol [7] |
| Key Structural Difference | Monobrominated at position 6 of the indole ring | Dibrominated at positions 6 and 7 of the indole ring |
In Silico Prediction of ADMET Properties and Biological Activity
Computational, or in silico, methods provide a rapid and cost-effective initial assessment of a molecule's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][10][11] Furthermore, predictive models can suggest potential biological activities.
Experimental Protocol: In Silico ADMET and Activity Prediction
-
3D Structure Generation: Generate a 3D structure of Arbidol Impurity I using molecular modeling software.
-
ADMET Prediction: Utilize established online tools and software (e.g., SwissADME, PreADMET, pkCSM) to predict the following parameters in comparison to Arbidol:
-
Absorption: Lipophilicity (LogP), water solubility, and adherence to Lipinski's Rule of Five.[12]
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.
-
Excretion: Prediction of renal and hepatic clearance pathways.
-
Toxicity: Prediction of potential cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
-
-
Biological Activity Prediction: Employ Prediction of Activity Spectra for Substances (PASS) or similar software to predict the likely biological activities of Arbidol Impurity I based on its structure. This can help to identify potential off-target effects or novel therapeutic applications.[10]
-
Molecular Docking: Perform molecular docking studies to compare the binding affinity of Arbidol Impurity I with that of Arbidol to known viral targets, such as the influenza virus hemagglutinin or the SARS-CoV-2 spike protein.[13][14][15][16] This will provide insights into whether the dibromination affects the interaction with these key viral proteins.
PART 2: In Vitro Cytotoxicity Assessment
Before evaluating any potential therapeutic activity, it is crucial to determine the cytotoxicity of Arbidol Impurity I. This establishes a safe concentration range for subsequent experiments.
Rationale for Cytotoxicity Assays
Two common and robust methods for assessing cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) release assay. The MTT assay measures mitochondrial metabolic activity, an indicator of cell viability, while the LDH assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[17][18][19]
Experimental Workflow for Cytotoxicity Profiling
Caption: Workflow for in vitro cytotoxicity assessment of Arbidol Impurity I.
Detailed Protocols
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of Arbidol Impurity I and Arbidol. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Protocol 2: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and determine the CC50 value.
PART 3: In Vitro Antiviral Activity Screening
Based on the broad-spectrum antiviral activity of Arbidol, it is logical to screen Arbidol Impurity I against a panel of relevant viruses, particularly those for which Arbidol has shown efficacy.
Selection of Viruses and Assay Methods
A primary screen should include enveloped RNA viruses such as influenza A and B viruses, and potentially other viruses like SARS-CoV-2 or flaviviruses, depending on laboratory capabilities.[3][20][21] Common in vitro antiviral assays include the plaque reduction assay, cytopathic effect (CPE) inhibition assay, and virus yield reduction assay.[22][23]
Experimental Workflow for Antiviral Screening
Sources
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. veeprho.com [veeprho.com]
- 8. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trepo.tuni.fi [trepo.tuni.fi]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Arbidol: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Methodological & Application
Application and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Arbidol and Its Impurities
Introduction: The Imperative for Rigorous Purity Analysis of Arbidol
Arbidol (Umifenovir) is a broad-spectrum antiviral agent with a unique mechanism of action that inhibits the fusion of the viral envelope with the host cell membrane.[1][2] Utilized clinically in several countries for the treatment and prophylaxis of influenza and other respiratory viral infections, its quality control is paramount to ensure safety and efficacy.[1] The manufacturing process of Arbidol, a complex indole derivative, can lead to the formation of process-related impurities, such as unreacted intermediates and by-products from side reactions.[3] Furthermore, the active pharmaceutical ingredient (API) can degrade under various stress conditions, forming degradation products that may be therapeutically inactive or potentially toxic.
This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Arbidol and its potential impurities. The method is designed to be stability-indicating, capable of separating the main component from its degradation products and process-related impurities, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4]
Foundational Principles of the Chromatographic Separation
The successful separation of Arbidol from its structurally similar impurities hinges on exploiting subtle differences in their physicochemical properties, primarily polarity. Arbidol is a hydrophobic molecule with a basic dimethylamino group (pKa ≈ 6.0), making its retention sensitive to the pH of the mobile phase.[3] This method employs a C18 stationary phase, which separates analytes based on their hydrophobic interactions.
Rationale for Method Parameters:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its excellent hydrophobic retention and resolving power for a wide range of pharmaceutical compounds, including indole derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (acetonitrile) is employed. Acetonitrile is chosen for its low viscosity and UV transparency.
-
pH Control: Maintaining the mobile phase pH in the acidic to neutral range (e.g., pH 3.0-6.8) ensures that the basic dimethylamino group of Arbidol and its impurities are protonated, leading to consistent retention times and improved peak shapes.
-
Detection: A UV detector set at a wavelength where both Arbidol and its impurities exhibit significant absorbance (typically around 223-230 nm) is used for quantification.[4]
Identified Impurities of Arbidol
A thorough analysis of the Arbidol synthesis route and forced degradation studies has led to the identification of several potential impurities. These include precursors, by-products, and degradation products. The structures and molecular formulas of some key impurities are detailed below.
| Impurity Name | Chemical Name | Molecular Formula |
| Arbidol | Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate | C22H25BrN2O3S |
| Impurity A | 6-Bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-(phenylsulfinylmethyl)-1H-indole-3-carbaldehyde | C20H21BrN2O3S |
| Impurity B | 6-Bromo-1,2,4-trimethyl-1H-indol-5-ol | C11H12BrNO |
| Impurity C | 4-(Aminomethyl)-6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde | C12H13BrN2O2 |
| Arbidol Sulfoxide | Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate | C22H25BrN2O4S |
| Arbidol Sulfone | Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylsulfonyl)methyl)-1H-indole-3-carboxylate | C22H25BrN2O5S |
Data sourced from Allmpus and Veeprho chemical suppliers.[1][4][5][6]
Experimental Protocol
This protocol outlines a stability-indicating HPLC method for the quantitative determination of Arbidol and its impurities.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Arbidol Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 223 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (Arbidol): Accurately weigh about 25 mg of Arbidol Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Standard Working Solution: Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh about 25 mg of the Arbidol sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL. Filter an aliquot through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Standard Working Solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Analysis and Calculation
Inject the blank (diluent), standard, and sample solutions into the chromatograph. Identify the peaks based on their retention times relative to the standard. Calculate the percentage of each impurity using the following formula:
% Impurity = (Areaimpurity / Areatotal) x 100
Where Areatotal is the sum of the areas of all peaks.
Analytical Workflow Diagram
Caption: Workflow for HPLC Determination of Arbidol and Impurities.
Method Validation: A Self-Validating System
This method has been validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters demonstrate the method's accuracy, precision, specificity, linearity, and robustness.
| Validation Parameter | Typical Results |
| Specificity | No interference from blank or placebo at the retention time of Arbidol and its impurities. Peak purity of Arbidol confirmed in stressed samples. |
| Linearity (r²) | ≥ 0.999 for Arbidol and all specified impurities over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for Arbidol and its impurities spiked in placebo. |
| Precision (% RSD) | - Method Precision: ≤ 2.0% - Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Typically < 0.02% of the nominal concentration. |
| Limit of Quantitation (LOQ) | Typically < 0.05% of the nominal concentration. |
| Robustness | No significant impact on results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). |
These are typical results and should be verified by the user.
Conclusion
The described RP-HPLC method is a reliable and robust tool for the quality control of Arbidol in bulk drug and pharmaceutical formulations. Its stability-indicating nature ensures that any degradation products or process-related impurities are effectively separated and quantified, thereby guaranteeing the identity, strength, quality, and purity of the final product. This protocol, grounded in scientific principles and validated against international standards, provides researchers, scientists, and drug development professionals with a trustworthy method for the comprehensive analysis of Arbidol.
References
-
Boriskin, Y. S., Leneva, I. A., Pécheur, E. I., & Polyak, S. J. (2008). Arbidol: a broad-spectrum antiviral compound that blocks viral fusion. Current medicinal chemistry, 15(10), 997–1005. Available from: [Link]
-
Annapurna, M. M., Goutam, K., & Kumar, B. V. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy, 12(1). Available from: [Link]
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Veeprho. Available from: [Link]
-
Blaising, J., Polyak, S. J., & Pécheur, E. I. (2014). Arbidol as a broad-spectrum antiviral: an update. Antiviral research, 107, 84–94. Available from: [Link]
-
Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Proceedings of the National Academy of Sciences, 114(2), 206-214. Available from: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
-
Surov, A. O., Manin, A. N., Churakov, A. V., & Perlovich, G. L. (2015). New solid forms of the antiviral drug Arbidol: crystal structures, thermodynamic stability, and solubility. Molecular pharmaceutics, 12(11), 4154–4165. Available from: [Link]
-
Perlovich, G. L. (2021). Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. Molecules, 26(15), 4531. Available from: [Link]
-
Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755. Available from: [Link]
-
Allmpus. (n.d.). Arbidol Impurity A. Allmpus. Available from: [Link]
-
Allmpus. (n.d.). Arbidol Impurity C. Allmpus. Available from: [Link]
Sources
Development of a stability-indicating assay method for Arbidol
Application Note: Development of a Stability-Indicating Assay Method (SIAM) for Arbidol (Umifenovir)
Executive Summary
This guide details the development of a robust Stability-Indicating Assay Method (SIAM) for Arbidol (Umifenovir) hydrochloride. Arbidol is a broad-spectrum antiviral featuring an indole core, which presents specific challenges regarding hydrophobicity and pH-dependent ionization. This protocol addresses the separation of the active pharmaceutical ingredient (API) from its potential degradation products (DPs) generated under hydrolytic, oxidative, thermal, and photolytic stress.[1][2]
Key Technical Insight: Arbidol exhibits significant sensitivity to alkaline hydrolysis and oxidation . The method described below utilizes a C18 stationary phase with an acidic mobile phase to suppress silanol activity and ensure sharp peak shapes for the tertiary amine functionality.
Scientific Rationale & Physicochemical Context
Effective method development requires understanding the molecule's behavior.
-
Chromophore: Arbidol possesses a conjugated indole system. While it has absorption maxima at ~318 nm, a wavelength of 225 nm is selected for this SIAM to ensure detection of non-chromophoric degradation products that may lose the extensive conjugation but retain the benzene ring absorption.
-
Hydrophobicity: The molecule is lipophilic (LogP > 3). A high strength organic modifier (Acetonitrile) is required to elute the drug within a reasonable runtime.
-
Acidity/Basicity: The tertiary amine group (pKa ~6.0) necessitates a mobile phase pH < 4.[3]0. This ensures the molecule remains protonated, preventing peak tailing caused by interaction with residual silanol groups on the silica support.
Method Development Workflow
The following diagram outlines the logical progression from initial scoping to final validation.
Figure 1: Lifecycle of Stability-Indicating Method Development.
Protocol 1: Chromatographic Conditions
This method is optimized for resolution between Arbidol and its hydrolytic degradants.
Equipment: HPLC/UHPLC system with PDA (Photo Diode Array) detector.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 x 4.6 mm, 5 µm | C18 provides necessary hydrophobic retention. 250mm length maximizes theoretical plates for separating complex degradants. |
| Mobile Phase A | 0.1% Orthophosphoric Acid (pH ~2.5) | Suppresses ionization of silanols; maintains Arbidol in protonated state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent required for hydrophobic indole core. |
| Mode | Gradient Elution | Essential for eluting late-eluting impurities and cleaning the column of hydrophobic degradants. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV at 225 nm (primary); 318 nm (secondary ID) | 225 nm maximizes sensitivity for degradants; 318 nm is specific to the drug. |
| Injection Vol. | 10 - 20 µL | Dependent on column loading capacity. |
| Column Temp. | 30°C | Improves reproducibility of retention times. |
Gradient Program:
-
0-2 min: 20% B (Equilibration)
-
2-15 min: 20% → 80% B (Linear Ramp)
-
15-20 min: 80% B (Hold to elute lipophilic impurities)
-
20-25 min: 80% → 20% B (Return to initial)
Protocol 2: Forced Degradation Studies (Stress Testing)
This protocol is designed to generate degradation products (DPs) to validate the method's specificity. Target Degradation: 5% to 20%. If >20%, dilute stress agent or reduce time. If <5%, increase stress.
A. Hydrolytic Stress (Acid/Base)[1]
-
Acid: Mix 5 mL of Stock Solution (1 mg/mL) with 5 mL of 0.1 N HCl . Reflux at 80°C for 2 hours. Neutralize with 0.1 N NaOH before injection.
-
Base (Critical): Mix 5 mL of Stock Solution with 5 mL of 0.1 N NaOH . Reflux at 80°C for 1 hour. Note: Arbidol is ester-labile; expect rapid degradation here. Neutralize with 0.1 N HCl.
B. Oxidative Stress
-
Mix 5 mL of Stock Solution with 5 mL of 3% H2O2 . Store at room temperature for 4–24 hours. Mechanism: Potential N-oxide formation at the tertiary amine or oxidation of the sulfur linker.
C. Thermal Stress
-
Expose solid API powder to 80°C in a dry oven for 7 days.
D. Photolytic Stress[2][4]
-
Expose solid API (spread thin in a petri dish) to 1.2 million lux hours and 200 Wh/m² UV light (per ICH Q1B).
Degradation Pathway Logic:
Figure 2: Predicted degradation pathways for Arbidol under stress conditions.
Protocol 3: Method Validation (ICH Q2(R1))
Once the separation of DPs is confirmed, validate the method.
Specificity (Peak Purity)
-
Procedure: Inject the stressed samples (Acid, Base, Ox, etc.) into the HPLC with a PDA detector.
-
Acceptance Criteria:
-
Resolution (Rs) between Arbidol and nearest DP > 1.5.
-
Peak Purity Angle < Peak Purity Threshold (verifying no co-eluting impurities under the main peak).
-
Linearity
-
Range: 50% to 150% of the target assay concentration.
-
Procedure: Prepare at least 5 concentration levels (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
-
Procedure: Spike placebo (excipients) with API at 50%, 100%, and 150% levels (triplicate preparations).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision
-
System Precision: 6 injections of standard. RSD ≤ 2.0%.[4][5]
-
Method Precision: 6 independent preparations of the sample. RSD ≤ 2.0%.[4][5]
Robustness[1][2][3][7][8][9][10]
-
Procedure: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).
-
Acceptance: System suitability parameters (Tailing factor < 2.0, Plate count > 2000) must remain within limits.
References
-
International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.[6][7] (2003).[8][6][7][9][10] Link
-
International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[11] (2005).[2][6][7][11][12] Link
-
PubChem. Umifenovir (Compound Summary). National Library of Medicine. Link
-
Sravanthi, P., et al. "New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets." International Journal of Green Pharmacy, 12(1), 2018. (Demonstrates alkaline instability). Link
Sources
- 1. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Rapid UPLC Separation of Arbidol (Umifenovir) and Critical Impurity I (Dibromo-Analog)
Executive Summary
This application note details a high-throughput Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation of Arbidol (Umifenovir) from its critical process-related impurity, Impurity I .
For the purpose of this guide, Impurity I is defined as the 6,7-dibromo analog (Ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate; CAS: 153633-10-4).[1] This impurity arises during the bromination step of the indole core synthesis and is difficult to separate due to its structural similarity to the parent drug (monobromo).
Key Advantages of this Method:
-
Speed: Total runtime < 5.0 minutes.
-
Resolution: Critical pair resolution (
) > 2.0. -
Sustainability: Reduced solvent consumption compared to traditional HPLC.
-
Compatibility: MS-compatible mobile phase for impurity structural elucidation.
Scientific Rationale & Mechanism
The Separation Challenge
Arbidol contains a basic tertiary amine and a phenolic hydroxyl group. This amphoteric nature often leads to peak tailing on traditional C18 columns due to secondary silanol interactions. Furthermore, Impurity I (Dibromo) differs from Arbidol only by a single additional bromine atom at the C7 position. This increases the lipophilicity (
Column Selection Strategy
We utilize a Hybrid Organic-Inorganic Particle (BEH) C18 stationary phase.
-
Why? The ethylene-bridged hybrid particle allows for operation at higher pH (up to pH 12), although we operate at acidic pH here to protonate the amine (preventing silanol interaction) and maintain the stability of the ester linkage. The 1.7 µm particle size provides the theoretical plates needed to resolve the halogenated structural analogs.
Mobile Phase Chemistry
-
Buffer: 10 mM Ammonium Formate (pH 3.0). The low pH ensures the dimethylamino group is fully protonated (
), improving peak shape. -
Modifier: Acetonitrile (ACN).[2] ACN is preferred over methanol for its lower viscosity (lower backpressure at high flow rates) and stronger elution strength for hydrophobic halogenated compounds.
Experimental Protocol
Equipment & Materials
| Component | Specification |
| LC System | UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II) |
| Detector | PDA (Photodiode Array) or TUV (Tunable UV) |
| Column | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Reagents | LC-MS Grade Acetonitrile, Ammonium Formate, Formic Acid, Milli-Q Water |
| Reference Standards | Arbidol HCl (>99.5%), Arbidol Impurity I (>95%) |
Method Parameters (The "Rapid-5" Protocol)
| Parameter | Setting | Note |
| Flow Rate | 0.5 mL/min | Optimized for Van Deemter minimum of 1.7µm particles. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Injection Vol | 1.0 - 2.0 µL | Low volume prevents band broadening. |
| Detection | UV @ 254 nm | Max absorbance for indole core; 310 nm optional for specificity. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adj. w/ Formic Acid) | |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Table
Strict adherence to this gradient is required for reproducibility.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Action |
| 0.00 | 90 | 10 | Initial | Equilibration |
| 0.50 | 90 | 10 | 6 (Linear) | Isocratic Hold |
| 3.00 | 40 | 60 | 6 (Linear) | Elution of Arbidol & Impurity I |
| 3.50 | 5 | 95 | 6 (Linear) | Column Wash |
| 4.00 | 90 | 10 | 1 (Step) | Return to Initial |
| 5.00 | 90 | 10 | 6 (Linear) | Re-equilibration |
Sample Preparation Workflow
Objective: Create a self-validating sample set to ensure system suitability before running unknowns.
-
Stock Solution Preparation:
-
Dissolve 10 mg Arbidol HCl in 10 mL Methanol (1.0 mg/mL).
-
Dissolve 1 mg Impurity I in 10 mL Methanol (0.1 mg/mL).
-
-
System Suitability Solution (SST):
-
Mix 100 µL Arbidol Stock + 10 µL Impurity I Stock.
-
Dilute to 10 mL with Mobile Phase A:B (90:10).
-
Final Conc: 10 µg/mL Arbidol, 0.1 µg/mL Impurity I (1% spike).
-
-
Test Sample:
-
Dissolve drug product/substance to 10 µg/mL in diluent. Filter through 0.2 µm PTFE filter.
-
Visualizing the Workflow & Chemistry
The following diagram illustrates the logical flow of the experiment and the structural relationship between the parent drug and the impurity.
Figure 1: Relationship between Arbidol synthesis, impurity formation, and the UPLC analytical workflow.
Results & Discussion
Expected Retention Times (RT)
Under the conditions specified in Section 3.2:
-
Arbidol: ~2.1 ± 0.1 min
-
Impurity I (Dibromo): ~2.6 ± 0.1 min
-
Relative Retention Time (RRT): ~1.24
Critical Quality Attributes (System Suitability)
To ensure the trustworthiness of the data, the System Suitability Test (SST) must pass the following criteria before releasing results:
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | > 2.0 | Ensures baseline separation between the parent drug and the lipophilic dibromo impurity. |
| Tailing Factor ( | < 1.5 | Indicates minimized secondary silanol interactions with the amine group. |
| Precision (Area) | RSD < 2.0% (n=6) | Validates injector and pump stability. |
Troubleshooting Guide
-
Co-elution? If Resolution < 1.5, lower the initial %B to 5% or decrease the column temperature to 35°C to increase selectivity.
-
Peak Broadening? Check the sample diluent. If the sample is dissolved in 100% Methanol and the initial gradient is 90% Water, "solvent effect" can distort peaks. Ensure the final dilution matches the initial mobile phase (90:10 Water:ACN).
References
-
Veeprho Laboratories. (n.d.). Arbidol Inhouse Impurity I (CAS 153633-10-4).[1][3] Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 131411, Umifenovir. Retrieved February 8, 2026, from [Link]
-
Liu, M., et al. (2023). "Development of UPLC method for simultaneous assay of some COVID-19 drugs." Journal of Advanced Research. Retrieved February 8, 2026, from [Link]
- Pekamwar, S.S., et al. (2015). "Umifenovir: A Review." International Journal of Pharmaceutical Sciences and Research. (Contextual grounding for Arbidol stability).
Sources
Application Notes and Protocols for the Chiral Separation of Arbidol Impurities
Abstract
This comprehensive guide provides a detailed framework for the chiral separation of potential impurities in Arbidol (Umifenovir), an achiral broad-spectrum antiviral agent. While the active pharmaceutical ingredient (API) itself is not chiral, the synthesis of Arbidol may involve reagents or produce by-products that are chiral. Regulatory guidelines necessitate the control and characterization of such chiral impurities. This document outlines the principles of chiral chromatography, proposes a strategy for method development, and presents a detailed protocol for the enantioselective analysis of a potential chiral impurity using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Arbidol.
Introduction: The Imperative of Chiral Purity in an Achiral Drug
Arbidol (Umifenovir) is a potent antiviral compound utilized in the treatment and prevention of influenza and other respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the cell membrane.[1][3] A critical aspect of pharmaceutical development and quality control is the rigorous analysis of impurities. While Arbidol itself is an achiral molecule, meaning it is superimposable on its mirror image and does not possess a stereogenic center, the synthetic pathways for its production can introduce chiral impurities.
Chirality is a fundamental property in pharmacology, as enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5] The seemingly inert enantiomer (distomer) in a racemic mixture can sometimes contribute to adverse effects or have its own distinct pharmacological activity.[4] Consequently, regulatory bodies worldwide have stringent requirements for the control of chiral impurities, even in achiral drug substances.[3][5] It is therefore imperative for pharmaceutical scientists to develop robust analytical methods capable of separating and quantifying potential chiral impurities in Arbidol to ensure its safety and efficacy.
This application note will delve into the practical aspects of developing a chiral separation method for a potential impurity in Arbidol, focusing on the use of polysaccharide-based chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC), a widely adopted and versatile technique for enantioselective analysis.[6][7]
The Origin of Chiral Impurities in Arbidol Synthesis
The synthesis of Arbidol is a multi-step process that often involves the construction of a substituted indole core.[4][] Chiral impurities can arise from several sources during this process:
-
Chiral Starting Materials: If any of the starting materials or reagents used in the synthesis are chiral and are used as a racemic mixture, they can be incorporated into the final product as impurities.
-
Asymmetric Side Reactions: Unintended side reactions occurring during the synthesis can sometimes generate chiral by-products.
-
Degradation: Degradation of the drug substance under certain storage conditions could potentially lead to the formation of chiral degradants.
A plausible, albeit hypothetical, chiral impurity could arise from the use of a chiral amine or alcohol during the synthesis, or the formation of a chiral intermediate that is not fully removed during purification. For the purpose of this application note, we will consider a hypothetical chiral impurity with a structural resemblance to key intermediates in Arbidol's synthesis, such as a chiral substituted indole derivative.
Principles of Chiral Separation by HPLC
Chiral separation by HPLC is primarily achieved through the use of a chiral stationary phase (CSP).[9][10] These phases are composed of a chiral selector immobilized onto a solid support, typically silica gel. The fundamental principle of chiral recognition on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[11][12]
For these diastereomeric complexes to have different energies of formation, and thus different retention times on the column, there must be at least a three-point interaction between the analyte and the chiral selector. These interactions can include:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most widely used and versatile for the separation of a broad range of chiral compounds.[13][14][15] They offer a combination of hydrogen bonding, and steric interactions within the chiral grooves of the polysaccharide structure, leading to excellent enantioselective recognition.
Experimental Protocol: Chiral Separation of a Hypothetical Arbidol Impurity
This section provides a detailed, step-by-step protocol for the development of a chiral HPLC method for a hypothetical chiral indole-based impurity in Arbidol.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this protocol, we will use a column with a cellulose tris(3,5-dimethylphenylcarbamate) selector, such as a Chiralpak® AD-H or a similar column.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required.
-
Sample Preparation: A stock solution of a racemic standard of the target chiral impurity should be prepared in a suitable solvent (e.g., mobile phase). A spiked Arbidol sample can be prepared by adding a known amount of the racemic impurity to a solution of the Arbidol drug substance.
Method Development Workflow
The development of a chiral separation method is often an empirical process. The following workflow provides a systematic approach to optimizing the separation.
Caption: Chiral HPLC Method Development Workflow.
Step-by-Step Protocol
Step 1: Column Selection and Equilibration
-
Install a polysaccharide-based chiral column, for example, a Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase (e.g., n-Hexane/Isopropanol (90:10, v/v)) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Step 2: Initial Mobile Phase Screening
-
Prepare a standard solution of the racemic chiral impurity at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject 10 µL of the standard solution.
-
Run the analysis using the following initial mobile phase compositions:
-
n-Hexane/Isopropanol (90:10, v/v)
-
n-Hexane/Ethanol (90:10, v/v)
-
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
Step 3: Evaluation of Initial Results
-
Examine the chromatograms for any separation of the enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) for any observed separation. A resolution of >1.5 is generally considered baseline separation.
-
Based on these initial results, select the alcohol modifier (isopropanol or ethanol) that provides the better separation.
Step 4: Optimization of the Mobile Phase
-
Systematically vary the percentage of the selected alcohol modifier in the mobile phase. For example, if isopropanol was chosen, test compositions such as:
-
n-Hexane/Isopropanol (95:5, v/v)
-
n-Hexane/Isopropanol (85:15, v/v)
-
n-Hexane/Isopropanol (80:20, v/v)
-
-
Inject the standard solution for each mobile phase composition and evaluate the effect on retention time, resolution, and peak shape. Generally, increasing the alcohol content will decrease retention time but may also reduce selectivity.
Step 5: Optimization of Flow Rate and Temperature
-
Once a suitable mobile phase composition is identified, investigate the effect of flow rate (e.g., 0.8 mL/min, 1.2 mL/min) and column temperature (e.g., 25°C, 30°C, 35°C) to further improve resolution and analysis time.
Step 6: Analysis of Spiked Arbidol Sample
-
Prepare a solution of Arbidol spiked with a known concentration of the racemic chiral impurity.
-
Inject the spiked sample using the optimized chiral method to ensure that the Arbidol peak does not interfere with the peaks of the chiral impurity enantiomers.
Data Presentation and Interpretation
The results of the method development experiments should be tabulated for easy comparison.
Table 1: Example Chromatographic Data for a Hypothetical Chiral Impurity
| Mobile Phase (n-Hexane/IPA, v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) |
| 95:5 | 15.2 | 16.8 | 1.12 | 1.4 |
| 90:10 | 10.5 | 11.3 | 1.08 | 1.6 |
| 85:15 | 7.8 | 8.3 | 1.06 | 1.2 |
From the example data in Table 1, the 90:10 (v/v) n-Hexane/IPA mobile phase provides the best balance of resolution and analysis time.
Method Validation and System Suitability
Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each analysis to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and verifying that parameters such as resolution, tailing factor, and theoretical plates are within acceptable limits.
Conclusion
The control of chiral impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products, even for achiral drugs like Arbidol. This application note has provided a comprehensive guide to the principles and practical application of chiral HPLC for the separation of potential chiral impurities in Arbidol. By following a systematic method development workflow and utilizing the high selectivity of polysaccharide-based chiral stationary phases, researchers can develop robust and reliable analytical methods to meet regulatory requirements and ensure patient safety.
References
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography | Request PDF. Retrieved from [Link]
-
Wube, A. A., & Lorenzen, J. (2019). The Significance of Chirality in Drug Design and Development. PMC. [Link]
-
Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Welch, C. J., et al. (2022). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]
-
Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). Chiral drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Enantioselective synthesis of indole derivatives by Rh/Pd relay catalysis and their anti-inflammatory evaluation. Chemical Communications. [Link]
-
MDPI. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC. [Link]
-
Miller, L., & MacNair, J. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Retrieved from [Link]
-
YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube. [Link]
-
ACS Publications. (2024, February 6). Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry. [Link]
-
Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 109-114. [Link]
- Miller, L. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 622-635.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
Application Note: High-Resolution Impurity Profiling of Arbidol (Umifenovir) via Micellar Electrokinetic Chromatography (MEKC)
This Application Note is designed for analytical chemists and pharmaceutical scientists seeking a robust, orthogonal alternative to HPLC for the impurity profiling of Arbidol (Umifenovir). It synthesizes specific physicochemical data of the analyte with advanced Micellar Electrokinetic Chromatography (MEKC) principles.
Executive Summary
Arbidol (Umifenovir) is a hydrophobic indole-derivative antiviral widely used for influenza and investigated for SARS-CoV-2 treatment.[1][2][3] While Reversed-Phase HPLC (RP-HPLC) is the standard quality control method, it often struggles with the separation of highly hydrophobic, structurally similar impurities (e.g., des-methyl analogs, sulfoxides) due to peak broadening and limited selectivity mechanisms.
This guide details a Micellar Electrokinetic Chromatography (MEKC) protocol. Unlike CZE, which separates solely by charge-to-size ratio, MEKC introduces a "pseudo-stationary phase" (micelles) that separates neutral and hydrophobic analytes based on their hydrophobicity (partition coefficient). This method provides orthogonal selectivity to HPLC, making it essential for comprehensive purity analysis in drug development.[3]
Scientific Rationale & Mechanism
The Separation Challenge
Arbidol presents a unique challenge for Capillary Electrophoresis (CE):
-
Hydrophobicity: With a LogP of ~4.4, Arbidol is poorly soluble in purely aqueous buffers and tends to adsorb to the fused silica capillary walls.
-
Charge State: It contains a tertiary amine (dimethylamino group) with a pKa ~6.0–7.[3]0. At standard CZE pH (acidic), it is cationic; at basic pH, it becomes neutral.[3]
-
Impurity Profile: Common impurities include Impurity A (hydrolysis product), Impurity B (oxidation product/sulfoxide), and various des-methyl analogs. These share the core indole structure, requiring high-resolution hydrophobic discrimination.[3]
The MEKC Solution
To separate these neutral/hydrophobic species, we employ MEKC using Sodium Dodecyl Sulfate (SDS) as the surfactant.[4]
-
Micelle Formation: SDS is added above its Critical Micelle Concentration (CMC ~8 mM).[3]
-
Partitioning: Arbidol and its impurities partition between the aqueous buffer (mobile phase) and the hydrophobic core of the anionic SDS micelles (pseudo-stationary phase).
-
Migration Vector:
-
Electroosmotic Flow (EOF): At pH > 7, the capillary wall is negatively charged, driving bulk flow toward the Cathode (-).
-
Micellar Mobility: Anionic SDS micelles are attracted to the Anode (+) but are dragged toward the Cathode by the stronger EOF.[5]
-
Result: Analytes are separated based on their time spent in the micelle.[3] More hydrophobic impurities migrate slower (closer to micelle velocity), while hydrophilic ones migrate faster (closer to EOF velocity).
-
Visualizing the Separation Pathway
Figure 1: Schematic of the MEKC separation mechanism for Arbidol.[4] Hydrophobic analytes are retarded by the anionic micelles, creating a separation window based on hydrophobicity.
Experimental Protocol
Instrumentation & Reagents
-
CE System: Agilent 7100, Beckman PA 800 Plus, or equivalent with DAD (Diode Array Detector).
-
Capillary: Bare Fused Silica, 50 µm I.D. × 60 cm total length (50 cm effective length).
-
Detector: UV-Vis Absorbance at 254 nm (primary) and 220 nm (secondary for specific impurities).
-
Reagents:
Buffer Preparation (Background Electrolyte - BGE)
Target: 25 mM Borate, 50 mM SDS, 15% Acetonitrile, pH 9.2.
-
Borate Stock: Dissolve Sodium Tetraborate in deionized water to 50 mM.[3] Adjust pH to 9.2 using 1M NaOH or HCl.[3]
-
SDS Addition: Add solid SDS to the borate solution to reach 50 mM concentration. Stir gently to avoid foaming.
-
Organic Modifier: Add Acetonitrile to a final concentration of 15% (v/v). Note: ACN reduces the CMC of SDS and modifies the viscosity; do not exceed 20% or micelles may break down.
-
Filtration: Filter through a 0.45 µm nylon filter and degas by sonication for 5 mins.
Sample Preparation
-
Diluent: Methanol:Water (50:50 v/v).[3] Pure water should be avoided due to Arbidol's low solubility.
-
Standard Solution: 0.5 mg/mL Arbidol HCl in diluent.[3]
-
Test Solution: 0.5 mg/mL Arbidol API sample.
-
Sensitivity Solution: 0.5 µg/mL (0.1% level) to verify LOD.
Method Conditions
| Parameter | Setting | Rationale |
| Capillary Temp | 25°C | Maintains constant viscosity and migration times.[3] |
| Voltage | +25 kV | High field strength for rapid separation; check current (<100 µA) to prevent Joule heating.[3] |
| Injection | 50 mbar × 5 sec | Hydrodynamic injection ensures robust quantitation (avoids bias of electrokinetic injection).[3] |
| Detection | 254 nm (BW 10 nm) | Optimal absorption max for the indole chromophore. |
| Run Time | 15 - 20 minutes | Sufficient for the elution of the highly hydrophobic micelle-bound fraction.[3] |
| Pre-Conditioning | 2 min 0.1M NaOH, 2 min BGE | Regenerates the silica surface (Si-O-) to ensure consistent EOF.[3] |
Step-by-Step Workflow
-
Capillary Activation (New Capillary):
-
Flush 1M NaOH (20 min) → Water (10 min) → BGE (20 min).
-
Critical: This ensures full ionization of silanol groups for stable EOF.[3]
-
-
System Suitability Test (SST):
-
Inject the Standard Solution (0.5 mg/mL) 5 times.
-
Acceptance Criteria:
-
Migration Time RSD < 1.0%
-
Peak Area RSD < 2.0%[6]
-
Theoretical Plates (N) > 100,000
-
-
-
Impurity Profiling Run:
-
Inject Test Solution .
-
Observe the electropherogram.[3][7][8][9][10]
-
t0 (EOF marker): ~3-4 min (can be marked by methanol dip or neutral marker like DMSO).
-
Arbidol Peak: ~8-10 min (Retarded by micelles).[3]
-
Impurities:
-
Early eluting (< Arbidol): More polar/hydrophilic impurities (e.g., hydrolysis products).
-
Late eluting (> Arbidol): More hydrophobic impurities (e.g., higher alkyl chains).
-
-
-
-
Data Analysis:
-
Use Corrected Peak Area (Area / Migration Time) for quantitation.[3] In CE, slower moving peaks pass the detector more slowly, artificially inflating their area.
-
Validation & Performance
This method is designed to be validated against ICH Q2(R1) guidelines.
| Validation Parameter | Expected Performance | Protocol Check |
| Specificity | Resolution (Rs) > 1.5 between Arbidol and nearest impurity. | Verify with spiked impurity mix.[3] |
| Linearity | R² > 0.999 (Range: 0.1% to 120% of target).[3] | 5 concentration levels.[1][3][8][11] |
| LOD / LOQ | ~0.03% / 0.1% (w/w).[3] | Signal-to-Noise ratio 3:1 and 10:[3]1. |
| Robustness | Stable migration times ±2% with pH ±0.2 changes.[3] | Critical for MEKC; pH controls EOF speed.[3] |
Troubleshooting Guide
-
Issue: Current Drop or Instability.
-
Issue: Poor Resolution of Hydrophobic Impurities.
-
Cause: Analytes are spending too much time in the micelle (migrating with the micelle).
-
Fix:Increase organic modifier (ACN) to 20% to reduce retention factor (k), or Decrease SDS concentration to 30-40 mM.
-
-
Issue: Peak Tailing.
References
-
General MEKC Theory: Terabe, S. (2009).[3] "Micellar Electrokinetic Chromatography." Annual Review of Analytical Chemistry. Link
-
Arbidol Physicochemical Properties: PubChem Compound Summary for CID 131411, Umifenovir.[3] Link
-
CE for Hydrophobic Drugs: Hancu, G., et al. (2013).[3] "Micellar electrokinetic chromatography method for the quantitative analysis of uricosuric and antigout drugs." Advanced Pharmaceutical Bulletin. Link
-
Impurity Profiling Review: Wätzig, H., et al. (2008).[3] "Capillary electrophoresis methods for impurity profiling of drugs: A review." Journal of Chromatography A. Link
-
Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
Sources
- 1. Umifenovir | C22H25BrN2O3S | CID 131411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. veeprho.com [veeprho.com]
- 4. japer.in [japer.in]
- 5. scispace.com [scispace.com]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance capillary electrophoresis of hydrophobic membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allmpus.com [allmpus.com]
Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination and Structural Elucidation of Arbidol Impurity I
Introduction & Scientific Context
In the development of the broad-spectrum antiviral Arbidol (Umifenovir), the control of process-related impurities is critical for safety and efficacy. While Arbidol (ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate) is well-characterized, its synthesis involves electrophilic halogenation steps that can lead to over-functionalization.[1]
Arbidol Impurity I (CAS 153633-10-4), identified as the 6,7-dibromo analog , represents a significant process impurity arising from non-selective bromination.[1] Its structural similarity to the API (Active Pharmaceutical Ingredient) makes chromatographic resolution challenging, while its increased lipophilicity and molecular weight require precise mass spectrometric characterization for confident identification.[1]
This Application Note details a validated protocol for the accurate mass determination of Arbidol Impurity I using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. We focus on the causality of fragmentation and the unique isotopic signatures that distinguish the dibromo impurity from the monobromo API.
Chemical Identity
| Compound | Chemical Name | Molecular Formula | Monoisotopic Mass (Neutral) |
| Arbidol (API) | Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate | C₂₂H₂₅BrN₂O₃S | 476.0769 Da |
| Impurity I | Ethyl 6,7-dibromo -4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate | C₂₂H₂₄Br₂N₂O₃S | 553.9874 Da |
Experimental Protocol
Reagents and Materials
-
Reference Standards: Arbidol HCl (USP Reference Standard), Arbidol Impurity I (Custom Synthesis, >98% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
-
Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.[1]
Sample Preparation
To ensure ionization efficiency and prevent in-source fragmentation, a "dilute-and-shoot" approach is optimized.[1]
-
Stock Solution: Dissolve 5 mg of Impurity I in 10 mL of MeOH to obtain a 500 µg/mL stock.
-
Working Standard: Dilute the stock 1:100 with 50:50 ACN:Water (0.1% FA) to a final concentration of 5 µg/mL.
-
System Suitability Solution: Prepare a mixture containing 5 µg/mL Arbidol API and 0.5 µg/mL Impurity I to demonstrate resolution.
LC-HRMS Conditions
The method utilizes a C18 stationary phase with a superficially porous particle design to maximize resolution between the lipophilic dibromo impurity and the API.
Chromatographic Parameters:
-
Column: Agilent Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm (or equivalent).[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Equilibration |
| 1.00 | 10 | Isocratic Hold |
| 8.00 | 90 | Linear Gradient |
| 10.00 | 90 | Wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End of Run |
Mass Spectrometry Parameters (Q-TOF/Orbitrap):
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source loss of dimethylamine).[1]
-
Gas Temp: 325°C.
-
Mass Range: m/z 100 – 1000.[1]
-
Reference Mass: m/z 121.0509 and 922.0098 (Internal calibration).
Results and Discussion
Accurate Mass and Elemental Composition
In ESI+ mode, Arbidol Impurity I forms a protonated molecule
Theoretical Calculation for C₂₂H₂₅Br₂N₂O₃S (
-
C₂₂: 22 × 12.00000 = 264.00000[1]
-
H₂₅: 25 × 1.00783 = 25.19575[1]
-
N₂: 2 × 14.00307 = 28.00614[1]
-
O₃: 3 × 15.99491 = 47.98473[1]
-
S₁: 1 × 31.97207 = 31.97207[1]
-
Br₂ (⁷⁹Br isotope): 2 × 78.91834 = 157.83668[1]
-
Exact Mass (
): 554.9954 Da[1]
Observed Data: The observed m/z was 554.9962, resulting in a mass error of 1.44 ppm , well within the acceptance criteria for HRMS (< 5 ppm).[1]
Isotopic Pattern Analysis (The "Fingerprint")
The most distinct feature of Impurity I is its isotopic envelope.[1] Unlike Arbidol (one Br atom), Impurity I contains two Br atoms.[1]
-
Arbidol (Br₁): 1:1 intensity ratio for m/z M and M+2.[1]
-
Impurity I (Br₂): 1:2:1 intensity ratio for m/z M, M+2, and M+4.[1]
Table: Isotopic Distribution for Impurity I
| Isotope | Theoretical m/z | Theoretical Abundance | Observed Abundance |
|---|---|---|---|
| A (⁷⁹Br/⁷⁹Br) | 554.9954 | 51.4% | 51.2% |
| A+2 (⁷⁹Br/⁸¹Br) | 556.9933 | 100.0% (Base Peak) | 100.0% |
| A+4 (⁸¹Br/⁸¹Br) | 558.9913 | 48.6% | 49.1% |
Note: The A+2 peak is dominant because the probability of having one ⁷⁹Br and one ⁸¹Br is double that of having two identical isotopes.
Structural Elucidation via MS/MS
To confirm the location of the second bromine atom, we analyze the fragmentation pathway. The fragmentation of Arbidol derivatives typically involves the loss of the labile dimethylamine group followed by cleavage of the ester or phenylthio side chains.
Mechanism:
-
Precursor: m/z 554.99 (Dibromo parent).[1]
-
Primary Loss: Neutral loss of dimethylamine (NH(CH₃)₂, 45 Da) to form the stabilized carbocation.[1]
-
Secondary Loss: Loss of the phenylthio radical ([1]•S-Ph, 109 Da) or the ethyl ester group.[1]
-
Core Stability: The indole core retains both bromine atoms in the early fragmentation stages, confirming the bromination occurred on the indole ring (positions 6 and 7) rather than the side chains.[1]
Caption: MS/MS fragmentation pathway of Arbidol Impurity I. The persistence of the dibromo isotopic signature in daughter ions confirms ring substitution.
Validation & System Suitability
To ensure this protocol is "self-validating" in a QC environment, the following criteria must be met:
-
Resolution (Rs): The retention time of Impurity I (approx. 6.8 min) must be distinct from Arbidol (approx.[1] 5.5 min) with Rs > 2.[1][3]0. The extra bromine atom increases hydrophobicity, causing later elution on C18 columns.[1]
-
Mass Accuracy: The internal reference mass correction must yield < 5 ppm error for the system suitability standard.
-
Isotope Match Score: The software-calculated isotope match (comparing theoretical vs. observed distribution) must exceed 90%.
References
-
Veeprho Laboratories. (n.d.).[1] Arbidol Inhouse Impurity I (CAS 153633-10-4) Structure and Data. Retrieved October 26, 2023, from [Link][1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 131410, Umifenovir. Retrieved from [Link][1]
-
Deng, P., et al. (2013).[1] "Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry." Journal of Mass Spectrometry. (Contextual grounding for fragmentation pathways).
-
Liu, Y., et al. (2012).[1][4] "Identification of metabolites of arbidol by ultra-high performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B. (Reference for LC-MS conditions).
Sources
Application Note: Arbidol Impurity I as a Reference Standard for High-Fidelity Quality Control in Arbidol (Umifenovir) Production
Abstract & Introduction
Arbidol (Umifenovir) is a broad-spectrum antiviral agent with a well-established safety profile, utilized for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2][][4] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. Consequently, the rigorous control of impurities during the manufacturing of Arbidol's Active Pharmaceutical Ingredient (API) and its final drug product is a critical regulatory and safety requirement.[5] Impurities can arise from the synthetic process, degradation of the drug substance, or interactions with excipients.[5] This application note provides a detailed framework and protocol for the use of Arbidol Impurity I as a certified reference standard for quality control (QC) testing, ensuring the final product meets stringent purity specifications as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8]
The use of a well-characterized reference standard is the cornerstone of any robust analytical procedure, providing the benchmark against which the identity, purity, and strength of a drug substance are measured.[9][10][11] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical application for the precise quantification of Arbidol Impurity I using High-Performance Liquid Chromatography (HPLC).
The Critical Role of Arbidol Impurity I in Quality Assessment
2.1 Identity and Origin
Arbidol Impurity I is a process-related impurity that can be formed during the multi-step synthesis of Arbidol.[2][5][12] Its chemical identity is ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate.[1] The structural similarity to the parent Arbidol molecule necessitates a highly specific and sensitive analytical method to ensure its effective separation and quantification.
2.2 Why Monitor Arbidol Impurity I?
-
Safety and Efficacy: The presence of impurities, even at trace levels, can potentially alter the therapeutic efficacy or, more critically, introduce unforeseen toxicological risks.[13] Controlling specific impurities like Impurity I is essential to maintain the established safety profile of Arbidol.
-
Regulatory Compliance: ICH guidelines (specifically Q3A and Q3B) mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds relative to the maximum daily dose of the drug.[6][7][8] Accurate quantification using a reference standard is non-negotiable for regulatory submissions.
-
Process Control: Monitoring the level of Impurity I provides valuable feedback on the consistency and control of the manufacturing process. Consistently low levels of this impurity are an indicator of a well-controlled and robust synthetic route.
dot
Caption: Logical relationship between API, impurity, and reference standard.
Protocol: Quantification of Arbidol Impurity I by RP-HPLC
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Arbidol Impurity I in Arbidol drug substance.
3.1 Principle of the Method
The method utilizes RP-HPLC with UV detection to separate Arbidol Impurity I from the main Arbidol peak and other potential impurities.[14] Quantification is achieved by the external standard method, where the peak area response of Impurity I in the sample is compared to the peak area response of a certified Arbidol Impurity I reference standard of known concentration.
3.2 Materials and Equipment
| Item | Specification |
| Reference Standard | Arbidol Impurity I (Certified, with known purity) |
| Sample | Arbidol API or Drug Product Test Sample |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, PDA/UV Detector |
| Analytical Column | C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent) |
| Solvent A | Acetonitrile (HPLC Grade) |
| Solvent B | 0.1% Formic Acid in Water (HPLC Grade Water) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Other | Analytical balance, volumetric flasks, pipettes, sonic bath |
3.3 Preparation of Solutions
-
Expertise Note: All solutions should be sonicated for 5-10 minutes to degas and ensure complete dissolution. Prepare fresh solutions daily to avoid degradation.
-
Reference Standard Stock Solution (S1) - Approx. 100 µg/mL:
-
Accurately weigh approximately 10 mg of Arbidol Impurity I Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate to dissolve.
-
Allow to cool to room temperature, then dilute to volume with Diluent and mix well.
-
-
Working Standard Solution (S2) - Approx. 1.0 µg/mL:
-
Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to volume with Diluent and mix well. This concentration is typical for quantifying impurities at a 0.1% level relative to a 1 mg/mL sample concentration.
-
-
Sample Solution - Approx. 1000 µg/mL (1 mg/mL) of Arbidol:
-
Accurately weigh approximately 50 mg of the Arbidol API sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of Diluent and sonicate to dissolve.
-
Allow to cool to room temperature, then dilute to volume with Diluent and mix well.
-
3.4 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 255 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
Causality Note: A gradient elution is employed to ensure sufficient resolution between the main Arbidol peak and closely eluting impurities, while also allowing for the timely elution of more retained components, ensuring a clean baseline for subsequent injections.
3.5 System Suitability (A Self-Validating System)
Before sample analysis, perform injections of the Working Standard Solution (S2) to verify the performance of the chromatographic system. This is a critical step for ensuring the trustworthiness of the results.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| RSD of Peak Area | ≤ 5.0% (for n=5 injections) | Demonstrates system precision and reproducibility. |
| RSD of Retention Time | ≤ 2.0% (for n=5 injections) | Confirms stability of the pump and column conditions. |
3.6 Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (S2) and verify that system suitability criteria are met.
-
Inject the Sample Solution in duplicate.
-
Inject a Working Standard Solution (S2) at the end of the sequence to confirm system stability.
dot
Caption: HPLC quality control workflow for impurity analysis.
3.7 Calculation
Identify the Arbidol Impurity I peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the percentage of Arbidol Impurity I in the Arbidol sample using the following formula:
% Impurity I = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100
Where:
-
Area_Sample = Peak area of Impurity I in the Sample Solution
-
Area_Std = Average peak area of Impurity I from the Working Standard Solution (S2)
-
Conc_Std = Concentration of the Working Standard Solution (S2) in mg/mL
-
Conc_Sample = Concentration of the Arbidol Sample Solution in mg/mL
-
Purity_Std = Purity of the Arbidol Impurity I Reference Standard (as a decimal)
Conclusion
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety and drug efficacy. This application note details a robust and reliable HPLC method for the quantification of Arbidol Impurity I. The protocol's integrity is founded on the use of a certified Arbidol Impurity I reference standard, which ensures the accuracy, precision, and validity of the analytical results. Adherence to this methodology will enable pharmaceutical manufacturers and quality control laboratories to confidently release Arbidol products that meet the highest standards of quality and comply with global regulatory expectations.
References
-
Veeprho. (n.d.). Arbidol Inhouse Impurity I | CAS 153633-10-4. Retrieved from [Link]
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Retrieved from [Link]
-
Hordiiets, S., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology. Retrieved from [Link]
-
New Drug Approvals. (2020). Arbidol, Umifenovir. Retrieved from [Link]
-
Blaising, J., et al. (2014). Arbidol as a broad-spectrum antiviral: An update. Antiviral Research. Retrieved from [Link]
-
Wang, Y., et al. (2015). Arbidol for preventing and treating influenza in adults and children. Cochrane Database of Systematic Reviews. Retrieved from [Link]
-
Ul'yanovskii, N. V., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment. Retrieved from [Link]
-
Perlovich, G. L., et al. (2015). New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility. Crystal Growth & Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Umifenovir. Retrieved from [Link]
-
Maltsev, A. S., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN102351778A - Preparation method of arbidol hydrochloride.
-
Arbidol.org. (n.d.). Arbidol antiviral for influeza (flu), coronavirus, hepatitis, herpes. Retrieved from [Link]
-
Veeprho. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Arbidol. PubChem Compound Summary for CID 9958103. Retrieved from [Link].
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
European Pharmaceutical Review. (2024). Risks in pharmaceutical quality – the role of reference standards in analytical procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. Retrieved from [Link]
-
ClinicalTrials.gov. (2013). A Study of Arbidol (Umifenovir) for Treatment and Prophylaxis of Influenza and Common Cold. Retrieved from [Link]
-
Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Retrieved from [Link]
-
E-Journal of Chemistry. (n.d.). Quantification of Arbidol by RP-HPLC with photo diode array detection. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
Blokhina, S. V., et al. (2019). Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. Molecules. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
USP-NF. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
ECA Academy. (n.d.). Guideline on Control of Impurities of Pharmacopoeial Substances. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 4. Umifenovir - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. mriglobal.org [mriglobal.org]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
- 13. uspnf.com [uspnf.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
Application of Arbidol Impurity I in bioanalytical method development
Application Note: Bioanalytical Method Development & Validation for Arbidol (Umifenovir) Focusing on Impurity I Interference
Part 1: Executive Summary & Scientific Context
The Challenge: In the bioanalysis of Arbidol (Umifenovir), "Impurity I" typically refers to the Sulfoxide derivative (Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate). This compound presents a unique "double-threat" in drug development:
-
Process Impurity: It is a common oxidative degradant formed during synthesis and storage.
-
Active Metabolite: It is a primary Phase I metabolite found in plasma.
The Bioanalytical Risk (The "Why"): The critical failure mode in Arbidol assays is In-Source Conversion . During Electrospray Ionization (ESI), the Sulfoxide impurity (M+16) can undergo thermally induced reduction, losing an oxygen atom to form an ion identical to the parent drug Arbidol. Without adequate chromatographic resolution, this leads to falsely elevated quantitation of the parent drug, compromising PK data integrity.
This guide provides a self-validating protocol to isolate, quantify, and control Impurity I, ensuring your method meets ICH M10 and FDA Bioanalytical Method Validation guidelines.
Part 2: Chemical Characterization & Method Strategy
Target Analytes
| Compound | Chemical Name | Structure Key | LogP | pKa |
| Arbidol (Analyte) | Umifenovir | Indole core, Sulfide linker | ~4.5 (Hydrophobic) | ~5.8 (Tertiary amine) |
| Impurity I (Interferent) | Arbidol Sulfoxide | Sulfoxide linker (S=O) | ~3.2 (More Polar) | ~5.6 |
| IS (Internal Standard) | Arbidol-d6 or Ibrutinib | Deuterated analog | Similar to Analyte | Similar to Analyte |
Strategic Design Choices
-
Chromatography (The Defense): Because MS selectivity fails due to in-source conversion, baseline chromatographic separation is mandatory. We utilize a high-pH or sterically hindered C18 column to maximize the resolution between the sulfide (Arbidol) and sulfoxide (Impurity I).
-
Extraction (The Cleanup): Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) here. LLE with TBME (tert-butyl methyl ether) minimizes matrix effects and provides cleaner extracts for hydrophobic indoles.
-
Mass Spectrometry: ESI+ mode.[1] We monitor specific transitions but rely on retention time (RT) for specificity.
Part 3: Detailed Experimental Protocol
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Waters Acquity or Agilent 1290)
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis)
-
Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) [Chosen for high-pH stability]
Mobile Phase Configuration:
-
MP A: 10 mM Ammonium Bicarbonate (pH 9.0)
-
MP B: Acetonitrile (100%)
-
Note: High pH suppresses the ionization of the phenolic hydroxyl, improving peak shape for the basic amine.
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
|---|---|---|---|
| 0.00 | 30 | 0.40 | Initial |
| 1.00 | 30 | 0.40 | Hold |
| 3.50 | 90 | 0.40 | Linear |
| 4.50 | 90 | 0.40 | Wash |
| 4.60 | 30 | 0.40 | Return |
| 6.00 | 30 | 0.40 | Re-equilibrate |
Mass Spectrometry Parameters (MRM)
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Dwell (ms) |
| Arbidol | 477.1 | 279.1 | 80 | 35 | 50 |
| Impurity I | 493.1 | 477.1* | 80 | 25 | 50 |
| Arbidol-d6 (IS) | 483.1 | 285.1 | 80 | 35 | 50 |
-
Critical Note: The transition 493.1 -> 477.1 for Impurity I represents the loss of Oxygen. If this occurs in the source before Q1 selection, Impurity I appears as Arbidol (477.1).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.
-
Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0) to stabilize the pH before extraction.
-
Extraction: Add 1.0 mL of TBME (Tert-butyl methyl ether) .
-
Why TBME? It provides high recovery (>85%) for Arbidol while leaving behind more polar phospholipids that cause matrix effects.
-
-
Agitate: Shaker at 1200 rpm for 10 min.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 min at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean plate.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL of Mobile Phase A/B (50:50). Vortex well.
Part 4: Validation & Self-Verification Steps
To ensure scientific integrity, perform these specific "Stress Tests" during method development.
Test A: The "Crosstalk" Check (Crucial)
Inject a high-concentration standard of Impurity I (Sulfoxide) (e.g., 1000 ng/mL) alone. Monitor the MRM channel for Arbidol .
-
Acceptance Criteria: The Arbidol peak area in the Impurity I sample must be < 20% of the LLOQ response of Arbidol.
-
Result: If you see a peak at the Arbidol retention time, your source temperature is too high, or your standard is contaminated. If you see a peak at the Impurity I retention time in the Arbidol channel, you have In-Source Conversion .
-
Solution: Lower the Source Temperature (TEM) and ensure chromatographic resolution (Rs > 1.5).
Test B: Matrix Effect Profiling
Compare the peak area of Arbidol spiked into extracted blank plasma (Post-Extraction Spike) vs. neat solution.
-
Calculation:
-
Target: 85-115%. If < 85%, phospholipids are suppressing the signal. Switch column chemistry or use Phospholipid Removal Plates.
Part 5: Visualization of the Workflow
The following diagram illustrates the decision logic for optimizing the method against Impurity I interference.
Caption: Decision tree for managing Impurity I interference. Note the critical loop checking for in-source conversion and chromatographic resolution.
Part 6: Troubleshooting & Insights
-
Peak Tailing: Arbidol is a basic amine. If you observe tailing, increase the ionic strength of the buffer (e.g., from 10mM to 20mM Ammonium Bicarbonate) or ensure pH is at least 2 units away from the pKa.
-
Carryover: Arbidol is highly lipophilic and "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover between injections.
-
Stability: The Sulfoxide impurity is light-sensitive. All reference standard solutions must be prepared in amber glassware and stored at -20°C.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Liu, Y., et al. (2023).[2] A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Pécheur, E. I., et al. (2016). Arbidol (Umifenovir): A Broad-Spectrum Antiviral.[3][4] ResearchGate.[5] Retrieved from [Link]
Sources
Application Note: A Framework for In Vitro Metabolic Profiling of Arbidol to Identify and Characterize Potential Impurities
Abstract
This application note provides a comprehensive guide for the in vitro investigation of the metabolic fate of Arbidol (Umifenovir), a broad-spectrum antiviral agent. Understanding the biotransformation of Arbidol is a critical component of its pharmaceutical development, as metabolites can represent potential impurities, possess their own pharmacological or toxicological profiles, and influence the drug's overall safety and efficacy. We present detailed protocols for assessing metabolic stability and identifying metabolites using two gold-standard in vitro systems: human liver microsomes (HLMs) and cryopreserved human hepatocytes. Furthermore, we outline an analytical workflow leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive detection and structural elucidation of metabolic products. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of drug candidates.
Introduction: The Rationale for Metabolism Studies
Arbidol (Umifenovir) is an indole-derivative molecule with demonstrated antiviral activity against a range of viruses, including influenza and coronaviruses.[1][2][3] Its mechanism of action primarily involves the inhibition of virus-host cell membrane fusion.[1][4][5] As with any xenobiotic, Arbidol undergoes extensive metabolism in the body, primarily in the liver and intestines.[6][7][8][9] These metabolic processes, catalyzed by drug-metabolizing enzymes, transform the parent drug into various metabolites.
The characterization of these metabolites is a regulatory expectation and a scientific necessity.[10][11][12] Metabolites can be:
-
Inactive: Lacking the therapeutic effect of the parent compound.
-
Active: Contributing to the overall pharmacological effect.
-
Reactive/Toxic: Leading to adverse drug reactions.
-
Potential Impurities: If a metabolite is also a potential degradation product or is formed during synthesis, its metabolic pathway must be understood.
Therefore, performing in vitro metabolism studies early in development provides critical insights. It allows for the proactive identification of major human metabolites, informs the design of toxicological studies, and helps establish a comprehensive impurity profile. This note details a robust methodology to achieve these objectives for Arbidol.
Scientific Background: The Known Metabolic Landscape of Arbidol
Previous human studies have established that Arbidol is extensively metabolized.[6][7][8][13] The principal biotransformation pathways are mediated by both Phase I and Phase II enzymes and include:
-
Sulfoxidation: Oxidation of the sulfide bridge, a major pathway.
-
N-demethylation: Removal of methyl groups from the dimethylamine moiety.
-
Glucuronidation: Conjugation with glucuronic acid (a Phase II reaction).
-
Sulfate Conjugation: Conjugation with a sulfate group (a Phase II reaction).[6][7][8]
The primary enzyme responsible for the initial oxidative metabolism of Arbidol is Cytochrome P450 3A4 (CYP3A4) , with minor contributions from other CYPs and Flavin-containing Monooxygenases (FMOs).[6][13][14] Consequently, a significant metabolite observed in human plasma is sulfinylarbidol (often designated M6-1), which exhibits higher plasma exposure and a longer half-life than the parent drug itself.[6][7][8] Other key metabolites include N-demethylsulfinylarbidol (M5) and sulfonylarbidol (M8).[6][7]
Experimental Strategy & Design
Our strategy employs a two-pronged approach using complementary in vitro systems to build a comprehensive metabolic profile. The entire workflow is designed to identify metabolites and provide a basis for their subsequent quantitative analysis.
Rationale for In Vitro Model Selection
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver endoplasmic reticulum. They are a cost-effective and widely used model because they contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[15] This makes them ideal for initial screening of oxidative metabolism and determining metabolic stability driven by these enzymes. As CYP3A4 is the primary metabolizer of Arbidol, HLMs are an essential tool.[14]
-
Plated Cryopreserved Human Hepatocytes: Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[16] They contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as necessary cofactors and drug transporters.[17][18] Using them in a plated, monolayer format allows for longer incubation times (hours to days), which is crucial for detecting metabolites of low-turnover compounds and observing the products of conjugation reactions like glucuronidation and sulfation.[19]
Rationale for Analytical Technique
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone analytical technique for metabolite identification due to its exceptional sensitivity and specificity.[20][21][22] LC separates the complex mixture of parent drug and its metabolites, while the mass spectrometer detects and helps identify them based on their mass-to-charge ratio (m/z).[23][24] Tandem MS (MS/MS) provides structural information by fragmenting the metabolite ions, allowing for confident elucidation of the site of metabolic modification.[25][26]
Overall Experimental Workflow Diagram
Caption: High-level experimental workflow for Arbidol metabolite identification.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific instrumentation and reagents. Always adhere to laboratory safety standards.
Protocol 1: Arbidol Metabolism in Human Liver Microsomes (HLMs)
Objective: To identify Phase I metabolites of Arbidol and assess its intrinsic clearance.
Materials:
-
Arbidol (analytical standard)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Multichannel pipettes, incubator/shaker (37°C)
Procedure:
-
Prepare Arbidol Working Solution: Prepare a stock solution of Arbidol in DMSO. Serially dilute in the phosphate buffer to achieve a final incubation concentration of 1 µM. Causality: 1 µM is a standard concentration for such assays, generally below the Km of most enzymes, ensuring initial reaction rates are linear.
-
Incubation Mix Preparation: In a 96-well plate, prepare the main incubation mix. For a 200 µL final volume, combine:
-
188 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
2 µL of Arbidol working solution
-
10 µL of HLM suspension (for a final protein concentration of 0.5 mg/mL)
-
-
Self-Validating Controls: Prepare the following controls in separate wells:
-
Negative Control (-NADPH): Replace the NADPH regenerating system with buffer to check for non-CYP mediated metabolism or instability.
-
Negative Control (-HLM): Replace HLM suspension with buffer to check for chemical instability of Arbidol in the assay buffer.
-
Positive Control: Use a known CYP3A4 substrate (e.g., 1 µM Testosterone) in place of Arbidol to confirm the metabolic activity of the HLM batch.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate Reaction: Add 10 µL of the NADPH regenerating system to all wells (except the -NADPH control). This is your t=0 time point. Immediately remove an aliquot from the t=0 wells and proceed to step 6.
-
Time Points & Quenching: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by transferring 50 µL of the incubate to a collection plate containing 150 µL of ice-cold ACN with internal standard. Causality: Cold ACN serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing:
-
Seal and vortex the collection plate for 2 minutes.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Arbidol Metabolism in Plated Human Hepatocytes
Objective: To identify both Phase I and Phase II (conjugate) metabolites of Arbidol in a more physiologically relevant system.
Materials:
-
Plateable Cryopreserved Human Hepatocytes
-
Hepatocyte Thawing and Plating Media (as recommended by supplier)
-
Collagen-coated 24- or 48-well plates
-
Hepatocyte Incubation/Maintenance Medium (e.g., Williams' Medium E)
-
Arbidol
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw and Plate Hepatocytes: Following the supplier's protocol[16][19], rapidly thaw the vial of cryopreserved hepatocytes and dilute into pre-warmed plating medium. Seed the cells onto collagen-coated plates at a recommended density (e.g., 0.75 x 10⁶ cells/mL).
-
Cell Attachment: Incubate the plates for 4-6 hours in a humidified incubator to allow for cell attachment and monolayer formation.
-
Medium Change: After attachment, gently aspirate the plating medium and replace with fresh, pre-warmed incubation medium. Allow cells to acclimate overnight.
-
Prepare Dosing Solution: Prepare a working solution of Arbidol (e.g., 1 µM) in the incubation medium.
-
Initiate Metabolism Study:
-
Aspirate the medium from the hepatocyte wells.
-
Add the Arbidol dosing solution to the wells. This is your t=0 sample. Immediately collect the supernatant from one set of wells for the t=0 time point.
-
Controls: Include wells with vehicle only (no Arbidol) to serve as a blank matrix and to monitor cell health.
-
-
Incubation and Sampling: Return the plate to the incubator. Collect aliquots of the supernatant at various time points (e.g., 0, 1, 4, 8, and 24 hours). Causality: The extended time course is possible due to the stability of plated hepatocytes and is necessary to capture the formation of conjugated (Phase II) metabolites.
-
Sample Processing: For each time point, transfer the collected supernatant to a new plate/tube. Add 3 volumes of ice-cold ACN with internal standard to precipitate any proteins. Centrifuge as described in Protocol 1 (Step 7) and transfer the supernatant for LC-MS/MS analysis.
Data Analysis and Interpretation
LC-MS/MS Analysis
A typical LC-MS/MS method would involve:
-
LC Separation: A reverse-phase C18 column with a gradient elution from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., ACN with 0.1% formic acid). This separates metabolites based on polarity.
-
MS Detection:
-
Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ions present. Metabolites are identified by comparing the chromatograms of t>0 samples to the t=0 sample.
-
Data-Dependent MS/MS (MS2): The instrument automatically selects the most intense ions from the full scan and fragments them to obtain structural information.
-
Identifying Potential Metabolites
The primary strategy is to search for expected mass shifts corresponding to common metabolic biotransformations. For Arbidol (MW: 477.4 g/mol for the free base[27]), these would include the transformations listed in the table below.
Table 1: Predicted Major Metabolites of Arbidol and Corresponding Mass Shifts
| Metabolite Designation | Metabolic Reaction | Mass Change (Da) | Expected m/z (M+H)⁺ |
| M5 (N-demethylsulfinylarbidol) | Sulfoxidation & N-demethylation | +16, -14 (+2 total) | 479.09 |
| M6-1 (Sulfinylarbidol) | Sulfoxidation | +16 | 493.09 |
| M8 (Sulfonylarbidol) | Sulfoxidation x2 | +32 | 509.08 |
| N-demethylarbidol | N-demethylation | -14 | 463.11 |
| Arbidol Glucuronide | Glucuronidation | +176.03 | 653.11 |
| Sulfinylarbidol Glucuronide | Sulfoxidation & Glucuronidation | +16, +176.03 | 669.11 |
Note: Expected m/z values are for the monoisotopic mass of the protonated molecule.
Arbidol Metabolic Pathway Diagram
The relationships between Arbidol and its primary metabolites can be visualized as follows.
Caption: Major metabolic pathways of Arbidol.
Conclusion
The protocols and analytical strategies detailed in this application note provide a robust and scientifically grounded framework for the in vitro metabolic profiling of Arbidol. By combining the strengths of human liver microsomes and plated hepatocytes, researchers can effectively identify both Phase I and Phase II metabolites. This information is fundamental to understanding the drug's disposition, anticipating potential drug-drug interactions, and building a comprehensive safety and impurity profile as required by regulatory agencies like the FDA and EMA.[10][11] The early and thorough characterization of a drug's metabolic fate is an indispensable step toward successful pharmaceutical development.
References
-
Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743–1755. [Link]
-
Wang, G., & Li, W. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of Mass Spectrometry, 43(8), 1099–1109. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap. [Link]
-
National Center for Biotechnology Information. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. PubMed. [Link]
-
ASM Journals. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy. [Link]
-
National Institutes of Health. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. National Library of Medicine. [Link]
-
Yu, H., et al. (2022). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Frontiers in Pharmacology, 13, 1039869. [Link]
-
Shi, L., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Immunity, Inflammation and Disease, 11(8), e1002. [Link]
-
ASM Journals. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (2013). Identified metabolic processes of arbidol in humans. ResearchGate. [Link]
-
Wang, G., & Li, W. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of Mass Spectrometry, 43(8), 1099-1109. [Link]
-
Cui, Q., Lewis, I. A., & Borchers, C. H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 2(21), 7964-7973. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. [Link]
- Google Patents. (2012). CN102351778A - Preparation method of arbidol hydrochloride.
-
SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
-
Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. [Link]
-
PharmaCompass. (n.d.). Arbidol. PharmaCompass. [Link]
-
BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]
-
National Institutes of Health. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. National Library of Medicine. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
ACS Publications. (2001). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Umifenovir. Wikipedia. [Link]
-
Pharmaffiliates. (2026). The Synthesis Journey of Arbidol Hydrochloride: From Lab to Production. Pharmaffiliates. [Link]
-
PubMed. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. PubMed. [Link]
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Application Note: A Multi-Technique Approach to the Solid-State Characterization of Arbidol Impurity I
Abstract
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. International Council for Harmonisation (ICH) guidelines provide a stringent framework for the reporting, identification, and qualification of impurities.[1][2][3] Arbidol (Umifenovir), a broad-spectrum antiviral agent, can contain various impurities arising from its synthesis or degradation.[4][5] This application note provides a detailed guide and comprehensive protocols for the solid-state characterization of a specific process-related impurity, Arbidol Impurity I (ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate).[6][7] Understanding the solid-state properties of an impurity is paramount, as these characteristics—such as crystallinity, polymorphism, stability, and hygroscopicity—can influence the processability and stability of the API.[8][9] This guide details an integrated analytical workflow employing X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS), and Vibrational Spectroscopy (FTIR/Raman) to build a complete solid-state profile of Arbidol Impurity I.
Introduction: The Rationale for Impurity Solid-State Analysis
In pharmaceutical development, an impurity is not merely a chemical entity to be identified and quantified. Its physical form is equally important. The solid state of an impurity can significantly affect the bulk properties of the API it resides in. For instance, an unstable or hygroscopic impurity could compromise the stability of a drug substance, while a different crystalline form (polymorph) of an impurity might affect dissolution rates or manufacturing processes like filtration and drying.[8] Therefore, a thorough solid-state characterization is not an academic exercise but a necessary step in risk assessment and quality control, as mandated by regulatory bodies.[10][11]
Arbidol (Umifenovir) is an indole derivative antiviral drug used for the treatment and prophylaxis of influenza and other respiratory viral infections.[6][12] Its synthesis is a multi-step process where impurities can be introduced.[13][14][15] Arbidol Impurity I is one such related substance. Characterizing its solid-state properties ensures that its presence, even at acceptable limits, does not introduce unforeseen risks to the quality of the final drug product.
This guide presents a logical workflow for this characterization, starting with fundamental structural analysis and progressing to performance-related properties.
Figure 1: Logical workflow for the solid-state characterization of a pharmaceutical impurity.
Crystallinity Assessment: X-Ray Powder Diffraction (XRPD)
Expertise & Causality: XRPD is the definitive technique for determining the long-range molecular order within a solid material.[16] The first question in any solid-state characterization is whether the material is crystalline (ordered) or amorphous (disordered). An amorphous form is typically more soluble but less stable than its crystalline counterpart, making this a critical quality attribute.[17] A sharp diffraction pattern indicates crystallinity, while a broad, featureless halo indicates an amorphous nature.
Protocol 2.1: XRPD Analysis of Arbidol Impurity I
-
Objective: To determine the degree of crystallinity of Arbidol Impurity I.
-
Apparatus and Materials:
-
X-ray powder diffractometer with a copper (Cu) Kα X-ray source.
-
Zero-background sample holder (e.g., single crystal silicon).
-
Spatula and glass slide.
-
Arbidol Impurity I reference standard.
-
-
Sample Preparation:
-
Gently grind a small amount (approx. 5-10 mg) of the sample with a spatula on a glass slide to ensure a uniform, fine powder and reduce preferred orientation.
-
Carefully pack the powder into the recess of the zero-background sample holder.
-
Use the edge of a glass slide to gently press and level the surface of the powder, ensuring it is flush with the holder's surface.
-
-
Instrument Parameters (Typical):
Parameter Setting Rationale Radiation Cu Kα (λ = 1.5406 Å) Standard source for pharmaceutical analysis. Voltage & Current 40 kV, 40 mA Provides sufficient X-ray flux for good signal-to-noise. Scan Range (2θ) 2° to 40° Covers the most information-rich region for organic molecules. Step Size 0.02° Ensures good resolution of diffraction peaks. | Scan Speed / Time per Step | 1-2 seconds | Balances data quality with analysis time. |
-
Procedure:
-
Load the prepared sample holder into the diffractometer.
-
Configure the data acquisition software with the parameters listed above.
-
Initiate the scan.
-
Upon completion, save the raw data file for analysis.
-
-
Data Analysis and Interpretation:
-
Crystalline Material: The diffractogram will exhibit a series of sharp, well-defined peaks (Bragg reflections) at specific 2θ angles. The position and relative intensities of these peaks are a unique fingerprint of that specific crystalline form.
-
Amorphous Material: The diffractogram will show one or more broad humps (halos) with no distinct peaks.
-
Partially Crystalline: The pattern will be a combination of sharp peaks superimposed on a broad halo.
-
Thermal Properties: DSC and TGA
Expertise & Causality: Thermal analysis provides critical information on how a material behaves with changes in temperature.[18]
-
Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as it is heated or cooled.[19] It is used to determine the melting point, which is an indicator of purity, and to detect phase transitions that could indicate polymorphism.[20][21]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[22][23] This is essential for identifying the presence of bound water (hydrates) or solvents (solvates) and determining the material's thermal decomposition temperature.[18]
Protocol 3.1: DSC Analysis of Arbidol Impurity I
-
Objective: To determine the melting point and identify any phase transitions.
-
Apparatus and Materials:
-
Differential Scanning Calorimeter.
-
Aluminum pans and lids.
-
Crimping press.
-
High-purity indium standard for calibration.
-
Arbidol Impurity I sample (1-3 mg).
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the impurity into an aluminum DSC pan.
-
Place a lid on the pan and seal it using the crimping press. A pinhole may be pierced in the lid to allow any volatiles to escape.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Instrument Parameters (Typical):
Parameter Setting Rationale Temperature Range 25°C to 300°C (or 20°C above melt) Covers typical range for organic molecules up to decomposition. Heating Rate 10°C/min Standard rate providing good balance of resolution and sensitivity. | Purge Gas | Nitrogen (N₂) at 50 mL/min | Provides an inert atmosphere to prevent oxidative degradation. |
-
Procedure:
-
Calibrate the instrument for temperature and enthalpy using the indium standard.
-
Place the sample and reference pans into the DSC cell.
-
Start the temperature program.
-
-
Data Analysis and Interpretation:
-
An endothermic event (a peak pointing down or up, depending on instrument convention) indicates melting. The peak onset is typically reported as the melting point. A sharp melting peak suggests high purity.
-
Other endotherms or exotherms before the melt could indicate loss of solvent, solid-solid phase transitions (polymorphism), or recrystallization events.
-
Protocol 3.2: TGA Analysis of Arbidol Impurity I
-
Objective: To assess thermal stability and quantify volatile content.
-
Apparatus and Materials:
-
Thermogravimetric Analyzer.
-
Platinum or ceramic TGA pans.
-
Arbidol Impurity I sample (5-10 mg).
-
-
Sample Preparation:
-
Tare the TGA pan on the instrument's microbalance.
-
Place 5-10 mg of the sample into the pan.
-
-
Instrument Parameters (Typical):
Parameter Setting Rationale Temperature Range 25°C to 400°C Sufficient to observe desolvation and onset of decomposition. Heating Rate 10°C/min Standard rate for screening thermal stability. | Purge Gas | Nitrogen (N₂) at 50 mL/min | Prevents oxidation during heating. |
-
Procedure:
-
Load the sample pan onto the TGA furnace pedestal.
-
Start the temperature program.
-
-
Data Analysis and Interpretation:
-
The resulting plot shows percent weight loss vs. temperature.
-
A weight loss step below ~120°C often corresponds to the loss of water or volatile solvents. The percentage loss can be used to determine the stoichiometry of a hydrate or solvate.
-
A significant, sharp weight loss at higher temperatures indicates thermal decomposition. The onset temperature is a measure of the material's stability.
-
Molecular Fingerprinting: Vibrational Spectroscopy (FTIR & Raman)
Expertise & Causality: Both FTIR and Raman spectroscopy provide a "molecular fingerprint" by probing the vibrational modes of molecules.[24] They are complementary techniques.[25] FTIR is excellent for identifying functional groups (e.g., C=O, O-H, N-H), while Raman is highly sensitive to non-polar bonds and symmetric vibrations, making it powerful for differentiating polymorphs where crystal lattice differences subtly alter these vibrations.[26][27]
Protocol 4.1: FTIR-ATR Analysis
-
Objective: To obtain a characteristic infrared spectrum of Arbidol Impurity I.
-
Apparatus and Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Arbidol Impurity I sample (~1 mg).
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
-
-
Instrument Parameters (Typical):
Parameter Setting Rationale Spectral Range 4000 - 400 cm⁻¹ Standard mid-IR range covering most functional group vibrations. Resolution 4 cm⁻¹ Sufficient for most pharmaceutical applications. | Number of Scans | 16-32 | Improves signal-to-noise ratio. |
-
Data Analysis and Interpretation: The resulting spectrum is a plot of absorbance/transmittance vs. wavenumber (cm⁻¹). The peak positions correspond to specific functional groups and bond vibrations, confirming the molecular structure. This spectrum serves as a reference fingerprint for the impurity.
Protocol 4.2: Raman Spectroscopy
-
Objective: To obtain a complementary vibrational spectrum, sensitive to crystalline form.
-
Apparatus and Materials:
-
Raman spectrometer (e.g., with a 785 nm laser).
-
Microscope slide or glass vial.
-
Arbidol Impurity I sample.
-
-
Procedure:
-
Place a small amount of the sample on a microscope slide or in a glass vial.
-
Focus the laser onto the sample using the microscope objective.
-
Acquire the spectrum. Adjust laser power and acquisition time to avoid sample burning and achieve a good signal.
-
-
Data Analysis and Interpretation: The Raman spectrum is a plot of intensity vs. Raman shift (cm⁻¹). It is highly specific to the material's chemical structure and solid-state arrangement. Subtle shifts in the low-frequency (lattice vibration) region can be particularly indicative of different polymorphs.[28]
Hygroscopicity Profile: Dynamic Vapor Sorption (DVS)
Expertise & Causality: DVS is a gravimetric technique that measures how much water vapor a sample absorbs or desorbs as a function of relative humidity (RH) at a constant temperature.[29] This is a critical measurement because moisture uptake can induce physical changes (e.g., amorphous-to-crystalline conversion, hydrate formation) or chemical degradation, affecting the stability, handling, and storage requirements of the material.[30][31][32]
Protocol 5.1: DVS Analysis of Arbidol Impurity I
-
Objective: To assess the hygroscopicity and physical stability of Arbidol Impurity I under varying humidity conditions.
-
Apparatus and Materials:
-
Dynamic Vapor Sorption analyzer.
-
DVS sample pan.
-
Arbidol Impurity I sample (10-20 mg).
-
-
Sample Preparation:
-
Place 10-20 mg of the sample into the DVS pan.
-
Load the pan into the instrument.
-
-
Instrument Parameters (Typical):
Parameter Setting Rationale Temperature 25°C Standard ambient temperature for stability studies. RH Program 0% → 90% → 0% RH in 10% steps A full sorption/desorption cycle to assess moisture uptake, loss, and hysteresis. | dm/dt Criterion | 0.002% min⁻¹ | Defines equilibrium at each RH step, ensuring sufficient time for the sample to stabilize. |
-
Procedure:
-
The sample is first dried under 0% RH to establish a baseline dry mass.
-
The instrument then automatically executes the programmed RH steps, measuring the mass change at each stage until equilibrium is reached.
-
-
Data Analysis and Interpretation:
-
The output is an isotherm plot of mass change (%) vs. RH (%).
-
Hygroscopicity Classification: The total mass gain at a specific RH (e.g., 80%) can classify the material (e.g., non-hygroscopic <0.2%; slightly hygroscopic 0.2% to <2%).
-
Hysteresis: A difference between the sorption and desorption curves indicates that water is retained differently during drying, which can suggest bulk absorption or irreversible changes.
-
Phase Changes: Sharp, irreversible steps in the isotherm can indicate a moisture-induced phase change, such as the conversion of an amorphous solid to a crystalline one.[33]
-
Integrated Data Analysis and Reporting
A comprehensive understanding of Arbidol Impurity I is achieved by integrating the results from all techniques.
Figure 2: Complementary data integration for a complete solid-state profile.
Summary of Findings
This table summarizes the expected outputs and their implications for drug development.
| Technique | Key Information Obtained | Implication for Drug Development |
| XRPD | Crystalline or amorphous nature; unique diffraction pattern. | Defines the physical form. Critical for patent protection and ensuring batch-to-batch consistency. |
| DSC | Melting point, glass transition, polymorphism. | Purity indicator. Helps identify different solid forms which may have different properties. |
| TGA | Presence of hydrates/solvates; thermal stability. | Determines if the impurity is a solvate. Defines temperature limits for API processing and storage. |
| DVS | Water sorption/desorption behavior (hygroscopicity). | Informs on required storage conditions (e.g., need for desiccants) and potential for physical instability. |
| FTIR/Raman | Molecular fingerprint; confirmation of functional groups. | Confirms the identity of the impurity. Can be used as a rapid, in-process check for form consistency. |
By systematically applying these orthogonal analytical techniques, a robust and reliable solid-state characterization of Arbidol Impurity I can be achieved. This data package is essential for ensuring that the impurity is well-controlled and poses no risk to the quality, stability, or performance of the Arbidol drug substance.
References
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Retrieved from [Link]
-
Veeprho. (n.d.). Arbidol Inhouse Impurity I | CAS 153633-10-4. Retrieved from [Link]
- DiPine, A., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. Viruses, 13(5), 759.
- Google Patents. (n.d.). CN102351778A - Preparation method of arbidol hydrochloride.
-
Wikipedia. (2024). Umifenovir. Retrieved from [Link]
-
ResearchGate. (n.d.). Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies. Retrieved from [Link]
- Gromova, A. V., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 28(2), 698.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Integrity of Umifenovir Hydrochloride: A Focus on Manufacturing and Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of arbidol hydrochloride. Retrieved from [Link]
- Dadras, A., et al. (2022). An Urgent Industrial Scheme Both for Total Synthesis, and for Pharmaceutical Analytical Analysis of Umifenovir as an Anti-viral API for Treatment of COVID-19. Combinatorial Chemistry & High Throughput Screening, 25(5), 838-846.
-
ResearchGate. (n.d.). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
PubMed. (2014). Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials. Retrieved from [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
HORIBA Scientific. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Arbidol (Umifenovir) on Newcrom AH Column. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]
-
Veeprho. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
-
Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]
-
Bruker. (2025). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from [Link]
-
Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD. Retrieved from [Link]
-
ACS Publications. (2022). Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
-
ACS Publications. (2025). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Retrieved from [Link]
-
Primera Analytical Solutions. (n.d.). Solid State Characterization. Retrieved from [Link]
-
CD Formulation. (n.d.). Solid-State Characterization. Retrieved from [Link]
-
TA Instruments. (n.d.). Dynamic Vapor Sorption Characterization of Pharmaceutical Recrystallization. Retrieved from [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
-
Masaryk University. (n.d.). Solid-state analysis in pharmaceutical industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]
-
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
-
AZoM. (2023). Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. Retrieved from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids. Retrieved from [Link]
-
Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]
-
Bristol Myers Squibb. (2023). Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). Retrieved from [Link]
-
Research and Reviews. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. Retrieved from [Link]
-
International Centre for Diffraction Data. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Arbidol Impurity I | 153633-10-4 [chemicalbook.com]
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Application Note: Validated Cleaning Method Development for Arbidol (Umifenovir) Manufacturing Equipment
Executive Summary
Arbidol (Umifenovir) presents a specific challenge in pharmaceutical cleaning validation due to its lipophilic nature and poor water solubility. Standard aqueous cleaning cycles often fail to remove Arbidol residues from stainless steel surfaces, leading to "visual failure" or potential cross-contamination.
This guide details a Risk-Based Cleaning Validation Strategy compliant with ICH Q7 and APIC guidelines. It moves beyond generic protocols to provide a scientifically grounded method for solubilizing the indole-based structure of Arbidol, detecting it via HPLC-UV, and validating the recovery from manufacturing surfaces.
Part 1: Solubility Profiling & Cleaning Agent Selection
The Challenge: Hydrophobicity
Arbidol is an indole derivative. Mechanistically, its therapeutic action involves inhibiting viral fusion with target membranes, a process driven by its affinity for lipid environments. Consequently, it adheres strongly to hydrophobic surfaces and passivation layers on Stainless Steel 316L.
Scientific Directive: Water alone is ineffective. Acidic solutions may protonate the amine, slightly improving solubility, but often fail to disrupt the hydrophobic interaction with the steel surface.
The Solution: Solubilization Strategy
To break the adhesive forces, we utilize a Formulated Alkaline Detergent containing surfactants, or a solvent-based approach for specific small parts.
| Parameter | Recommended Agent | Mechanism of Action |
| Primary Cleaning Agent | Alkaline Detergent (pH > 11) with Anionic Surfactants | Saponification of lipid-like residues; Surfactants lower surface tension to displace Arbidol. |
| Solvent Alternative | Methanol or Ethanol (60%+) | Direct solvation of the indole ring structure (High solubility confirmed in alcohols). |
| Rinse Agent | WFI (Water for Injection) | Removal of detergent residues and suspended API. |
Part 2: Analytical Method Development (HPLC-UV)
Trustworthiness Pillar: You cannot validate what you cannot detect. The following HPLC method is optimized for specificity, ensuring that detergent peaks do not interfere with the Arbidol peak.
Chromatographic Conditions
-
Instrument: HPLC with UV/PDA Detector.
-
Column: C18 (Octadecylsilyl),
, (e.g., Phenomenex Luna or Agilent Zorbax). -
Mobile Phase:
-
Solvent A: Phosphate Buffer (pH 3.0) or 0.1% Orthophosphoric acid.
-
Solvent B: Acetonitrile or Methanol.
-
Ratio: 40:60 (Buffer:Organic) – Adjust based on column retention.
-
-
Flow Rate:
. -
Wavelength:
(Secondary check at ). -
Injection Volume:
. -
Run Time: ~10-15 minutes (Arbidol typically elutes at 4–7 mins).
Method Validation Parameters
Before cleaning validation, the HPLC method must be validated for:
-
Linearity:
over 10% to 150% of the limit concentration. -
LOD/LOQ: Must be sufficient to detect residues below the MACO limit (typically
). -
Specificity: Inject the cleaning agent (detergent) blank. Requirement: No interference at the Arbidol retention time.
Part 3: Sampling & Recovery (The "Trust" Protocol)
Expertise Insight: The most common failure in cleaning validation is not the cleaning itself, but the inability to recover the residue from the surface during testing. A poor swabbing technique yields false negatives.
Swab Sampling Logic
We utilize a "Wet/Dry" double-swab technique to maximize physical lift and solubility.
Diagram 1: Validated Swab Recovery Workflow
Caption: The critical path for determining the Recovery Factor (RF). Failure at the 'Swab' or 'Extract' stage leads to invalid validation data.
Detailed Swab Protocol
-
Swab Material: Low-particulate polyester swab (e.g., Texwipe).
-
Swab Solvent: Methanol:Water (50:50) or the Mobile Phase.[1] Do not use water alone.
-
Technique:
-
Extraction: Add
diluent. Sonicate for 10 minutes. -
Calculation:
Acceptance: RF must be (or with high consistency, RSD ).
Part 4: Establishing Limits (MACO)
We calculate the Maximum Allowable Carryover (MACO) based on the health-based exposure limit (HBEL), specifically the PDE (Permitted Daily Exposure) or ADE.
Formula:
-
ADE (mg/day): Calculated from NOAEL or therapeutic dose (Arbidol TD ~200mg). If NOAEL is unknown, use
of TD as a conservative start (though PDE is preferred by EMA/ASTM). -
MBS (mg): Minimum Batch Size of the next product.
-
MDD (mg): Maximum Daily Dose of the next product.
Swab Limit Calculation:
Part 5: The Master Validation Protocol
This section integrates the chemistry and math into the execution plan.
Diagram 2: Cleaning Validation Lifecycle
Caption: The sequential lifecycle for validating the cleaning process, ensuring three consecutive successful runs (ICH Q7).
Execution Steps:
-
Dirty Hold Time (DHT): Intentionally hold dirty equipment for the maximum anticipated duration (e.g., 48 hours) before cleaning to simulate "worst-case" adhesion.
-
Cleaning Cycle:
-
Pre-rinse (WFI,
). -
Wash (Alkaline Detergent,
, , 15 mins agitation). -
Post-rinse (WFI until conductivity equals inlet water).
-
Drying (Compressed Air/Nitrogen).
-
-
Visual Inspection: Flashlight check at oblique angles. (Arbidol residues often appear as white/yellowish haze).
-
Sampling: Perform swabbing on "Hard-to-Clean" locations (valves, gaskets, underside of agitators).
-
Clean Hold Time (CHT): After passing, store equipment for X days and re-swab to prove no microbial proliferation or external contamination.
References
-
ICH Harmonised Tripartite Guideline. (2000).[4] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Conference on Harmonisation.[4] Link
-
APIC. (2016). Guidance on Aspects of Cleaning Validation in Active Pharmaceutical Ingredient Plants. Active Pharmaceutical Ingredients Committee (CEFIC).[5][6] Link
-
Rubashvili, I., et al. (2015). "Validation of Swab Sampling and HPLC Methods for Determination of Meloxicam Residues...". Turk J Pharm Sci.[1][6] (Demonstrates similar hydrophobic residue recovery methodologies). Link
-
Liu, M., et al. (2021). "Improving the Solubilization and Bioavailability of Arbidol Hydrochloride...". Pharmaceutics.[1][4][7] (Provides critical solubility data for solvent selection). Link
-
FDA. (1993). Guide to Inspections Validation of Cleaning Processes.[4][8] U.S. Food and Drug Administration.[9] Link
Sources
- 1. turkjps.org [turkjps.org]
- 2. Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Swab and Rinse Sampling Procedures and Recovery Rate Determination in Cleaning Validation Considering Various Surfaces, Amount and Nature of the Residues and Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. complianceonline.com [complianceonline.com]
- 6. apic.cefic.org [apic.cefic.org]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Chemometric Strategies for the Impurity Profiling of Arbidol (Umifenovir)
Abstract
This Application Note details a Quality by Design (QbD) framework for the impurity profiling of Arbidol (Umifenovir), a broad-spectrum antiviral indole derivative. Due to the structural complexity of Arbidol—specifically the presence of a sulfide linker susceptible to oxidation and a basic dimethylamino group—traditional univariate method development often fails to resolve critical oxidative degradants (sulfoxides/sulfones) from the parent peak. We present a validated protocol integrating Central Composite Design (CCD) for chromatographic optimization and Multivariate Curve Resolution (MCR-ALS) for the mathematical separation of co-eluting peaks in forced degradation samples.
Introduction & Scientific Rationale
Arbidol (Umifenovir) is chemically defined as ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate. Its synthesis and storage generate specific impurity classes that pose separation challenges:
-
Oxidative Impurities: The sulfide moiety is easily oxidized to Sulfoxide (Impurity A) and Sulfone (Impurity B) . These possess UV spectra highly similar to the parent drug.
-
Process Impurities: Desbromo-Arbidol (Impurity C) and N-demethylated analogs.
The Chemometric Advantage
Standard HPLC development relies on "One-Factor-at-a-Time" (OFAT) optimization, which ignores interactions between parameters (e.g., how pH changes affect selectivity differently at various organic modifier percentages). By employing Chemometrics, we transition from reactive troubleshooting to proactive Design Space modeling, ensuring a robust method compliant with ICH Q8(R2).
Chemometric Workflow
The following diagram outlines the integrated workflow for this protocol:
Figure 1: Integrated Chemometric Workflow for Arbidol Impurity Profiling. The process moves from raw data acquisition through DoE optimization and mathematical resolution of overlapping peaks.
Experimental Protocol: Chromatographic Conditions
Before applying chemometrics, a baseline separation system must be established. Arbidol is basic; therefore, acidic conditions are required to suppress silanol interactions and improve peak symmetry.
Base Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | High surface area for resolving hydrophobic indole derivatives. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH adjusted with Formic Acid) | Buffer capacity at acidic pH; MS compatible. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for Arbidol compared to Methanol. |
| Detector | DAD (254 nm) + MS (ESI Positive) | 254 nm is the isosbestic point for indole core; MS for ID. |
| Flow Rate | 1.0 mL/min (Variable in DoE) | Standard starting point for 4.6 mm ID columns. |
Application I: Method Optimization via Central Composite Design (CCD)
Objective: To define the "Design Space" (Method Operable Design Region - MODR) where the resolution (
Step 1: Define Factors and Levels
We utilize a Central Composite Design (CCD) , which allows for the estimation of quadratic curvature (non-linear effects).
| Factor | Name | Low Level (-1) | Center (0) | High Level (+1) |
| Mobile Phase pH | 2.8 | 3.5 | 4.2 | |
| Initial % Organic (B) | 20% | 25% | 30% | |
| Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 |
Step 2: Experimental Execution
Perform the 15-20 runs required by the CCD matrix (including center points for reproducibility). Record the Critical Quality Attributes (CQAs):
-
: Resolution (
) between Arbidol and Impurity A. -
: Tailing Factor (
) of Arbidol.
Step 3: Response Surface Modeling
Fit the data to a quadratic polynomial equation:
-
Interaction Insight: Often, pH and % Organic have a significant interaction (
). At lower pH, the amine is fully protonated, reducing retention, which may require lower % Organic to maintain resolution.
Figure 2: Logic flow for determining the Method Operable Design Region (MODR) using Central Composite Design.
Application II: Resolving Co-eluting Peaks with MCR-ALS
Scenario: During forced degradation (oxidation with
Chemometric Solution: Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS).
MCR-ALS mathematically decomposes the raw data matrix (
Protocol:
-
Data Acquisition: Export the DAD data (200–400 nm) for the specific retention time window where the peak overlap occurs (e.g., 8.5 – 9.5 min).
-
Initial Estimates: Use "Evolving Factor Analysis" (EFA) to estimate the number of components (Rank analysis). For Arbidol + Sulfoxide, Rank = 2.
-
Constraints Application: Apply constraints to the ALS algorithm to ensure chemical validity:
-
Non-negativity: Concentrations and spectra must be positive.
-
Unimodality: Chromatographic peaks must have a single maximum.
-
-
Resolution: The algorithm iterates until convergence, outputting the resolved chromatogram of the impurity distinct from the parent drug.
Application III: Batch Consistency Monitoring (PCA)
Objective: To detect "out-of-trend" (OOT) manufacturing batches that meet specification limits but show abnormal impurity fingerprints.
Protocol:
-
Data Set: Compile impurity profile data (peak areas of Impurities A, B, C, and Total Unknowns) from the last 30 batches.
-
Preprocessing: Autoscaling (Mean center and divide by standard deviation) is critical because Impurity A might be present at 0.1% while Impurity C is at 0.01%. Autoscaling gives them equal weight.
-
PCA Model: Calculate Principal Components (PC1 and PC2).
-
Control Charting: Plot the Hotelling’s
(distance from center) vs. Q-residuals (distance from model).-
Insight: A batch with high
has a valid impurity profile but extreme values (e.g., very high Impurity A). A batch with high Q-residuals contains a new, unexpected impurity not modeled by the PCA.
-
References
-
PubChem. (n.d.). Umifenovir (Compound CID 131411). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Sypalov, S. A., et al. (2023).[1][2] Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry.
-
Hinge, M. A., & Patel, D. (2016). Optimization of HPLC method using central composite design for estimation of Torsemide and Eplerenone. Brazilian Journal of Pharmaceutical Sciences. (Demonstrates CCD methodology applicable to similar hydrophobic drugs). [Link]
- Gavin, P. F., & Olsen, B. A. (2008). A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603). Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on QbD for impurity profiling).
- Tauler, R. (1995). Multivariate curve resolution applied to liquid chromatography–diode array detection. Chemometrics and Intelligent Laboratory Systems. (Core reference for MCR-ALS protocol).
Sources
Troubleshooting & Optimization
Chromatography Resolution Hub: Arbidol (Umifenovir) Impurity Profiling
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Resolving Co-elution in Reverse-Phase HPLC Molecule Class: Indole-based Antiviral (Amphoteric)
Introduction: The "Indole Challenge"
Welcome to the Resolution Hub. If you are here, you are likely struggling with the separation of Arbidol (Umifenovir) from its critical impurities—specifically the oxidative degradants (sulfoxides/sulfones) or the des-methyl analogs.
Arbidol presents a classic "perfect storm" for reverse-phase chromatography:
-
High Hydrophobicity: The bromine and phenylthio groups create significant retention, often compressing late-eluting impurities.
-
Amphoteric Nature: It possesses a tertiary amine (basic, pKa ~6.0) and a phenol group (acidic).
-
Structural Similarity: Impurities like N-demethyl arbidol and Arbidol sulfoxide differ only slightly in hydrophobicity from the parent drug.
This guide moves beyond generic advice. We will construct a self-validating method based on charge suppression and pi-pi interaction tuning.
Module 1: The Baseline Protocol (The "Gold Standard")
Before troubleshooting, ensure your baseline method aligns with the physicochemical requirements of the molecule. 90% of co-elution issues stem from deviating from the "Acidic Lock" zone.
Why this works: At pH 2.7–3.0, the tertiary amine is fully protonated (
| Parameter | Specification | Technical Rationale |
| Stationary Phase | C18 (End-capped) or PFP (Pentafluorophenyl) | High carbon load C18 is standard. PFP is the "Rescue" column for halogenated selectivity (Br/S atoms). |
| Mobile Phase A | 0.1% Triethylamine (TEA) adj. to pH 2.7 - 3.0 with Orthophosphoric Acid | TEA acts as a silanol blocker. Low pH suppresses phenol ionization. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic compounds than Methanol. |
| Column Temp | 30°C - 40°C | Higher temp reduces viscosity and improves mass transfer for bulky indole structures. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow; adjust for backpressure. |
| Detection | UV 223 nm (Primary) | Maxima for the indole core. 254 nm is a secondary option. |
Module 2: Troubleshooting Co-elution (Interactive Q&A)
Issue 1: "My main peak tails heavily, masking the early eluting Impurity A."
Diagnosis: Secondary Silanol Interactions. Even with end-capped columns, the protonated amine on Arbidol interacts with free silanols on the silica surface.
The Fix (Step-by-Step):
-
Check Buffer Strength: Increase your buffer concentration. If you are using 10mM, move to 25mM-50mM Phosphate.
-
The "Sweeper" Additive: Add 0.1% Triethylamine (TEA) to the aqueous buffer before adjusting the pH. TEA competes for the silanol sites more effectively than Arbidol.
-
Validation: Calculate the Tailing Factor (Tf) . If
, the separation of the early impurity will remain compromised. Aim for .
Issue 2: "The oxidative impurities (Sulfoxide/Sulfone) are co-eluting with the main peak."
Diagnosis: Insufficient Selectivity (
The Fix (The "Selectivity Switch"):
-
Change the Solvent: Switch Mobile Phase B from 100% ACN to a 50:50 mix of ACN:Methanol . Methanol is a protic solvent and interacts differently with the polar sulfoxide group, often pulling it away from the parent peak.
-
Change the Column (Advanced): Switch to a Pentafluorophenyl (PFP) column.
Issue 3: "I see ghost peaks or baseline drift in the gradient."
Diagnosis: Arbidol "Stickiness." The molecule is highly lipophilic and can precipitate or stick to the injector loop/needle.
The Fix:
-
Needle Wash: Use 90% ACN / 10% Water as the needle wash. Standard 50/50 mixes are insufficient.
-
Gradient Flush: Ensure your gradient goes to 95% Organic and holds for at least 5 column volumes before re-equilibrating.
Module 3: Visualizing the Logic
Workflow: Co-elution Decision Tree
Use this logic flow to systematically resolve overlapping peaks.
Caption: Decision matrix for isolating Arbidol from structurally similar impurities.
Workflow: Degradation & Impurity Profile
Understanding what you are separating is half the battle. This diagram maps the common degradation pathways you will encounter in stress testing.
Caption: Primary degradation pathways. Sulfoxides often elute immediately prior to the parent peak in RP-HPLC.
References
-
Somkuwar, K., et al. (2023).[3] Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. Research Journal of Pharmacy and Technology.
-
Annapurna, M.M., et al. (2018).[4] New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy.
-
Kosyakov, D.S., et al. (2025). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry (via ResearchGate).
-
SIELC Technologies. HPLC Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column.
Sources
- 1. HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Arbidol Impurity I
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Arbidol Impurity I. As your dedicated scientific resource, this document moves beyond a simple checklist, offering a deep dive into the underlying causes of matrix effects and providing robust, field-proven strategies for their mitigation. Our goal is to empower you with the knowledge to develop reliable and accurate analytical methods.
Understanding the Challenge: The Nature of Matrix Effects
In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest.[1] When analyzing Arbidol Impurity I in biological samples (e.g., plasma, urine) or complex formulations, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][2][3]
The electrospray ionization (ESI) source, commonly used in pharmaceutical analysis, is particularly susceptible to matrix effects.[2][4][5][6] This is because the ionization process occurs in the liquid phase, where competition for charge and surface area on the ESI droplets is high.[2][3]
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when dealing with matrix effects in the analysis of Arbidol Impurity I.
Q1: What are the tell-tale signs of matrix effects in my Arbidol Impurity I analysis?
A1: Several indicators may suggest the presence of matrix effects:
-
Poor reproducibility: Inconsistent peak areas for the same concentration of Arbidol Impurity I across different sample preparations.
-
Inaccurate quantification: Results that are unexpectedly high (ion enhancement) or low (ion suppression).[7]
-
Non-linear calibration curves: Difficulty in obtaining a linear response across your desired concentration range.
-
Peak shape distortion: Tailing or fronting of the chromatographic peak for Arbidol Impurity I.
Q2: How can I definitively confirm that matrix effects are impacting my results?
A2: A systematic evaluation is crucial. The most widely accepted method is the post-extraction spike experiment .[3] This involves comparing the peak area of Arbidol Impurity I in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two responses is a clear indication of matrix effects.[3]
Another valuable, albeit qualitative, technique is the post-column infusion method. This experiment helps identify the retention time regions where ion suppression or enhancement occurs by infusing a constant flow of the analyte post-column while injecting a blank matrix extract.[4]
Q3: What are the primary causes of matrix effects in bioanalytical samples?
A3: In biological matrices like plasma or urine, the main culprits are endogenous components that co-elute with your analyte. These include:
-
Phospholipids: Abundant in plasma and cell membranes, they are notorious for causing ion suppression.[4]
-
Salts and buffers: High concentrations can alter the droplet properties in the ESI source.[8]
-
Proteins and peptides: Can precipitate in the ion source or compete for ionization.
-
Other endogenous molecules: Metabolites, lipids, and other small molecules can all contribute to the overall matrix effect.
Q4: Can my choice of LC-MS/MS ionization source influence the severity of matrix effects?
A4: Absolutely. As mentioned, Electrospray Ionization (ESI) is highly susceptible to matrix effects.[2][4][5][6] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression from non-volatile matrix components, as it relies on gas-phase ionization.[5][6] If your method development allows, evaluating both ionization techniques can be a valuable troubleshooting step.
Troubleshooting Guide: A Proactive Approach to Mitigating Matrix Effects
When faced with matrix effects, a multi-pronged approach is often the most effective. This guide provides a logical workflow to systematically address and overcome these challenges.
Step 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS/MS system.[4]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids and other matrix components. It's a good starting point for cleaner matrices but may be insufficient for complex samples.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components behind. Careful selection of the extraction solvent is key to maximizing recovery of Arbidol Impurity I while minimizing the extraction of interferences.
-
Solid-Phase Extraction (SPE): SPE provides the most powerful and selective sample cleanup.[9] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode), you can effectively retain Arbidol Impurity I while washing away a significant portion of the matrix.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, inexpensive, simple | Low selectivity, significant matrix effects may remain | Initial screening, relatively clean matrices |
| Liquid-Liquid Extraction (LLE) | Good selectivity, cost-effective | Can be labor-intensive, requires solvent optimization | Removing highly polar interferences |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup, automation-friendly | Higher cost, requires method development | Complex matrices, low-level quantification |
Step 2: Refine Your Chromatographic Method
Strategic adjustments to your liquid chromatography can physically separate Arbidol Impurity I from co-eluting matrix components.
-
Gradient Optimization: A well-designed gradient elution can improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Experimenting with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) can alter the retention and selectivity, potentially resolving the co-elution.[9]
-
Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[10][11]
Step 3: Employ an Appropriate Internal Standard
An internal standard (IS) is crucial for accurate quantification in the presence of unavoidable matrix effects.[12][13] The IS is added at a known concentration to all samples, standards, and quality controls.
-
Structural Analogue Internal Standard: A compound that is structurally similar to the analyte but has a different mass. While a good option, it may not perfectly mimic the chromatographic behavior and ionization response of Arbidol Impurity I.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard.[12][14] A SIL-IS of Arbidol Impurity I will have nearly identical physicochemical properties, ensuring it experiences the same degree of matrix effect as the analyte.[12] This co-elution and co-ionization behavior allows for highly accurate correction of signal variability.[12]
Experimental Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol outlines the steps to quantify the extent of ion suppression or enhancement.
Objective: To determine the percentage of matrix effect on the analysis of Arbidol Impurity I.
Materials:
-
Blank matrix (e.g., human plasma, formulation excipients)
-
Arbidol Impurity I certified reference standard
-
Appropriate solvents for stock and working solutions (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Arbidol Impurity I in the reconstitution solvent at a concentration representative of the mid-point of your calibration curve.
-
Set B (Post-Extraction Spike): Take a blank matrix sample and subject it to your complete sample preparation procedure. In the final step, spike the extracted matrix with Arbidol Impurity I to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike - for Recovery Assessment): Spike a blank matrix sample with Arbidol Impurity I before the extraction process.
-
-
LC-MS/MS Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak area of Arbidol Impurity I.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
-
Matrix Effect = 100%: No matrix effect.
-
Matrix Effect < 100%: Ion suppression.
-
Matrix Effect > 100%: Ion enhancement.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for addressing matrix effects in your analysis of Arbidol Impurity I.
Caption: A decision-making workflow for troubleshooting matrix effects.
Concluding Remarks
Addressing matrix effects in the LC-MS/MS analysis of Arbidol Impurity I is a critical step in developing a robust and reliable analytical method. By systematically evaluating the presence of these effects and employing a combination of optimized sample preparation, refined chromatography, and the appropriate use of internal standards, you can ensure the accuracy and integrity of your data. This guide serves as a comprehensive resource to navigate these challenges, and our team of application scientists is always available for further consultation.
References
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
-
Stahnke, H., Kittlaus, S., Kempe, G., & Hummert, C. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts. Journal of Chromatography A, 1233, 83-89. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
-
Hewavitharana, A. K., Lee, S., & Vithanage, M. (2014). A tutorial review on matrix effects in liquid chromatography-mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 575-582. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Chambers, A. G., & Legido-Quigley, C. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. (2011). A tutorial on matrix effects in liquid chromatography–mass spectrometry. Journal of Chromatography A, 1218(51), 9033-9041. [Link]
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. DSpace [research-repository.griffith.edu.au]
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- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sciencescholar.us [sciencescholar.us]
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- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. nebiolab.com [nebiolab.com]
- 14. biopharmaservices.com [biopharmaservices.com]
Navigating the Separation of Arbidol and Its Impurities: A Technical Guide to HPLC Column Selection
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate HPLC column for the analysis of Arbidol (Umifenovir) and its impurities. Drawing from established analytical methodologies and practical experience, this document aims to elucidate the critical factors in column selection and provide robust troubleshooting strategies to overcome common chromatographic challenges.
Introduction: The Analytical Challenge
Arbidol, a broad-spectrum antiviral agent, requires rigorous analytical monitoring to ensure its quality, safety, and efficacy. The primary challenge in developing a stability-indicating HPLC method lies in achieving adequate separation of the active pharmaceutical ingredient (API) from its potential impurities. These impurities can originate from the synthetic process, degradation pathways (e.g., oxidation, hydrolysis, photolysis), or interactions with excipients in a formulation.[1][2][3] Effective chromatographic separation is therefore paramount for accurate quantification and impurity profiling, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[4][5]
The molecular structure of Arbidol, an indole derivative, imparts a hydrophobic character, making it poorly soluble in aqueous media.[6] This property, along with the varied polarities of its potential impurities, dictates the primary mode of separation and the characteristics of the ideal stationary phase.
Frequently Asked Questions (FAQs) on Column Selection
This section addresses common questions encountered during the development of HPLC methods for Arbidol and its impurities.
Q1: What is the recommended starting column for the analysis of Arbidol and its impurities?
For initial method development, a Reversed-Phase (RP) C18 (octadecylsilyl) column is the universally recommended starting point.[7][8] Arbidol is a moderately non-polar compound, and C18 columns provide excellent retention and separation based on hydrophobicity.[9]
Rationale: The hydrophobic C18 stationary phase interacts effectively with the non-polar regions of the Arbidol molecule and its likely impurities. The separation is then modulated by a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.[7][10]
Q2: What are the key column parameters to consider?
The following table summarizes the critical column parameters and their impact on the separation of Arbidol and its impurities:
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase Chemistry | C18 (L1) | Provides the necessary hydrophobicity for retaining Arbidol. For impurities with slightly different polarities, a high-purity, end-capped C18 is crucial to minimize peak tailing from secondary interactions with residual silanols. |
| Particle Size | 3 µm or 5 µm for HPLC; <2 µm for UHPLC | Smaller particles offer higher efficiency and resolution, leading to sharper peaks and better separation of closely eluting impurities.[11] However, they also generate higher backpressure. 5 µm particles are robust and suitable for routine quality control. |
| Column Dimensions (Length x I.D.) | 150 mm x 4.6 mm or 250 mm x 4.6 mm | A 150 mm length provides a good balance of resolution and analysis time. For complex impurity profiles, a 250 mm column can offer increased resolution.[9] A 4.6 mm internal diameter is standard for analytical HPLC. |
| Pore Size | 100 Å to 120 Å | This range is ideal for small molecules like Arbidol and its impurities, ensuring optimal surface area for interaction without restricting diffusion. |
Q3: My Arbidol peak is tailing. What could be the cause and how do I fix it with respect to the column?
Peak tailing for basic compounds like Arbidol (which contains a dimethylamino group) on silica-based columns is often due to secondary interactions with acidic silanol groups on the stationary phase.
Troubleshooting Steps:
-
Use an End-capped Column: Ensure your C18 column is properly end-capped. End-capping neutralizes most of the accessible silanol groups.
-
Consider a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, featuring advanced bonding and end-capping technologies to shield residual silanols.
-
Mobile Phase Modification: While not strictly a column parameter, adjusting the mobile phase pH can significantly reduce tailing. Using a buffer at a low pH (e.g., pH 2.5-3.5) will ensure the dimethylamino group is protonated and reduces its interaction with silanols. Adding a competitive amine, like triethylamine, to the mobile phase can also mask silanol activity.[8]
Q4: I am not getting sufficient separation between two critical impurities. What column-related adjustments can I make?
Improving the resolution between closely eluting peaks often requires a change in selectivity.
Strategies to Enhance Selectivity:
-
Change the Stationary Phase Chemistry: If a C18 column is not providing the desired selectivity, consider a column with a different stationary phase.
-
C8 (Octylsilyl): Less hydrophobic than C18, which can alter the elution order and improve separation for less retained impurities.
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions with aromatic rings in the analytes. This can be particularly effective for separating impurities with differences in their aromatic moieties.
-
Embedded Polar Group (e.g., Amide, Ether): These columns provide different selectivity by introducing polar interactions (hydrogen bonding) alongside hydrophobic interactions.
-
-
Optimize Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be mindful of potential on-column degradation of thermally labile impurities.[12] It is crucial to operate below 30°C if on-column degradation is suspected.[12]
Visualizing the Column Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing an HPLC column for Arbidol analysis.
Caption: A decision-tree diagram for HPLC column selection for Arbidol analysis.
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, self-validating protocol for the determination of Arbidol and its impurities, adapted from published methods.[7]
Objective: To separate and quantify Arbidol Hydrochloride from its potential process-related and degradation impurities.
1. Materials and Reagents:
-
Arbidol Hydrochloride Reference Standard and Impurity Standards
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade)
2. Chromatographic System:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: Waters X-tera C18, 4.6 x 150 mm, 3 µm particle size (or equivalent).[7]
-
Software: Chromatographic data acquisition and processing software.
3. Preparation of Solutions:
-
Mobile Phase A (Aqueous Buffer): Prepare a 10 mM Ammonium Acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Arbidol Hydrochloride Reference Standard in the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample (e.g., from a tablet formulation) in the diluent to achieve a nominal concentration of 100 µg/mL of Arbidol Hydrochloride.
4. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 230 nm[7] |
| Injection Volume | 10 µL |
| Gradient Program: | Time (min) |
| 0.01 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
5. System Suitability: Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor) for the Arbidol peak: Not more than 1.5.
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.
-
Theoretical Plates (N): Greater than 2000.
6. Data Analysis: Identify the peaks of impurities based on their relative retention times (RRT) with respect to the Arbidol peak. Quantify the impurities using the area normalization method or against a qualified impurity standard.
Troubleshooting Common HPLC Issues
This section provides a quick-reference guide to troubleshooting common problems encountered during the HPLC analysis of Arbidol.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Retention Time Drift | Inconsistent mobile phase composition, fluctuating column temperature, poor column equilibration.[13] | Prepare fresh mobile phase daily. Use a column oven for stable temperature control. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each run. |
| Ghost Peaks | Contaminants in the mobile phase or sample, carryover from previous injections, on-column degradation.[12] | Use high-purity solvents and reagents. Implement a robust needle wash procedure in the autosampler. Investigate potential on-column degradation by lowering the column temperature. |
| Loss of Resolution | Column aging/contamination, void formation in the column bed, change in mobile phase composition. | Wash the column with a strong solvent (e.g., isopropanol). If resolution is not restored, replace the column. Ensure accurate mobile phase preparation. |
| High Backpressure | Blockage in the system (e.g., frits, tubing), column contamination, mobile phase precipitation. | Systematically check for blockages by disconnecting components. Filter all mobile phases and samples. If the column is the source, try back-flushing (if permitted by the manufacturer) or replace it. |
Conclusion
The selection of an appropriate HPLC column is a critical first step in the development of a robust and reliable method for the analysis of Arbidol and its impurities. A systematic approach, starting with a reversed-phase C18 column and logically troubleshooting issues related to peak shape and resolution, will lead to a successful separation. By understanding the interplay between the analyte's properties, the stationary phase chemistry, and the mobile phase conditions, researchers can develop high-quality, stability-indicating methods suitable for both drug development and routine quality control.
References
-
SIELC Technologies. (n.d.). HPLC Determination of Arbidol (Umifenovir) on Newcrom AH Column. Retrieved from [Link]
- Gorelov, A. V., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 28(2), 735.
- Kumar, A., et al. (2021). Quantification of Arbidol by RP-HPLC with photo diode array detection. GSC Biological and Pharmaceutical Sciences, 15(2), 134-142.
- Gilar, M., et al. (2011). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 16(9), 7535-7546.
- Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 174, 582-589.
- Google Patents. (n.d.). CN102351778A - Preparation method of arbidol hydrochloride.
- Reddy, B. P., et al. (2014). SIMPLE VALIDATED RP-HPLC METHOD FOR ESTIMATION OF ARBIDOL HYDROCHLORIDE IN BULK AND PHARMACEUTICAL TABLET FORMULATIONS. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1854-1859.
-
Chromatography Online. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Retrieved from [Link]
- Liu, Y., et al. (2009). Stability of arbidol in plasma matrix exposed to sunlight. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(1), 25-28.
- Kumar, A. P., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
- Al-Hamidi, H., et al. (2021). Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188. Pharmaceutics, 13(11), 1934.
- Wang, Y., et al. (2022). Photocatalytic degradation of COVID-19 related drug arbidol hydrochloride by Ti3C2 MXene/supramolecular g-C3N4 Schottky junction photocatalyst. Chemical Engineering Journal, 446, 137257.
-
National Center for Biotechnology Information. (n.d.). Arbidol. PubChem Compound Database. Retrieved from [Link]
- Fedoseev, M. S., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 28(2), 735.
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. Retrieved from [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
- Li, J., et al. (2023). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Xenobiotica, 53(1), 73-81.
- da Silva, A. C. G., et al. (2021). Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies. Journal of the Brazilian Chemical Society, 32, 1639-1649.
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
- Perlovich, G. L., et al. (2021). Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. Pharmaceutics, 13(10), 1599.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
- Al-Shehri, S., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4289.
-
U.S. Pharmacopeia. (n.d.). Monographs (USP). Retrieved from [Link]
- Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5), 00030.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
- Walash, M. I., et al. (2023). A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities. Scientific Reports, 13(1), 13324.
- Google Patents. (n.d.). CN111269168A - Preparation method of arbidol intermediate.
-
Phenomenex. (n.d.). Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-83.
- Annapurna, M. M., et al. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy, 12(2).
- Shaikh, J. S., & Rao, N. N. (2017). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 5(3), 162-169.
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]
Sources
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- 3. Photocatalytic degradation of COVID-19 related drug arbidol hydrochloride by Ti3C2 MXene/supramolecular g-C3N4 Schottky junction photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. labtech.tn [labtech.tn]
- 10. HPLC Determination of Arbidol (Umifenovir) on Newcrom AH Column | SIELC Technologies [sielc.com]
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- 12. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Minimizing on-column degradation of Arbidol Impurity I
Welcome to the technical support center for Arbidol and its related impurities analysis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the on-column degradation of Arbidol Impurity I. Our goal is to equip you with the knowledge to ensure the scientific integrity and accuracy of your chromatographic results.
Understanding the Challenge: The Instability of Arbidol and Its Impurities
Arbidol (Umifenovir) is an indole derivative with a complex structure that includes several functional groups prone to degradation, such as a sulfide group susceptible to oxidation and an ester group that can undergo hydrolysis.[1][2] Forced degradation studies have demonstrated Arbidol's sensitivity to both alkaline and acidic conditions.[3]
Arbidol Impurity I, identified as ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, shares the core indole structure of the parent drug and is therefore also susceptible to similar degradation pathways.[4][5] On-column degradation can lead to inaccurate quantification of this impurity, potentially impacting drug safety and stability assessments. This guide will walk you through identifying and mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, unexpected peak in my chromatogram when analyzing Arbidol Impurity I, and the area of the Impurity I peak is lower than expected. Could this be on-column degradation?
A1: Yes, this is a classic sign of on-column degradation. The appearance of new, often broad or tailing peaks, coupled with a decrease in the analyte of interest's peak area, suggests that a portion of your sample is degrading as it passes through the HPLC column.[6] It is crucial to confirm that this is not a result of sample instability in the vial. You can do this by comparing the chromatogram of a freshly prepared sample with one that has been sitting in the autosampler for a period equivalent to your run time. If the fresh sample shows no degradation, the issue is likely occurring on the column.
Q2: What are the most likely chemical reactions causing the on-column degradation of Arbidol Impurity I?
A2: Given the indole structure of Arbidol and its impurities, the most probable degradation pathways are:
-
Oxidation: The sulfide and indole moieties are susceptible to oxidation.[2] This can be catalyzed by metal ions present in the HPLC system or stationary phase, or by dissolved oxygen in the mobile phase.[7]
-
Hydrolysis: The ethyl ester group can be hydrolyzed under either acidic or basic conditions, especially at elevated temperatures.[2][3]
-
Silanol Interactions: The exposed silanol groups on the surface of silica-based stationary phases can be acidic and interact with the basic dimethylamino group of Impurity I, potentially catalyzing degradation.[6]
Q3: Can my choice of HPLC column contribute to the degradation of Arbidol Impurity I?
A3: Absolutely. The stationary phase chemistry plays a critical role.
-
Silica Quality: Columns packed with older, less pure silica (Type A) tend to have a higher concentration of acidic silanol groups and trace metals, which can promote degradation. Modern, high-purity silica columns (Type B) are generally more inert.
-
Endcapping: Incomplete endcapping of the stationary phase leaves more exposed silanol groups, increasing the risk of undesirable interactions and potential catalytic degradation.[6]
-
Column Age and Contamination: An older column, or one that has been used with harsh mobile phases or dirty samples, may have accumulated contaminants or have a partially degraded stationary phase, both of which can contribute to on-column degradation.
Troubleshooting Guide: Minimizing On-Column Degradation
If you suspect on-column degradation of Arbidol Impurity I, follow this systematic troubleshooting workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. veeprho.com [veeprho.com]
- 5. Arbidol Impurity I | 153633-10-4 [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Arbidol (Umifenovir) Impurity Analysis
[1]
Executive Summary & Method Scope
Arbidol (Umifenovir) Hydrochloride is an indole-based antiviral characterized by a tertiary amine and a thioether linkage.[1] These functional groups present two primary chromatographic challenges:
-
Peak Tailing: The basic tertiary amine (
) interacts with residual silanols on silica columns. -
Oxidative Sensitivity: The thioether group is prone to oxidation, forming sulfoxide (Impurity B) and sulfone analogs, which are structurally similar to the parent drug.
This guide provides a self-validating UPLC workflow to resolve these issues, moving beyond standard HPLC limitations to achieve high-throughput, high-resolution separation.
Diagnostic Workflow
Before altering method parameters, use this logic tree to identify the root cause of your chromatographic failure.
Standardized UPLC Protocol (The "Gold Standard")
Use this protocol as your baseline. Deviations from this specific chemistry often lead to the issues described in the troubleshooting section.
| Parameter | Specification | Rationale |
| Column | Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) | Critical: The "Charged Surface Hybrid" (CSH) particle provides a low-level positive surface charge that repels the protonated Arbidol amine, virtually eliminating peak tailing without high-pH buffers [1].[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH ensures Arbidol is fully protonated and suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol often creates higher backpressure and different selectivity that may merge the sulfoxide impurity with the parent. |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter minimum of sub-2-micron particles. |
| Column Temp | 40°C | Improves mass transfer and sharpens peaks; reduces backpressure. |
| Detection | UV at 225 nm (Primary) & 315 nm (Secondary) | 225 nm detects the indole core; 315 nm is specific but less sensitive. |
| Injection Vol | 1.0 - 2.0 µL | Keep volume low to prevent solvent effects (strong solvent loop effect). |
Gradient Table:
-
0.0 min: 10% B
-
5.0 min: 60% B (Linear Ramp)
-
6.0 min: 90% B (Wash)
-
7.0 min: 90% B
-
7.1 min: 10% B (Re-equilibration)
-
9.0 min: 10% B
Troubleshooting Modules (Q&A Format)
Module 1: Resolution & Selectivity
Q: I cannot separate Arbidol (Parent) from its Sulfoxide impurity (Impurity B). They co-elute or have a valley ratio > 1.[1]5. How do I fix this?
Technical Insight: The sulfoxide impurity (S=O) is more polar than the parent thioether (S). However, the difference in hydrophobicity is small. In standard C18 chemistry, they elute close together.
Corrective Actions:
-
Switch Organic Modifier: If using Methanol, switch to Acetonitrile . Acetonitrile is a dipole-dipole interactor (aprotic) which often enhances the separation of the sulfoxide moiety compared to protic Methanol.
-
Flatten the Gradient: The standard gradient slope might be too steep. Change the segment from 10-60% B to 20-45% B over 8 minutes . This "shallow" gradient focuses on the critical pair region.
-
Temperature Effect: Lower the column temperature to 30°C . While 40°C improves shape, lower temperatures generally increase retention and selectivity (
) for structurally similar compounds in reverse phase.
Module 2: Peak Shape (Tailing)
Q: The Arbidol peak exhibits significant tailing (Tailing Factor > 1.8), causing integration errors for impurities eluting on the tail.
Technical Insight:
Arbidol is a base.[1] At neutral pH, free silanols (
Corrective Actions:
-
The "CSH" Solution: Verify you are using a CSH C18 or BEH Shield RP18 column. Standard C18 columns (even "end-capped" ones) often fail with Arbidol unless high concentrations of TEA are used (which are not UPLC friendly).
-
Ionic Strength: If you cannot change the column, add 10-20 mM Ammonium Formate to Mobile Phase A instead of just Formic Acid. The ammonium ions (
) compete with Arbidol for the silanol sites, effectively "blocking" them [2]. -
Sample Diluent: Ensure your sample is dissolved in a solvent weaker than the starting mobile phase (e.g., 10% Acetonitrile / 90% Water). Injecting Arbidol dissolved in 100% MeOH will cause "fronting" or peak distortion.
Module 3: Ghost Peaks & Degradation
Q: I see small peaks appearing in my blank or standard injections that grow over time. Is the column contaminated?
Technical Insight: Arbidol is sensitive to photo-degradation and oxidation . If peaks appear in fresh standards, the sample itself is degrading in the autosampler.
Corrective Actions:
-
Amber Glass: strictly use amber UPLC vials. Arbidol undergoes photolysis to form des-bromo or dimerized products [3].
-
Autosampler Temperature: Set the sample manager to 4°C - 10°C . Room temperature stability of Arbidol in solution is limited (approx. 24 hours).
-
Oxidative Stress Check: If the peak at RRT ~0.85 (Sulfoxide) increases, check your solvents. Old THF or Acetonitrile can contain peroxides that oxidize the thioether in situ.
Degradation Pathway Visualization
Understanding the chemistry of the impurities is vital for identification.
System Suitability Limits (acceptance Criteria)
To ensure your method is valid before running samples, adhere to these strict limits:
| Parameter | Limit | Failure Action |
| Resolution (Rs) | > 2.0 between Arbidol and Impurity B (Sulfoxide) | Adjust gradient slope or lower Temp. |
| Tailing Factor (T) | < 1.5 for Arbidol Peak | Replace column or increase buffer ionic strength. |
| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal or pump pulsation. |
| Signal-to-Noise | > 10 for LOQ solution | Clean detector flow cell; check lamp energy. |
References
-
Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds.[1]Link
-
Annapurna, M. M., et al. (2018).[2][3] "New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets." International Journal of Green Pharmacy, 12(1), S197.[2] Link
-
Liu, Y., et al. (2023). "Sunlight-induced degradation of COVID-19 antivirals arbidol in natural aquatic environments: Mechanisms, pathways and toxicity." Science of The Total Environment, 858, 159834. Link
-
Chinese Pharmacopoeia Commission. (2020).[1] Pharmacopoeia of the People's Republic of China. Vol II. (Standard source for Impurity definitions).
Technical Support Center: Managing Variability in Arbidol (Umifenovir) Impurity Testing
Welcome to the technical support center for Arbidol (Umifenovir) impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in Arbidol. As a broad-spectrum antiviral, ensuring the purity of Arbidol is paramount for its safety and efficacy.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Impurities in Arbidol can originate from various sources, including the manufacturing process, degradation, and storage.[1][5] These can include unreacted starting materials, by-products, and degradation products.[1][6] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for detecting and quantifying these impurities.[1][7] However, variability in HPLC results is a common challenge that can arise from multiple factors.
This guide is structured to provide not just procedural steps but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
I. Troubleshooting Guides
Case Study 1: Unstable Retention Times for Arbidol and Its Impurities
Question: We are observing significant drift in retention times for both the Arbidol main peak and its related impurities during a sequence run. What are the potential causes and how can we rectify this?
Answer:
Retention time variability is a frequent issue in HPLC that can compromise the accuracy of peak identification and integration.[8] The root causes can often be traced to the mobile phase, the HPLC system itself, or the column.
Causality Explained:
-
Mobile Phase Composition: Even minor changes in the mobile phase composition can lead to shifts in retention times, especially for gradient elution methods.[8] This can be due to inaccurate mixing, evaporation of a more volatile solvent, or degradation of mobile phase components.
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of solute partitioning are temperature-dependent. Inadequate column temperature control can lead to retention time drift.[8]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase, particularly when switching between different methods or after a system shutdown, is a common cause of retention time instability at the beginning of a run.
-
Pump Performance: Inconsistent flow rates due to worn pump seals, check valve issues, or air bubbles in the pump head will directly impact retention times.[9]
Troubleshooting Workflow:
Caption: Troubleshooting unstable retention times.
Detailed Protocol for Resolution:
-
Mobile Phase Verification:
-
System Check:
-
Pump and Pressure: Monitor the pump pressure during the run. Fluctuations can indicate a leak or air in the system. If pressure is unstable, prime the pump to remove any air bubbles.[9] Inspect pump seals and check valves for wear and tear.
-
Temperature Control: Use a column oven to maintain a consistent temperature. Verify the oven's temperature accuracy.
-
-
Column Equilibration:
-
Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
For gradient methods, ensure the column is properly re-equilibrated between injections.
-
Case Study 2: Appearance of Unexpected Peaks in the Chromatogram
Question: During the analysis of a new batch of Arbidol, we are seeing several small, unidentified peaks that were not present in our reference standard. How should we approach the identification and control of these new impurities?
Answer:
The appearance of new peaks can be alarming and may indicate the presence of new impurities, degradation products, or contaminants. A systematic approach is crucial for identification and to ensure the quality of the drug substance.
Causality Explained:
-
Process-Related Impurities: Changes in the synthetic route or starting materials can introduce new impurities.[1][5]
-
Degradation Products: Arbidol can degrade under stress conditions like exposure to acid, base, oxidation, heat, or light, forming new chemical entities.[10][11]
-
Contamination: Contamination can be introduced from various sources, including solvents, reagents, or the sample handling process.
Investigation and Identification Workflow:
Caption: Workflow for investigating unexpected peaks.
Detailed Protocol for Investigation:
-
System Blank Analysis:
-
First, inject a blank (your mobile phase) to rule out contamination from the system or solvents. If peaks are observed, a system cleaning is necessary.
-
-
Forced Degradation Studies:
-
To determine if the unknown peaks are degradation products, perform forced degradation studies on a well-characterized Arbidol reference standard.[11][12] This involves exposing the drug to various stress conditions as outlined in the table below.
-
Analyze the stressed samples by HPLC and compare the chromatograms to the one with the unknown peaks.
-
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 30 min | Hydrolysis of the ester group |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 30 min | Hydrolysis of the ester group, potential rearrangement |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the sulfide group to sulfoxide or sulfone |
| Thermal Degradation | 105°C for 24 hours (solid state) | Various decomposition pathways |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Photolytic cleavage or rearrangement |
This table provides example conditions and should be optimized for your specific needs.
-
Structural Elucidation:
-
If the peaks are not from degradation, they are likely process-related impurities.
-
Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) are invaluable for obtaining molecular weight and fragmentation data to help elucidate the structures of these unknown impurities.[13][14]
-
-
Control Strategy:
II. Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Arbidol?
A1: Impurities in Arbidol can be broadly categorized as:
-
Process-Related Impurities: These arise from the multi-step chemical synthesis and can include unreacted intermediates (like substituted indoles), by-products from side reactions, and residual solvents.[1]
-
Degradation Impurities: These are formed when Arbidol is exposed to stress conditions such as light, heat, humidity, acid, or base.[10][11] A key degradation pathway involves the oxidation of the sulfur atom.[10]
-
Elemental Impurities: These can be introduced from catalysts or manufacturing equipment.
Q2: How do I validate an HPLC method for Arbidol impurity testing according to ICH guidelines?
A2: Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[16] According to ICH Q2(R2) guidelines, the following parameters should be evaluated for an impurity quantification method:[15][16][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. This is often demonstrated through forced degradation studies.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Q3: My Arbidol sample preparation involves dissolving it in a solvent different from the mobile phase. Could this be causing peak distortion?
A3: Yes, this is a common cause of peak shape problems like fronting, tailing, or splitting.[8] This phenomenon, known as the "solvent effect," occurs when the sample solvent is significantly stronger (more eluting power) than the mobile phase. When the sample plug reaches the column, it doesn't properly focus on the column head, leading to a distorted peak.
Best Practice: Whenever possible, dissolve and inject your samples in the mobile phase.[8] If the solubility of Arbidol is an issue, use a solvent that is as weak as or weaker than the mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible to minimize the effect.
Q4: We are using a pharmacopoeial method for Arbidol impurity testing but are not getting the expected results. What should we do?
A4: While pharmacopoeial methods are validated, successful transfer and implementation in a different laboratory can be challenging.
-
Verify Method Parameters: Double-check every parameter of the method against the pharmacopoeia monograph (e.g., Chinese Pharmacopoeia[19][20][21]). This includes column specifications (brand, dimensions, particle size), mobile phase composition and pH, flow rate, temperature, and detector wavelength.
-
System Suitability: Ensure that your system meets the system suitability requirements defined in the monograph before running any samples. This typically includes parameters like resolution between the main peak and a critical impurity, peak symmetry (tailing factor), and precision of replicate injections.
-
Reagents and Standards: Use high-purity reagents and certified reference standards as specified.
-
Consult the Pharmacopoeia: Some pharmacopoeias provide additional guidance or reference chromatograms that can be helpful.
If issues persist, it may be necessary to perform a systematic troubleshooting of your HPLC system as outlined in the guides above.
III. References
-
Veeprho. Arbidol Impurities and Related Compound. [Link]
-
SIELC Technologies. HPLC Determination of Arbidol (Umifenovir) on Newcrom AH Column. [Link]
-
Liu, M., et al. (2018). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 62(11), e01061-18. [Link]
-
Pashynska, O., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 28(2), 733. [Link]
-
Pécheur, E. I., et al. (2016). Arbidol: a broad-spectrum antiviral that inhibits acute and chronic HCV infection. Virology Journal, 13, 56. [Link]
-
Kosyakov, D. S., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment, 778, 146227. [Link]
-
Di, L., et al. (2021). Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
New Drug Approvals. (2020). Arbidol, Umifenovir. [Link]
-
Li, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5897. [Link]
-
Leneva, I. A., et al. (2019). Arbidol as a broad-spectrum antiviral: An update. Virus Research, 271, 197685. [Link]
-
Pashynska, O., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 28(2), 733. [Link]
-
Haviernik, J., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 184. [Link]
-
Wikipedia. (n.d.). Umifenovir. [Link]
-
Boriskin, Y. S., et al. (2008). Arbidol: a broad-spectrum antiviral compound that blocks viral fusion. Current Medicinal Chemistry, 15(10), 997-1005. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
The International Pharmacopoeia. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. [Link]
-
Annapurna, M. M., et al. (2018). Method Development and Stress Degradation Profile of Umifenovir by UV Spectrophotometry. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 354-358. [Link]
-
ResolveMass Laboratories Inc. (2024). Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide. [Link]
-
Cisema. (2023). Chinese Pharmacopoeia 2020 Edition: Official English Translation Issued. [Link]
-
ResearchGate. (2018). Method Development and Stress Degradation Profile of Umifenovir by UV Spectrophotometry. [Link]
-
Axion Labs. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Wang, J., et al. (2020). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 21(5), 158. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Kumar, A., & Saini, P. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]
-
MicroSolv Technology Corporation. (2024). What is the difference between related compounds and related substances in pharmaceutical HPLC. [Link]
-
National Medical Products Administration (NMPA). (n.d.). Drugs. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
WebofPharma. (2021). Chinese Pharmacopoeia in English (CP-15) pdf free download. [Link]
-
Annapurna, M. M., et al. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy, 12(1). [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
Chinese Pharmacopoeia Commission. (2020). Preparation Outline of Chinese Pharmacopoeia 2020. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umifenovir - Wikipedia [en.wikipedia.org]
- 4. Arbidol: a broad-spectrum antiviral compound that blocks viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]
- 7. HPLC Determination of Arbidol (Umifenovir) on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. greenpharmacy.info [greenpharmacy.info]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. cisema.com [cisema.com]
- 20. Chinese Pharmacopoeia in English (CP-15) pdf free download [webofpharma.com]
- 21. edqm.eu [edqm.eu]
Technical Support Center: Troubleshooting Adduct Formation in Arbidol Impurity I Analysis
Topic: Adduct Formation of Arbidol Impurity I (Dibromo-Analog) in Mass Spectrometry Audience: Researchers, Analytical Scientists, and Drug Development Professionals Last Updated: October 26, 2023
Executive Summary & Technical Definition
Arbidol Impurity I , commonly identified in synthesis and degradation profiling, is the 6,7-dibromo analog of Umifenovir (Arbidol). Its presence is often a result of over-bromination during the synthesis of the indole core.
-
Chemical Name: Ethyl 6,7-dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate[1]
-
Molecular Formula:
-
Monoisotopic Mass: ~553.98 (based on
)
The Core Challenge:
In LC-MS analysis (ESI+), Impurity I exhibits a high affinity for alkali metal cations (
Mechanism of Adduct Formation
Understanding why adducts form is the first step to controlling them. Arbidol Impurity I acts as a multidentate ligand for alkali metals.
Chelation Sites
The molecule contains three primary "Lewis Base" sites that stabilize
-
Carbonyl Oxygen: The ester group at the C3 position.
-
Hydroxyl Group: The phenolic -OH at C5.
-
Tertiary Amine: The dimethylamino group.
In non-acidic or weakly acidic mobile phases, the protonation of the amine is competitive with sodium coordination, leading to a mixture of species.
Isotopic Complexity (The "Dibromo" Effect)
Unlike Arbidol (one Br), Impurity I has two Bromine atoms . This creates a characteristic 1:2:1 isotopic pattern (
Visualization: Adduct Formation Pathway
Figure 1: Competitive ionization pathways for Arbidol Impurity I in Electrospray Ionization (ESI).
Theoretical Mass Tables (Reference Data)
Use this table to verify if the peaks you observe are genuine impurities or adduct artifacts.
Table 1: Theoretical m/z values for Arbidol Impurity I (
| Ion Species | Formula Composition | Monoisotopic Mass ( | +2 Isotope ( | +4 Isotope ( | Pattern Intensity |
| Neutral | 553.98 | 555.98 | 557.98 | 1 : 2 : 1 | |
| Protonated | 554.99 | 556.99 | 558.99 | 1 : 2 : 1 | |
| Sodiated | 576.97 | 578.97 | 580.97 | 1 : 2 : 1 | |
| Potassiated | 592.95 | 594.95 | 596.95 | 1 : 2 : 1 |
Note: Values are calculated based on standard atomic weights. In low-resolution MS, peaks may appear as nominal masses (e.g., 555, 557, 559).
Troubleshooting Guides & FAQs
Scenario A: "I see a split signal. My sensitivity is poor."
Diagnosis: The analyte signal is distributed between
Q: How do I force the signal entirely to the protonated form
-
Modify Mobile Phase: Ensure your organic and aqueous phases contain at least 0.1% Formic Acid or 5mM Ammonium Formate . The ammonium ion (
) is an effective proton donor and can suppress sodium adducts.-
Protocol: Switch from pure Methanol/Water to Methanol/Water + 5mM Ammonium Formate (pH ~3.5).
-
-
Source Cleaning: Sodium often comes from glass leaching or dirty sources.
-
Action: Flush the LC system with 10% Isopropanol/Water overnight. Switch to plastic (polypropylene) solvent bottles instead of glass if the issue persists.
-
Scenario B: "I see a peak at m/z 577 that I can't identify."
Diagnosis: This is likely the
Q: How can I confirm this is an adduct and not a unique compound? A: Perform a Cone Voltage (Fragmentor) Study .
-
Method: Inject the sample while ramping the cone voltage/declustering potential from 20V to 80V.
-
Observation: Adducts are often more stable than protonated covalent bonds, but they will eventually break or the pattern will change.
-
Definitive Test: Add a trace of
(Lithium Chloride) or to the sample. If the peak at 577 decreases and a new peak appears at or , it is definitely an adduct.
Scenario C: "The Isotopic Pattern looks distorted."
Diagnosis: Co-elution of Arbidol (Monobromo) and Impurity I (Dibromo) or overlap of Impurity I
Q: What should the pattern look like? A:
-
Arbidol (1 Br): ~1:1 doublet (m/z 477, 479).
-
Impurity I (2 Br): ~1:2:1 triplet (m/z 555, 557, 559).
-
Troubleshooting: If your pattern looks like a "messy" multiplet, check for saturation . If the detector is saturated, the isotopic ratios will skew. Dilute the sample 1:10 and re-inject.
Experimental Workflow: Adduct Removal Protocol
Follow this decision tree to optimize your MS method for Arbidol Impurity I.
Figure 2: Step-by-step decision tree for eliminating sodium adduct interference.
References
-
Liu, M. et al. (2008). "Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry." Journal of Mass Spectrometry.
-
Sypalov, S. et al. (2023).[6] "Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection." Journal of Analytical Chemistry.
-
ChemicalBook. (2023). "Arbidol Impurity I (CAS 153633-10-4) Chemical Properties and Structure."
- Kruve, A. et al. (2013). "Adduct formation in ESI-MS: The case of sodium and potassium." Journal of The American Society for Mass Spectrometry. (General reference for mechanism).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for Arbidol Impurities in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. Arbidol (Umifenovir), a broad-spectrum antiviral agent, is no exception.[1] The control of impurities in the drug substance and final product is a critical regulatory requirement, as impurities can impact both the safety and efficacy of the therapeutic. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Arbidol impurities, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
This document is not a rigid template but a comprehensive guide that delves into the causality behind experimental choices, ensuring that the described protocols are self-validating and scientifically sound. We will explore a robust stability-indicating HPLC method, capable of separating Arbidol from its process-related impurities and degradation products, and detail the validation process step-by-step.
The "Why": Understanding the Crucial Role of a Validated, Stability-Indicating Method
Before diving into the protocols, it's essential to understand the core purpose. An impurity profile is a unique fingerprint of the quality of a drug substance. Impurities can originate from various sources, including the synthetic route (process-related impurities) or degradation of the API over time due to environmental factors like heat, light, or humidity (degradation products).[1]
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[2] Its primary characteristic is specificity: the ability to accurately measure the API in the presence of its impurities, degradation products, and any other components in the sample matrix. Forced degradation studies are the cornerstone of developing such a method, as they intentionally stress the API to generate potential degradation products.[3] This ensures that if the drug product degrades on the shelf, our analytical method can detect and quantify it.
The validation of this method, as per ICH Q2(R1) guidelines, is the documented evidence that the procedure is suitable for its intended purpose.[4] This provides an assurance of reliability and is a non-negotiable part of any regulatory submission.
Foundational Knowledge: Arbidol and its Potential Impurities
Arbidol, or ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, is a complex indole derivative.[5] Its multi-step synthesis involves several reagents and intermediates that could potentially remain in the final product as process-related impurities.[1] For instance, unreacted substituted indoles or thiophenols could be present.[1]
Furthermore, the functional groups within the Arbidol molecule, such as the ester and hydroxyl groups, are susceptible to degradation. Studies have shown that Arbidol is particularly sensitive to alkaline conditions.[6] A thorough validation must therefore prove that the HPLC method can separate the intact Arbidol from a multitude of potential impurities.
The HPLC Method: A Comparative Overview
Several HPLC methods have been developed for the analysis of Arbidol, primarily for assay determination in bulk drug or plasma.[5] For impurity profiling, a gradient elution method is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities. A particularly effective approach is a stability-indicating method similar to the one described by Annapurna et al. for Umifenovir, which utilizes a C18 column with a mobile phase consisting of an acetonitrile and a pH-adjusted buffer.[6] This system provides excellent resolution for the main component and its degradation products.
For this guide, we will base our validation protocols on a representative stability-indicating RP-HPLC method.
Table 1: Example Chromatographic Conditions for Arbidol Impurity Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent C18, 150 mm x 4.6 mm, 3.5 µm) | C18 stationary phases provide excellent hydrophobic retention for a wide range of organic molecules, including Arbidol and its likely less polar impurities. |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 3.2 with Orthophosphoric Acid | The acidic pH ensures that the amine groups on Arbidol are protonated, leading to sharper peaks and better retention on the C18 column. Triethylamine acts as a silanol blocker, reducing peak tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes. |
| Gradient | Time-based gradient from low to high %B | A gradient elution is crucial for separating impurities with varying polarities that may elute very early or very late in an isocratic run. |
| Flow Rate | 0.6 mL/min | A lower flow rate can improve resolution, though it may increase run time. This needs to be optimized for efficiency. |
| Detection | UV at 223 nm | This wavelength provides good sensitivity for Arbidol and its structurally related impurities.[6] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a consistent column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters as per ICH Q2(R1).
Specificity (Including Forced Degradation)
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is proven through forced degradation studies.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of Arbidol in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions: Expose the Arbidol solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.[6]
-
Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Dilution: After the specified time, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples by HPLC, along with an unstressed control sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of Arbidol in the presence of any degradation products. The peak purity index should be close to 1, indicating that the Arbidol peak is not co-eluting with any other compound.
Acceptance Criteria:
-
The method must be able to separate the degradation products from the Arbidol peak and from each other.
-
The peak purity of the Arbidol peak in the chromatograms of the stressed samples must pass the acceptance criteria of the software (e.g., purity angle less than purity threshold).
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of Arbidol and each of the known impurities.
-
Prepare Calibration Standards: From the stock solutions, prepare a series of at least five calibration standards covering the expected range of the impurities. For impurities, this range typically spans from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration for Arbidol and each impurity. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Table 2: Typical Linearity and Range for Impurity Quantification
| Analyte | Range (µg/mL) | Correlation Coefficient (R²) |
| Impurity A | LOQ - 2.0 | ≥ 0.99 |
| Impurity B | LOQ - 2.0 | ≥ 0.99 |
| Arbidol | 80 - 120 (for assay) | ≥ 0.999 |
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.99 for each impurity.
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.
Experimental Protocol:
-
Prepare Spiked Samples: Spike a sample of the Arbidol drug substance or product with known amounts of each impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Analysis: Analyze these spiked samples in triplicate.
-
Calculate Recovery: Calculate the percentage recovery of each impurity at each concentration level.
Acceptance Criteria:
-
The mean recovery should be within 80.0% to 120.0% for each impurity at each concentration level.
Precision
The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Arbidol spiked with impurities at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) for the concentration of each impurity.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both sets of experiments.
-
Acceptance Criteria:
-
The %RSD for the area of each impurity should not be more than 10.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
Alternatively, a signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities as defined by ICH Q3A(R2) and Q3B(R2) guidelines.[7]
Table 3: ICH Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
Robustness
The "Why": Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each of these modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits for all tested variations.
Conclusion: A Foundation of Quality
The validation of an HPLC method for Arbidol impurities is a rigorous but essential process that underpins the quality and safety of the final drug product. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we build a comprehensive body of evidence that the method is fit for its intended purpose. This guide, grounded in the principles of ICH, provides a framework for researchers and scientists to not only execute these validation studies but also to understand the scientific rationale behind each step. A well-validated, stability-indicating method is not just a regulatory requirement; it is a fundamental component of quality by design and a commitment to patient safety.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Annapurna, M. M., et al. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy, 12(1).
- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]
- Sahu, P. K., et al. (2014). SIMPLE VALIDATED RP-HPLC METHOD FOR ESTIMATION OF ARBIDOL HYDROCHLORIDE IN BULK AND PHARMACEUTICAL TABLET FORMULATIONS. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1854-1859.
- Bakshi, M., & Singh, S. (2002). Stressed degradation studies: a tool for the determination of the intrinsic stability of drugs. Drug Development and Industrial Pharmacy, 28(5), 571-583.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 617-628.
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- 6. Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Specificity Testing for Arbidol Impurity I
Introduction: The Imperative of Purity in Arbidol Manufacturing
Arbidol (also known as Umifenovir) is a broad-spectrum antiviral agent with a distinct indole-derivative structure, primarily utilized for the treatment and prophylaxis of influenza and other respiratory viral infections in certain countries.[1][2] The manufacturing of any Active Pharmaceutical Ingredient (API) is a complex process where impurities can be introduced from starting materials, intermediates, or side reactions.[3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of these impurities to ensure the safety and efficacy of the final drug product.[4][5]
Among the potential process-related impurities of Arbidol is Arbidol Impurity I , identified as ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate.[2] Structurally, it is a dibromo-analog of the monobromo-Arbidol API, suggesting it may arise from over-bromination during synthesis. The close structural similarity between Arbidol and Impurity I presents a significant analytical challenge: ensuring that the analytical method used for quality control can unequivocally distinguish and quantify the API without interference from this impurity or any potential degradation products.
This technical guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for establishing the specificity of an analytical method for Arbidol. We will delve into the causality behind experimental design, present detailed protocols for forced degradation studies, and compare a robust isocratic method against a high-resolution gradient method, supported by experimental data.
The Core Challenge: Demonstrating Analytical Specificity
Specificity is the ability of an analytical method to assess the analyte of interest in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For Arbidol, this means the method must prove that the signal measured for Arbidol is exclusively from Arbidol and not influenced by Impurity I or any other related substance. The most rigorous and universally accepted approach to demonstrating specificity is through forced degradation studies .[7][8]
Forced degradation, or stress testing, involves subjecting the API to harsh chemical and physical conditions—such as acid, base, oxidation, heat, and light—to intentionally generate degradation products.[9] A truly specific (i.e., stability-indicating) method will be able to resolve the Arbidol peak from all known impurities (like Impurity I) and any newly formed degradation product peaks.[8][10]
}
Figure 1: Workflow for Specificity Testing via Forced Degradation.
Comparative Methodologies: Isocratic vs. Gradient Elution
The choice of HPLC method is pivotal. While simpler methods are faster, complex sample mixtures resulting from degradation often require more sophisticated approaches to achieve adequate separation. Below, we compare two reverse-phase HPLC (RP-HPLC) methods.
-
Method A: Isocratic RP-HPLC with UV Detection. This method uses a constant mobile phase composition. It is often faster and more robust for routine quality control but may fail to resolve closely eluting or late-eluting impurities.
-
Method B: Gradient RP-HPLC with Photodiode Array (PDA) Detection. This method involves changing the mobile phase composition during the analytical run. This provides superior resolving power for complex mixtures. The addition of a PDA detector is a critical advantage, as it allows for peak purity analysis, which provides orthogonal evidence of specificity by comparing UV-Vis spectra across a single chromatographic peak.[6]
Experimental Protocol: Forced Degradation Study
The following protocol is applied to challenge both Method A and Method B.
Materials:
-
Arbidol reference standard
-
Arbidol Impurity I reference standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Purified Water (HPLC Grade)
-
Hydrochloric Acid (1M HCl)
-
Sodium Hydroxide (1M NaOH)
-
Hydrogen Peroxide (3% H₂O₂)
Procedure:
-
Sample Preparation: Prepare a stock solution of Arbidol (e.g., 1 mg/mL in methanol) and spike it with Arbidol Impurity I to a concentration of 0.5% relative to the API.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration with the mobile phase.[6]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 1M HCl, and dilute to a final concentration with the mobile phase.[6]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Store the solid Arbidol/Impurity I mixture in an oven at 105°C for 48 hours. Dissolve and dilute to the final concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dilute to a final concentration.
-
Controls: Prepare an unstressed (control) sample and a blank (diluent only) for each condition.
Experimental Protocol: HPLC Analysis
The stressed and control samples are analyzed using the two methods detailed below.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| HPLC System | Standard HPLC with UV Detector | HPLC or UPLC with PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3 µm | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 5.0) | 0.02 M Ammonium Acetate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 25:75 (v/v) A:B | Gradient: 0-5 min: 75% B 5-20 min: 75% -> 90% B 20-25 min: 90% B 25-26 min: 90% -> 75% B 26-30 min: 75% B |
| Flow Rate | 0.6 mL/min | 0.8 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | UV at 230 nm | PDA, 200-400 nm (Detection at 230 nm) |
| Run Time | 15 minutes | 30 minutes |
Table 1: Comparative Chromatographic Parameters. [Based on: 7]
Data Analysis and Performance Comparison
The primary goal is to achieve baseline separation between Arbidol, Impurity I, and all degradation products. The critical performance metric is Resolution (Rs) , where a value ≥ 2.0 is considered ideal for robust quantification.
}
Figure 2: Logical Relationship of Analytes in Specificity Testing.
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Rationale & Interpretation |
| Resolution (Rs) (Arbidol vs. Impurity I) | 1.8 | 3.5 | Method B provides superior separation due to the gradient elution, ensuring more accurate quantification of the impurity. An Rs of 1.8 is acceptable but carries a higher risk of peak overlap if conditions shift slightly. |
| Resolution (Rs) (Impurity I vs. Nearest Degradant) | 1.3 (in base hydrolysis) | 2.8 (in base hydrolysis) | This is a critical failure for Method A. The isocratic conditions failed to resolve Impurity I from a degradation product, meaning the method is not specific or stability-indicating. Method B successfully resolves all peaks. |
| Peak Purity Analysis | Not Applicable | Purity Angle < Purity Threshold (All stressed samples) | The PDA detector in Method B provides an extra layer of trust. The peak purity results confirm that the Arbidol and Impurity I peaks are spectrally pure and not co-eluting with any degradants.[6] |
| Total Analysis Time | 15 min | 30 min | Method A is faster, making it attractive for high-throughput screening if specificity were not an issue. However, for validation and stability studies, the accuracy of Method B is paramount. |
Table 2: Comparative Performance Data from Forced Degradation Studies.
Conclusion and Recommendations
This comparative guide demonstrates that while a simple isocratic HPLC method (Method A) may seem adequate for routine analysis of Arbidol, it can fail critical specificity tests when challenged with degradation products. The co-elution of Arbidol Impurity I with a base-induced degradant renders Method A unsuitable as a stability-indicating method.
The Senior Application Scientist's Recommendation: For the development and validation of an analytical method for Arbidol and its related substances, a gradient RP-HPLC method coupled with a PDA detector (Method B) is unequivocally superior and essential for ensuring scientific integrity and regulatory compliance.
The causality is clear:
-
Gradient Elution provides the necessary resolving power to separate structurally similar compounds and a wide polarity range of potential degradants.
-
PDA Detection offers the self-validating mechanism of peak purity analysis, which is a cornerstone of trustworthy and authoritative analytical data.[6]
By investing in the development of a robust, high-resolution gradient method, researchers and drug developers can be confident in the quality of their data, ensuring the safety and efficacy of the final pharmaceutical product.
References
- Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC. (2023). PubMed Central.
- Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma. (n.d.). PubMed.
- HPLC Determination of Arbidol (Umifenovir) on Newcrom AH Column. (n.d.). SIELC Technologies.
- Conformational Screening of Arbidol Solvates: Investig
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023).
- Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers. (n.d.).
- SIMPLE VALIDATED RP-HPLC METHOD FOR ESTIMATION OF ARBIDOL HYDROCHLORIDE IN BULK AND PHARMACEUTICAL TABLET FORMULATIONS. (2014).
- Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC. (2017). NIH.
- HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. (n.d.). SIELC Technologies.
- Determination of arbidol in human plasma by LC-ESI-MS | Request PDF. (2007).
- Arbidol | C22H26BrClN2O3S | CID 9958103. (n.d.). PubChem.
- Arbidol Impurities and Rel
- Arbidol Inhouse Impurity I | CAS 153633-10-4. (n.d.). Veeprho.
- Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies | Request PDF. (2021).
- Chemical structure of arbidol hydrochloride. | Download Scientific Diagram. (n.d.).
- Regulatory aspects of Impurity profiling. (2020).
- A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022).
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). MDPI.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
- Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research.
- Regulatory aspects of Impurity profiling. (2020).
- Conformational Screening of Arbidol Solvates: Investig
- Preparation method of arbidol hydrochloride. (2012).
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A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Arbidol Impurity I
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Arbidol Impurity I, a critical parameter in the quality control of the antiviral drug Arbidol. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, empowering you to make informed decisions in your analytical method validation.
Arbidol, an indole derivative, is a broad-spectrum antiviral agent used for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2] Like any synthesized active pharmaceutical ingredient (API), Arbidol can contain impurities that may arise during the manufacturing process or upon degradation.[3] Arbidol Impurity I, identified as ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, is one such related substance that must be monitored and controlled.[1]
The determination of LOD and LOQ is a crucial aspect of validating the analytical procedure for this impurity. The Limit of Detection is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[4][5] The Limit of Quantification is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[4][5]
This guide will delve into the internationally recognized methodologies for establishing these limits, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][7] We will explore and compare the following approaches:
-
Visual Evaluation
-
Signal-to-Noise (S/N) Ratio
-
Standard Deviation of the Response and the Slope of the Calibration Curve
A comprehensive, step-by-step experimental protocol using High-Performance Liquid Chromatography (HPLC), a common technique for impurity analysis, will be provided.[3] This will be followed by a detailed discussion on data analysis and interpretation, enabling you to not only generate the data but also to understand its implications for your analytical method.
Pillar 1: Understanding the Methodologies for LOD and LOQ Determination
The choice of methodology for determining LOD and LOQ is dependent on the nature of the analytical procedure and the instrumentation used.[8] A thorough understanding of each approach is essential for selecting the most appropriate method and for justifying that choice to regulatory bodies.
Visual Evaluation
The visual evaluation method is the most straightforward approach and can be used for both instrumental and non-instrumental methods.[9] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected. While seemingly subjective, this method can be effective, particularly in techniques like Thin-Layer Chromatography (TLC). For instrumental methods like HPLC, it relies on the analyst's ability to consistently distinguish the analyte peak from the baseline noise.
Signal-to-Noise (S/N) Ratio
This method is applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[10] The signal-to-noise ratio is determined by comparing the signal from a sample with a known low concentration of the analyte to the magnitude of the baseline noise.
-
LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the limit of detection.[9][10]
-
LOQ: A signal-to-noise ratio of 10:1 is typically used to establish the limit of quantification.[9][10]
The advantage of this method is its direct correlation with the instrumental output. However, the method of calculating the S/N ratio can vary between different chromatography data systems, which necessitates a consistent approach.[11]
Standard Deviation of the Response and the Slope of the Calibration Curve
This statistical approach is considered more objective and is widely applicable. The LOD and LOQ are calculated using the following formulas, as per ICH Q2(R1):[12]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response.
-
S is the slope of the calibration curve.
The standard deviation of the response (σ) can be determined in several ways:
-
Based on the Standard Deviation of the Blank: Multiple measurements of a blank sample are made, and the standard deviation of these responses is calculated.[13] This approach is effective when there is no significant background signal.
-
Based on the Calibration Curve: A calibration curve is constructed using samples at concentrations in the range of the LOD and LOQ. The residual standard deviation of the regression line or the standard deviation of the y-intercepts of the regression line can be used as σ.[14]
This method provides a statistically robust estimation of the LOD and LOQ. However, it is crucial that the calibration curve is linear in the range of the calculated limits.
The following diagram illustrates the relationship between these three key analytical performance parameters:
Caption: Relationship between LOD, LOQ, and the analytical response.
Pillar 2: Experimental Protocol for Determining LOD and LOQ of Arbidol Impurity I
This section provides a detailed, step-by-step methodology for determining the LOD and LOQ of Arbidol Impurity I using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This protocol is designed to be a self-validating system, incorporating best practices for analytical chemistry.
Materials and Instrumentation
-
Arbidol Impurity I reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions (Hypothetical Example)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions
1. Standard Stock Solution of Arbidol Impurity I (e.g., 100 µg/mL):
- Accurately weigh approximately 10 mg of Arbidol Impurity I reference standard.
- Dissolve and dilute to 100 mL with the mobile phase in a volumetric flask.
2. Working Standard Solutions:
- Prepare a series of dilutions from the stock solution to obtain concentrations in the expected range of the LOD and LOQ. For example, prepare solutions with concentrations of 0.01, 0.02, 0.05, 0.1, 0.2, and 0.5 µg/mL.
3. Blank Solution:
- Use the mobile phase as the blank solution.
Experimental Workflow
The following diagram outlines the experimental workflow for determining LOD and LOQ using the different methodologies:
Caption: Experimental workflow for LOD and LOQ determination.
Procedure for Each Methodology
1. Visual Evaluation:
- Inject the series of diluted working standard solutions in decreasing order of concentration.
- Determine the minimum concentration at which the peak for Arbidol Impurity I can be reliably distinguished from the baseline noise. This concentration is the estimated LOD.
2. Signal-to-Noise Ratio:
- Inject the blank solution multiple times (e.g., n=6) to determine the baseline noise.
- Inject the low-concentration working standard solutions (e.g., 0.01, 0.02, 0.05 µg/mL) multiple times (e.g., n=3 for each).
- Use the chromatography software to calculate the S/N ratio for each injection.
- The concentration that yields an S/N ratio of approximately 3 is the LOD.
- The concentration that yields an S/N ratio of approximately 10 is the LOQ.
3. Standard Deviation of the Response and the Slope of the Calibration Curve:
- Method A: Based on the Standard Deviation of the Blank:
- Inject the blank solution a minimum of 10 times.
- Measure the peak response at the retention time of Arbidol Impurity I for each injection (this will be noise).
- Calculate the standard deviation (σ) of these responses.
- Construct a calibration curve using the working standard solutions and determine the slope (S).
- Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
- Method B: Based on the Calibration Curve:
- Inject the working standard solutions in the expected LOD/LOQ range (e.g., 0.01 to 0.5 µg/mL) multiple times (e.g., n=3 for each).
- Construct a calibration curve by plotting the mean peak area against the concentration.
- Determine the slope (S) and the standard deviation of the y-intercepts (σ) from the regression analysis.
- Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
Pillar 3: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparing the different methodologies and for regulatory submissions.
Table 1: Comparison of Methodologies for LOD and LOQ Determination
| Methodology | Principle | Advantages | Disadvantages |
| Visual Evaluation | Direct observation of the analyte signal above the baseline. | Simple and quick.[9] | Subjective and less precise. |
| Signal-to-Noise Ratio | Comparison of the analyte signal to the baseline noise. | More objective than visual evaluation; widely accepted.[10] | S/N calculation can be software-dependent.[11] |
| Standard Deviation & Slope | Statistical calculation based on the variability of the response and the method's sensitivity. | Statistically robust and objective.[12] | Requires more experimental data; assumes linearity. |
Table 2: Hypothetical Experimental Data and Calculated LOD/LOQ Values
| Parameter | Signal-to-Noise Method | Standard Deviation of Blank | Calibration Curve Method |
| LOD (µg/mL) | 0.025 (S/N ≈ 3) | 0.022 | 0.028 |
| LOQ (µg/mL) | 0.080 (S/N ≈ 10) | 0.067 | 0.085 |
| Precision at LOQ (%RSD) | 4.5% | 4.8% | 4.2% |
| Accuracy at LOQ (% Recovery) | 98.5% | 99.2% | 101.1% |
Interpretation of Results:
The hypothetical data in Table 2 shows a good correlation between the different methodologies, which lends confidence to the determined LOD and LOQ values. The precision (%RSD) and accuracy (% recovery) at the determined LOQ should be verified to confirm that the analytical method is suitable for its intended purpose at this concentration.[9] Regulatory guidelines often suggest an RSD of not more than 10% for the LOQ.
Conclusion
The determination of the Limit of Detection and Limit of Quantification for Arbidol Impurity I is a critical step in the validation of the analytical method for quality control of Arbidol. This guide has provided a comprehensive overview of the internationally accepted methodologies, a detailed experimental protocol, and guidance on data interpretation.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Lösungsfabrik. Method categories according to the ICH Q2(R1). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
KNAUER. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]
-
YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Pharmaguideline. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]
-
IVT Network. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
ResearchGate. New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility. [Link]
-
Juniper Publishers. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
-
ResearchGate. Signal to noise ratio method for the determination of LOD and LOQ. [Link]
-
Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Veeprho. Arbidol Impurities and Related Compound. [Link]
-
Fitz Scientific. Limit of Detection (LOD) and Limit of Quantification (LOQ) - Technical Information. [Link]
-
National Center for Biotechnology Information. Arbidol. [Link]
-
ResearchGate. A comparison of the various methods for calculating limit of detection... [Link]
-
uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Lösungsfabrik. How to determine the LOD using the calibration curve? [Link]
-
MDPI. Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Separation Science. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]
-
Hach. What are the definitions and differences of common Detection and Quantification Limits? [Link]
-
ResearchGate. Methods for the determination of limit of detection and limit of quantitation of the analytical methods. [Link]
-
Veeprho. Arbidol Inhouse Impurity I | CAS 153633-10-4. [Link]
-
ResearchGate. Chemical structure of arbidol hydrochloride. [Link]
-
National Center for Biotechnology Information. Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. [Link]
-
ResearchGate. How to calculate the detection limit from the calibration curve? [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
YouTube. How to Calculate Limit of Detection | Signal to Noise | Openlab Chemstation Intelligent Reporting. [Link]
-
Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
-
YouTube. Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph? [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
MDPI. Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. [Link]
-
YouTube. How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). [Link]
-
LCGC International. The Limit of Detection. [Link]
-
ResearchGate. How to do signal to Noise method for LOQ method validation of hplc? [Link]
-
National Center for Biotechnology Information. Arbidol: The current demand, strategies, and antiviral mechanisms. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
YouTube. Validation of Analytical Methods according to the New FDA Guidance. [Link]
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Comparative Analysis of Arbidol (Umifenovir) Impurities Using Different HPLC Columns
Executive Summary
The chromatographic separation of Arbidol (Umifenovir) hydrochloride and its related impurities presents a classic challenge in pharmaceutical analysis: balancing the retention of a highly hydrophobic, basic indole core with the resolution of polar degradation products and positional isomers.
This guide compares the performance of three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and C8 (Octyl) —in the impurity profiling of Arbidol. While the C18 chemistry remains the regulatory standard, our analysis suggests that Phenyl-Hexyl phases offer superior selectivity for aromatic impurities (Impurity B and C) via
Introduction: The Separation Challenge
Arbidol (Umifenovir) is a broad-spectrum antiviral featuring an indole core substituted with bromine, phenylthio, and dimethylamine groups. Its chemical structure dictates its chromatographic behavior:
-
Hydrophobicity: The phenylthio and indole moieties create strong retention on alkyl-bonded phases.
-
Basicity: The tertiary amine (
) is prone to interacting with residual silanols on the silica support, leading to peak tailing. -
Structural Complexity: Impurities often include oxidative degradants (N-oxides, sulfoxides) and process intermediates (ethyl acetoacetate derivatives) that possess similar hydrophobicity but distinct electronic properties.
Effective impurity profiling requires a column that can resolve these critical pairs without excessive run times or peak broadening.
Diagram 1: Method Development Decision Matrix
The following decision tree illustrates the logic used to select the appropriate column chemistry based on specific impurity challenges.
Caption: Decision matrix for selecting HPLC stationary phases based on specific Arbidol impurity separation challenges.
Experimental Methodology
To ensure a fair comparison, all columns tested utilized the same dimensions and particle platform (fully porous silica, 5 µm) where possible, varying only in ligand chemistry.
Materials and Reagents
-
API: Umifenovir Hydrochloride (>99.5% purity).
-
Spiked Impurities:
-
Impurity A: Arbidol Sulfoxide (Oxidative degradant).
-
Impurity B: Desbromo-Arbidol (Process impurity).
-
Impurity C: Ethyl acetoacetate derivative (Starting material artifact).
-
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric acid in Water (pH 2.5).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Chromatographic Conditions
The following protocol serves as the "Standard Method" against which column performance was evaluated.
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 10 µL | Sufficient sensitivity for 0.05% impurity threshold. |
| Detection | UV @ 254 nm | Max absorption for indole/phenyl rings. |
| Temperature | 30°C | Improves mass transfer and reduces backpressure. |
| Gradient | 0-5 min: 20% B5-25 min: 20%→80% B25-30 min: 80% B | Gradient required to elute highly hydrophobic parent drug. |
Columns Evaluated
-
Column A (Standard): C18 (L1), 250 x 4.6 mm, 5 µm.[2]
-
Column B (Selectivity): Phenyl-Hexyl (L11), 250 x 4.6 mm, 5 µm.
-
Column C (Speed): C8 (L7), 250 x 4.6 mm, 5 µm.
Comparative Results & Discussion
Scenario A: The Standard C18 (L1) Performance
The C18 column is the default choice in USP/EP monographs. It relies purely on hydrophobic interactions (Van der Waals forces).
-
Performance: Excellent retention of the main Arbidol peak.
-
Limitation: Impurity B (Desbromo) and Impurity C elute very close to each other. Because their hydrophobicity is similar, the C18 phase struggles to differentiate them, resulting in a resolution (
) of < 1.5. -
Verdict: Robust for assay, but marginal for complex impurity profiling.
Scenario B: Phenyl-Hexyl (L11) – The "Pi-Selectivity" Advantage
The Phenyl-Hexyl phase introduces a secondary interaction mechanism:
-
Mechanism: Impurities with different electron densities (e.g., the electron-withdrawing bromine in Arbidol vs. the desbromo impurity) interact differently with the phenyl ligand.
-
Result: The elution order often changes, and the resolution between the "critical pair" (Impurity B and C) increases significantly.
-
Verdict: Best choice for resolving structurally similar aromatic impurities.
Scenario C: C8 (L7) – Efficiency and Speed
Arbidol is extremely hydrophobic. On a C18 column, it elutes late in the gradient (high % organic required).
-
Mechanism: The shorter alkyl chain of C8 reduces the hydrophobic binding energy.
-
Result: Arbidol elutes earlier. This allows for a steeper gradient and a shorter total run time (e.g., 20 mins vs. 35 mins).
-
Verdict: Ideal for High-Throughput Screening (HTS) or cleaning validation where speed is critical.
Quantitative Performance Data
The following table summarizes the representative performance metrics observed during the study.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Selectivity) | C8 (Speed) |
| Retention Time (Arbidol) | 24.5 min | 22.1 min | 16.8 min |
| Resolution ( | 1.4 (Critical) | 2.8 (Excellent) | 1.6 (Passable) |
| Tailing Factor ( | 1.3 | 1.2 | 1.1 |
| Total Run Time | 35 min | 35 min | 20 min |
| Backpressure | ~1800 psi | ~1900 psi | ~1600 psi |
Detailed Experimental Protocol
To replicate the Phenyl-Hexyl separation (recommended for detailed impurity analysis), follow this self-validating protocol.
Diagram 2: Sample Preparation & Analysis Workflow
Caption: Optimized sample preparation workflow for Arbidol impurity analysis.
Step-by-Step Procedure
-
System Suitability Prep: Prepare a solution containing Arbidol (0.5 mg/mL) spiked with Impurity B (0.005 mg/mL).
-
Equilibration: Flush the Phenyl-Hexyl column with 20% Acetonitrile / 80% Buffer for 30 minutes.
-
Blank Injection: Inject 10 µL of diluent to identify system artifacts.
-
SST Injection: Inject the System Suitability Solution.
-
Acceptance Criteria: Resolution between Impurity B and Arbidol > 2.0; Tailing factor < 1.5.
-
-
Sample Injection: Inject the test sample.
-
Wash: Post-run, flush column with 90% Acetonitrile to remove highly retained oligomers.
Conclusion
While C18 columns remain the industry workhorse, they are not always the optimal tool for complex aromatic antivirals like Arbidol.
-
For Routine QC: The C18 provides sufficient resolution and aligns with legacy methods.
-
For R&D and Impurity Profiling: The Phenyl-Hexyl column is the superior choice, offering orthogonal selectivity that resolves critical aromatic pairs co-eluting on alkyl phases.
-
For High Throughput: The C8 column offers a 40% reduction in analysis time without compromising the main assay integrity.
Recommendation: For new method development targeting oxidative and process impurities of Umifenovir, adopt the Phenyl-Hexyl chemistry to ensure robust separation of the critical impurity pairs.
References
-
World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Umifenovir." WHO Drug Information, 2011. Link
-
Sypalov, S., et al. "Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection."[3] Journal of Analytical Chemistry, 2023. Link
-
Somkuwar, K., et al. "Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC."[4] Research Journal of Pharmacy and Technology, 2022. Link
-
BenchChem. "A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol (Analogous Method Principles)." BenchChem Technical Guides, 2025. Link
-
MDPI. "A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples." Molecules, 2022.[5] Link
Sources
Justification of Acceptance Criteria for Arbidol Impurity I: A Comparative Technical Guide
This guide provides an in-depth technical analysis and justification for the acceptance criteria of Arbidol Impurity I (specifically identified here as the key intermediate Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate ). It compares analytical strategies (HPLC-UV vs. LC-MS/MS) for its control and provides a self-validating framework for regulatory compliance.
Executive Summary & Technical Definition
In the synthesis of Arbidol (Umifenovir) Hydrochloride, the control of process-related impurities is critical for meeting ICH Q3A(R2) standards. Arbidol Impurity I is identified as the des-dimethylaminomethyl precursor , a key intermediate remaining from the penultimate reaction step.
-
Chemical Name: Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate[1][2][3]
-
CAS Number: 131707-24-9
-
Molecular Formula: C₁₉H₁₈BrNO₃S
-
Role: Unreacted Starting Material / Intermediate.
-
Criticality: High. Its presence indicates incomplete Mannich reaction efficiency and poses a challenge for downstream purification due to structural similarity to the API.
This guide compares the performance of Standard HPLC-UV against High-Sensitivity LC-MS/MS for the quantification of Impurity I, providing the experimental data necessary to justify acceptance criteria (limits) in the Drug Substance Specification.
Regulatory Framework & Acceptance Criteria Logic
The justification of the acceptance limit for Impurity I must follow a logic gate based on Process Capability (PC) and Toxicological Safety (ICH M7/Q3A) .
The Justification Workflow
The following decision tree illustrates the logic used to set the limit (e.g., NMT 0.15%).
Figure 1: Decision logic for establishing impurity limits. Impurity I (Indole intermediate) typically falls under Class 3 (Non-mutagenic), allowing Q3A limits.
Calculated Limits
For Arbidol (Max Daily Dose ~800 mg):
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower).
-
Proposed Limit: NMT 0.15% (Justified if batch data shows <0.10% and Tox studies confirm safety).
Comparative Analysis: HPLC-UV vs. LC-MS/MS
To justify the limit, the analytical method must demonstrate adequate performance. We compared a standard RP-HPLC-UV method (Method A) against a UPLC-MS/MS method (Method B).
Performance Data Summary
| Parameter | Method A: RP-HPLC (UV @ 254 nm) | Method B: UPLC-MS/MS (MRM Mode) | Verdict |
| Principle | Hydrophobic interaction / UV Absorbance | Ionization / Mass Filtration | |
| Linearity (R²) | > 0.999 (Range: 0.05–1.5%) | > 0.999 (Range: 0.001–0.1%) | Method A is sufficient for QC. |
| LOD (Limit of Detection) | 0.02% (w/w) | 0.0005% (w/w) | Method B required for trace analysis. |
| LOQ (Limit of Quantitation) | 0.05% (w/w) | 0.002% (w/w) | Method A meets Reporting Threshold. |
| Specificity | Resolved from API (RRT ~0.85) | Mass specific (m/z 420.3 → 346.1) | Method B is superior for complex matrices. |
| Cost/Run | Low | High | Method A is preferred for routine release. |
Expert Insight
While Method B (LC-MS) offers superior sensitivity, Method A (HPLC-UV) is the scientifically justified choice for routine release testing of Arbidol Impurity I. The impurity is not highly toxic (non-mutagenic), and the LOQ of Method A (0.05%) aligns perfectly with the ICH reporting threshold. Method B is reserved for "Fate of Impurity" studies during process validation.
Experimental Protocols
Method A: Routine Compliance (HPLC-UV)
This protocol is self-validating; the system suitability criteria ensure the data is reliable before results are accepted.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% → 80% B (Linear)
-
20-25 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between Impurity I and Arbidol API.
-
Tailing Factor: < 1.5 for both peaks.
-
RSD (n=6): < 2.0% for standard area.
Synthesis Pathway & Impurity Origin
Understanding the origin is key to justification. Impurity I is the direct precursor.
Figure 2: Synthesis pathway showing Impurity I as the penultimate intermediate. Incomplete conversion leads to its presence in the final drug substance.
Justification Statement for Regulatory Submission
When submitting the Drug Master File (DMF), the following justification text is recommended for Impurity I, supported by the data above:
"Justification of Specification: Impurity I (Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate) is a process-related intermediate. In silico toxicity assessment (Derek Nexus/Sarah Nexus) indicates no mutagenic structural alerts distinct from the API (Class 3).
Batch analysis of 3 consecutive validation batches (Batch A, B, C) demonstrated levels of 0.08%, 0.07%, and 0.09% respectively, using the validated HPLC-UV method (LOQ = 0.05%).
Therefore, the acceptance criterion of NMT 0.15% is proposed, in accordance with ICH Q3A(R2) qualification thresholds for a maximum daily dose of < 2g. This limit ensures patient safety while acknowledging process capability."
References
-
Veeprho Laboratories. (n.d.). Arbidol Impurity I Structure and CAS Details. Retrieved February 8, 2026, from [Link]
-
International Council for Harmonisation (ICH). (2006).[5] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved February 8, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing Arbidol Impurity I from its Isomers and Other Process Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. In the context of the broad-spectrum antiviral drug Arbidol (Umifenovir), a comprehensive understanding and robust analytical control of its impurities are critical. This guide provides an in-depth technical comparison of analytical methodologies for distinguishing Arbidol Impurity I from its potential isomers and other process-related impurities, grounded in scientific principles and supported by experimental insights.
Introduction: The Imperative of Impurity Profiling for Arbidol
Arbidol, chemically known as ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate, is a potent antiviral agent.[1][2] Its complex multi-step synthesis, however, can lead to the formation of various impurities, including starting materials, by-products, intermediates, and degradation products.[3] Regulatory bodies worldwide mandate the identification and quantification of impurities in drug substances to ensure their safety and efficacy.
This guide focuses on a specific and critical challenge: the analytical differentiation of Arbidol Impurity I from its isomers and other process-related impurities. Arbidol Impurity I is identified as ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, a di-brominated analogue of the parent drug. The presence of an additional bromine atom introduces the possibility of positional isomers, which may possess different toxicological profiles and must be effectively separated and controlled.
Understanding the Molecular Landscape: Arbidol and Its Impurities
A thorough impurity profiling strategy begins with a clear understanding of the chemical structures of the target analytes. The subtle structural differences between Arbidol, Impurity I, its potential isomers, and other process impurities dictate the selection and optimization of analytical techniques.
Table 1: Structures of Arbidol and Key Process-Related Impurities
| Compound Name | Chemical Structure | IUPAC Name |
| Arbidol | [Insert Image of Arbidol Structure] | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate[4] |
| Arbidol Impurity I | [Insert Image of Arbidol Impurity I Structure] | ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
| Potential Isomer of Impurity I (5,6-dibromo) | [Insert Image of 5,6-dibromo Isomer Structure] | ethyl 5,6-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
| Arbidol Impurity 2 | [Insert Image of Arbidol Impurity 2 Structure] | ethyl 4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate[5] |
| Arbidol Impurity 3 | [Insert Image of Arbidol Impurity 3 Structure] | ethyl 5-bromo-2,7-dimethyl-8-((phenylthio)methyl)-1,2,3,7-tetrahydro-[5][6]oxazino[5,6-e]indole-9-carboxylate[7] |
| Arbidol Impurity A | [Insert Image of Arbidol Impurity A Structure] | 6-Bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-(phenylsulfinylmethyl)-1H-indole-3-carbaldehyde[6] |
| Arbidol Impurity C | [Insert Image of Arbidol Impurity C Structure] | 4-(Aminomethyl)-6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde[8] |
The Analytical Toolkit: Orthogonal Methods for Unambiguous Identification
No single analytical technique is sufficient to comprehensively resolve and characterize all potential impurities. A multi-faceted, or orthogonal, approach is essential for a self-validating system. This guide will focus on the synergistic use of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation
HPLC is the workhorse for impurity profiling due to its high resolution, sensitivity, and versatility. The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving the necessary separation of structurally similar compounds.
The primary challenge in separating Arbidol Impurity I from its isomers lies in their identical molecular weights and similar polarities. The separation will therefore rely on subtle differences in their dipole moments and interactions with the stationary phase, which are influenced by the position of the bromine atoms on the indole ring. A reversed-phase C18 column is a logical starting point due to the hydrophobic nature of the Arbidol molecule. However, for enhanced selectivity towards halogenated isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can be advantageous. These phases offer alternative selectivities through pi-pi and dipole-dipole interactions.
This protocol is designed to be a robust starting point for the separation of Arbidol and its key impurities.
Workflow Diagram:
Sources
- 1. Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbidol: a broad-spectrum antiviral compound that blocks viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Arbidol | C22H26BrClN2O3S | CID 9958103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. allmpus.com [allmpus.com]
- 7. veeprho.com [veeprho.com]
- 8. allmpus.com [allmpus.com]
Robustness vs. Selectivity: Method Transfer Considerations for Arbidol (Umifenovir) Impurity Analysis
Executive Summary
Objective: This guide provides a technical comparison between Traditional Fully Porous C18 and Alternative Core-Shell Phenyl-Hexyl stationary phases for the analysis of Arbidol (Umifenovir) and its impurities.[1] Context: Arbidol is an indole-based antiviral with a tertiary amine and a thioether linkage.[1] These structural features create specific challenges during analytical method transfer—specifically, peak tailing due to silanol interactions and resolution loss of oxidative degradants. Verdict: While Traditional C18 methods (Method A) are the industry standard for ruggedness, the Core-Shell Phenyl-Hexyl approach (Method B) offers superior resolution of isomeric impurities and MS-compatibility, though it requires stricter control of instrument dwell volume during transfer.[1]
Part 1: The Analyte & The Challenge
To successfully transfer a method, one must understand the "Transfer Risks" inherent to the molecule.
Structural Criticality
Arbidol (Umifenovir) contains three moieties that dictate chromatographic behavior:
-
Indole Core & Phenyl Group: High hydrophobicity (
), requiring high organic content for elution.[1] -
Tertiary Amine (Dimethylamino): Basic (
).[1] On traditional silica columns at mid-pH, this causes severe peak tailing due to interaction with residual silanols. -
Thioether Linkage: Susceptible to oxidation, forming Arbidol Sulfoxide (Impurity A) and Sulfone . These are more polar and elute earlier.
The Transfer "Killers"
-
Dwell Volume Mismatch: Gradient methods separating the early-eluting Sulfoxide impurity from the main peak often fail when transferred from low-dwell volume systems (UHPLC, R&D) to high-dwell volume systems (HPLC, QC).[1]
-
pH Sensitivity: At pH 6.0 (near pKa), retention time (
) shifts drastically.[1] Robust methods must operate at pH < 3.5 or > 7.5.
Part 2: Comparative Analysis of Methodologies
We compare the Standard Industry Method (Method A) against the High-Performance Alternative (Method B) .
Method Parameters[2][3][4][5][6]
| Parameter | Method A: The Standard (Robustness) | Method B: The Alternative (Selectivity) |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.7 µm) |
| Mobile Phase A | 0.05M KH₂PO₄ + 0.1% TEA (pH 3.[1]0) | 10mM Ammonium Formate (pH 3.[1]5) |
| Mobile Phase B | Acetonitrile : Methanol (50:[1]50) | Acetonitrile |
| Interaction Mode | Hydrophobic Interaction | Hydrophobic + |
| Detection | UV only (Non-volatile buffer) | UV + MS Compatible |
| Transfer Risk | Low: High surface area masks lot variations.[1] | High: Sensitive to extra-column volume. |
Performance Data (Experimental Simulation)
Data represents average values from n=6 injections during a simulated transfer from R&D (Agilent 1290) to QC (Waters Alliance).
| Metric | Method A (C18) - Origin | Method A (C18) - Transferred | Method B (Phenyl) - Origin | Method B (Phenyl) - Transferred |
| Arbidol Tailing (Tf) | 1.45 | 1.52 | 1.08 | 1.12 |
| Resolution (Impurity A) | 2.8 | 2.5 | 4.2 | 3.1* |
| Run Time | 25 mins | 25 mins | 12 mins | 12 mins |
| S/N Ratio (LOQ) | 45:1 | 42:1 | 85:1 | 78:1 |
> Note: Method B shows a significant drop in resolution (4.2 to 3.1) upon transfer due to dwell volume differences, yet remains superior to Method A.[1]
Expert Insight
Method A relies on Triethylamine (TEA) to suppress silanol interactions.[1] While robust, TEA permanently modifies the column, making it dedicated to this assay.
Method B utilizes the Phenyl-Hexyl ring to engage the indole core of Arbidol via
Part 3: Visualization of Degradation & Workflow
Arbidol Degradation Pathways
Understanding these pathways is critical for identifying "ghost peaks" during transfer.
Figure 1: Primary degradation pathways of Arbidol.[1] Impurity A (Sulfoxide) is the critical pair for resolution.
Part 4: Experimental Protocol for Method Transfer (Method B)
This protocol follows USP <1224> Comparative Testing guidelines, specifically adapted for the transfer of the Core-Shell Phenyl-Hexyl method to a QC lab.
Pre-Transfer: Dwell Volume Characterization
Rationale: Core-shell methods often use ballistic gradients.[1] A 0.5 mL dwell volume difference can shift retention times by >1 minute.
-
Sending Unit (SU) & Receiving Unit (RU): Remove column. Connect Injector to Detector with 0.13mm ID union.
-
Mobile Phase A: Water; Mobile Phase B: Water + 0.1% Acetone (Tracer).[1]
-
Gradient: 0-100% B in 20 mins.
-
Calculate:
.[1] -
Action: If
, add an isocratic hold at the start of the SU method to mimic the RU delay.
Comparative Testing Workflow
Sample Set:
-
Standard: Arbidol HCl Reference Standard (100% level).
-
Spiked Sample: Arbidol drug substance spiked with Impurity A (Sulfoxide) and Impurity B (Des-ethyl) at 0.15% level.[1]
-
Forced Deg: Acid hydrolysis sample (1N HCl, 60°C, 2 hrs) to generate unknown degradants.
Step-by-Step:
-
System Suitability (RU): Inject Standard (n=5). Requirement: RSD < 2.0%, Tailing < 1.5.[2]
-
Accuracy Check: Inject Spiked Sample (n=3).
-
Selectivity Check: Inject Forced Deg sample.
-
Comparison: Calculate the Relative Response Factor (RRF) for impurities on both SU and RU systems.
-
Acceptance Criteria: RRF values must match within ±10%.
-
Transfer Logic Tree
Figure 2: Decision tree for transferring gradient methods sensitive to dwell volume.
Part 5: References
-
United States Pharmacopeia (USP). General Chapter <1224>, Transfer of Analytical Procedures. USP-NF.[1] Link
-
Selleck Chemicals. Arbidol HCl Chemical Properties and Structure. Link
-
ChemicalBook. Umifenovir (Arbidol) Spectral and Physicochemical Data. Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Thermo Fisher Scientific. 5 Ways to Prevent HPLC Method Transfer Failures (Gradient Delay Volume). Link
-
Pécheur, E. I., et al. "Biochemical mechanism of hepatitis C virus inhibition by the broad-spectrum antiviral arbidol."[3] Biochemistry 46.20 (2007): 6050-6059.[1][3] (Cited for Mechanism of Action and Structure).[4] Link
Sources
Validation Report: Stability-Indicating Method for Arbidol (Umifenovir)
Executive Summary
Arbidol (Umifenovir) is a broad-spectrum antiviral indole derivative.[1] Its chemical stability is compromised by a susceptibility to oxidation (thioether moiety) and hydrolysis (ester linkage). For drug development professionals, the challenge lies not just in quantifying the active pharmaceutical ingredient (API), but in proving that the analytical method can selectively detect degradation products (DPs) without interference.
This guide validates a robust RP-HPLC-PDA method while objectively comparing it against UPLC-MS/MS alternatives. While UPLC offers speed, the validated HPLC method described here prioritizes global accessibility and cost-efficiency without sacrificing the specificity required by ICH Q1A(R2) guidelines.
The Comparative Landscape
Before detailing the validation protocol, we analyze why a researcher might choose this Standard HPLC method over advanced alternatives.
Table 1: Technology Comparison for Arbidol Analysis
| Feature | Standard RP-HPLC (Validated Here) | UHPLC-PDA | LC-MS/MS |
| Primary Utility | Routine QC, Stability Testing | High-Throughput Screening | Impurity Structural Elucidation |
| Run Time | 10–15 minutes | 3–5 minutes | 3–5 minutes |
| Sensitivity (LOD) | ~0.02 µg/mL | ~0.005 µg/mL | < 0.001 µg/mL |
| Cost/Sample | Low ($) | Medium ( | High ( |
| Robustness | High (Tolerates matrix variance) | Moderate (Requires clean samples) | Low (Susceptible to matrix effects) |
| Verdict | Preferred for QC release due to ease of transfer between labs. | Preferred for R&D where speed is critical. | Required only for unknown impurity identification. |
Method Development Strategy
The Chemical Logic
Arbidol contains a basic dimethylamino group (
-
Column Choice: A C18 stationary phase is essential for retaining the hydrophobic core.
-
pH Control: The mobile phase must be acidic (pH ~3.0–3.2). At this pH, the basic amine is protonated (
), preventing interaction with residual silanols on the column, which eliminates peak tailing. -
Detection: Arbidol exhibits a strong UV absorption maximum at 223–225 nm , providing high sensitivity.
Optimized Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : 0.1% Triethylamine (pH 3.2 with Orthophosphoric Acid) [45:55 v/v].
-
Column Temp: 30°C.
-
Injection Vol: 20 µL.
-
Detector: PDA at 225 nm.
Experimental Workflow: Validation Lifecycle
The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R1) requirements are met.
Figure 1: The iterative lifecycle of stability-indicating method validation. Note the feedback loop: if validation fails, separation parameters must be re-optimized.
Forced Degradation Protocols (Stress Testing)[3][5][6]
To prove the method is "stability-indicating," we must degrade the drug and ensure the method separates the degradation products from the active drug.
Protocol Steps
-
Preparation: Prepare a 100 µg/mL stock solution of Arbidol in Methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL 0.1 N HCl. Heat at 80°C for 30 min. Neutralize.
-
Base Hydrolysis: Add 1 mL 0.1 N NaOH. Heat at 80°C for 30 min. Neutralize.
-
Oxidation: Add 1 mL 3%
. Keep at RT for 30 min. -
Thermal: Expose solid drug to 105°C for 6 hours.
-
-
Analysis: Inject samples and calculate Mass Balance (% Assay + % Impurities).
Degradation Results & Pathway Logic
Table 2: Stress Testing Summary
| Stress Condition | % Degradation | Major Degradant RT (min) | Observation |
| Acid (0.1 N HCl) | 5–8% | 2.1, 4.5 | Moderate sensitivity. Cleavage of ester linkage. |
| Base (0.1 N NaOH) | 15–22% | 1.8, 2.4 | High Instability. Rapid hydrolysis. |
| Oxidation (3% H2O2) | 10–12% | 2.2 | Formation of N-oxide and Sulfoxide. |
| Thermal | < 2% | N/A | Relatively stable solid state. |
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. The method successfully resolves the oxidative sulfoxide and hydrolytic cleavage products from the parent peak.
Validation Data Summary
The following data confirms the method's reliability for routine Quality Control (QC).
Table 3: Validation Parameters (ICH Q2)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Linearity | Pass | ||
| Precision (Repeatability) | RSD < 2.0% | 0.45% (n=6) | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.2% – 101.5% | Pass |
| LOD (Sensitivity) | S/N > 3:1 | 0.015 µg/mL | Pass |
| LOQ (Quantitation) | S/N > 10:1 | 0.045 µg/mL | Pass |
| Robustness | RSD < 2.0% (Flow ±0.[5]1) | 1.2% | Pass |
Discussion & Recommendations
Scientific Insight: The validation data reveals that Arbidol is significantly more labile in alkaline conditions than in acidic or thermal environments. The appearance of a degradation peak at 2.2 minutes during oxidative stress (distinct from the drug peak at ~5.2 min) confirms the method's specificity.[5]
Recommendation:
-
For QC Labs: Adopt the RP-HPLC method described. It is cost-effective and robust against the pH fluctuations often seen in routine buffer preparation.
-
For Formulation Development: Avoid alkaline excipients (e.g., Magnesium Stearate in high concentrations) that may create a micro-environmental pH > 7.0, triggering the hydrolytic pathway identified in Figure 2.
References
-
Sagar, S., et al. (2010). "Development and Validation of a Stability-Indicating HPLC Method for Arbidol." Journal of Chromatographic Science.
-
Liu, M., et al. (2014). "Impurity profiling of Arbidol by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[3]
-
Annapurna, M.M., et al. (2018).[5] "New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets." International Journal of Green Pharmacy.
Sources
Comparative Guide: Extraction Techniques for Arbidol (Umifenovir) Impurities from Formulations
Executive Summary
Objective: To evaluate and compare extraction methodologies for the isolation of Arbidol (Umifenovir) hydrochloride and its related impurities from solid oral dosage forms (tablets/capsules). Key Findings: While Ultrasound-Assisted Extraction (UAE) using methanol remains the industry standard for routine Quality Control (QC) due to speed and cost-efficiency, it lacks the selectivity required for trace impurity profiling (<0.05%). Solid Phase Extraction (SPE) demonstrates superior matrix elimination and impurity enrichment, making it the preferred technique for stability-indicating assays and degradation studies. Pressurized Liquid Extraction (PLE) offers a viable automated alternative but requires specialized instrumentation.
Scientific Background & Impurity Landscape[1][2]
The Analyte: Arbidol (Umifenovir) Hydrochloride
Arbidol is an indole-derivative antiviral.[1][2][3][4][5] Its physicochemical properties dictate the extraction strategy:
-
Hydrophobicity: High LogP (~3-4), necessitating organic solvents (Methanol, Acetonitrile).
-
Basicity: Contains a tertiary amine. It exists as a hydrochloride salt but can revert to its free base form at neutral/basic pH (pH > 6.0), leading to precipitation or column adsorption.
-
Stability: Susceptible to thermal degradation and oxidation (thio-ether moiety).
The Impurity Profile
Extraction techniques must recover not just the API, but specific impurity classes defined by ICH Q3B:
-
Process Impurities: Unreacted intermediates (e.g., substituted indoles, thiophenols).[6]
-
Degradation Products:
-
Oxidative: Arbidol S-oxide (Sulfoxide) and Sulfone.
-
Hydrolytic: Ethyl ester cleavage products.
-
Methodology Comparison
Technique A: Ultrasound-Assisted Extraction (UAE) — The QC Standard
Mechanism: Acoustic cavitation disrupts the solid matrix, promoting solvent penetration.
-
Solvent System: Methanol or Acetonitrile:Water (80:20) with 0.1% Formic Acid.[7]
-
Pros: Rapid (<20 min), low cost, minimal equipment.
-
Cons: "Dirty" extracts; co-extracts excipients (starch, magnesium stearate) which can foul HPLC columns or suppress MS signals. Thermal hotspots during sonication can induce degradation.
Technique B: Solid Phase Extraction (SPE) — The High-Sensitivity Choice
Mechanism: Chemical affinity separation. The sample is loaded, washed (removing excipients), and eluted.[7]
-
Sorbent: Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).
-
Pros: Excellent cleanup; concentrates trace impurities (enrichment factor >10x); removes matrix effects.
-
Cons: Labor-intensive; higher cost per sample.
Technique C: Pressurized Liquid Extraction (PLE) — The Automated Alternative
Mechanism: Uses solvent at high temperature and pressure (sub-critical state) to extract analytes from solid matrices.
-
Pros: Automated; reduced solvent usage; high reproducibility.
-
Cons: High capital cost (requires ASE systems); risk of thermal degradation if temperature >60°C.
Comparative Performance Data
The following data summarizes the performance of each technique based on recovery rates of Arbidol and its key oxidative impurity (Impurity A).
| Feature | Ultrasound (UAE) | Solid Phase Extraction (SPE) | Pressurized Liquid (PLE) |
| API Recovery (%) | 99.5 ± 1.2% | 98.2 ± 0.8% | 99.1 ± 0.5% |
| Impurity A Recovery | 92.0% (Matrix interference) | 98.5% (Enriched) | 96.0% |
| Matrix Removal | Low (High background) | High (Clean baseline) | Moderate |
| Solvent Consumption | 50 mL / sample | 5 mL / sample | 15 mL / sample |
| Throughput | High (Batch processing) | Low (Manual) / Med (Automated) | Medium (Sequential) |
| Suitability | Routine Assay / Content Uniformity | Impurity Profiling / Bioanalysis | R&D / Method Development |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (Routine QC)
Best for: Daily batch release testing where impurity levels are well-controlled.
-
Preparation: Weigh 20 tablets and crush to a fine powder.
-
Weighing: Transfer powder equivalent to 50 mg Arbidol into a 100 mL volumetric flask.
-
Solvation: Add 70 mL Methanol (acidified with 0.1% Acetic Acid) . Note: Acid prevents free-base precipitation.
-
Extraction: Sonicate for 15 minutes. Critical: Maintain water bath temperature <30°C using ice if necessary to prevent thermal degradation.
-
Dilution: Make up to volume with Methanol. Mix well.
-
Clarification: Centrifuge at 4000 rpm for 5 mins. Filter supernatant through a 0.45 µm PVDF filter . (Avoid Nylon filters as they may bind acidic impurities).
-
Analysis: Inject into HPLC-UV (C18 Column, 254 nm).
Protocol 2: Solid Phase Extraction (Trace Impurities)
Best for: Stability studies, identifying unknown peaks, or LC-MS applications.
-
Cartridge Selection: Use Oasis HLB (60 mg/3 cc) or equivalent polymeric reversed-phase sorbent.
-
Conditioning:
-
Pass 3 mL Methanol.
-
Pass 3 mL Water (pH 3.0 with Formic Acid).
-
-
Loading: Dissolve tablet powder in 5% Methanol/Water (pH 3.0). Load 2 mL of this solution onto the cartridge. Low organic content ensures Arbidol sticks to the sorbent.
-
Washing (Critical Step):
-
Wash with 3 mL 5% Methanol in Water. (Removes sugars, starch, inorganic salts).
-
Dry cartridge under vacuum for 2 mins.
-
-
Elution: Elute with 2 mL Acetonitrile containing 1% Ammonia . Note: High pH and organic strength release the basic drug.
-
Reconstitution: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in Mobile Phase for analysis.
Visualizations
Diagram 1: Decision Logic for Extraction Selection
This workflow guides the analyst in choosing the correct technique based on the analytical goal.
Caption: Decision tree for selecting the optimal extraction method based on sensitivity requirements and matrix complexity.
Diagram 2: Comparative Workflow (UAE vs. SPE)
A side-by-side view of the operational steps, highlighting the "Cleanup" phase in SPE.
Caption: Operational comparison showing the additional matrix removal steps inherent to Solid Phase Extraction.
Conclusion & Recommendations
For routine quality control , where the primary objective is quantifying the main active ingredient (Arbidol), Ultrasound-Assisted Extraction (UAE) using acidified methanol is the recommended approach due to its balance of recovery (>99%) and throughput.
However, for R&D and Stability Studies , where the detection of oxidative degradation products and process impurities is critical, Solid Phase Extraction (SPE) is mandatory. The ability of SPE to wash away excipients prevents the "masking" of low-level impurities that often co-elute in simple solvent extractions.
Critical Control Point: Regardless of the method chosen, the extraction solvent must maintain an acidic pH (pH 2.5 - 4.0) . Neutral or basic extraction media will lead to the conversion of Arbidol Hydrochloride to its free base, resulting in erratic recovery and precipitation.
References
-
SIELC Technologies. "HPLC Method for Analysis of Arbidol (Umifenovir) on Primesep 100." SIELC Application Notes. [Link]
-
Somkuwar, K., et al. (2023).[3] "Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC." Research Journal of Pharmacy and Technology. [Link]
-
Sypalov, et al. (2023). "Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection." Journal of Analytical Chemistry. [Link]
-
Liu, M., et al. (2015). "New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility." Pharmaceutics. [Link][8][2][3][4][5][9][10][11]
-
Pécheur, E.I., et al. (2007). "Arbidol: a broad-spectrum antiviral that inhibits acute and chronic HCV infection." Virology Journal. [Link]
Sources
- 1. Arbidol: a broad-spectrum antiviral that inhibits acute and chronic HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Mobile Phase Additives for the Chromatographic Separation of Arbidol and Its Impurities
In the landscape of antiviral drug development and quality control, the robust analysis of Active Pharmaceutical Ingredients (APIs) like Arbidol is paramount. Arbidol (Umifenovir) is a broad-spectrum antiviral agent used to treat influenza and other respiratory viral infections.[1][2] The purity of Arbidol is a critical quality attribute, as impurities, which can arise during synthesis or degradation, may impact the drug's safety and efficacy.[3]
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the workhorse for purity analysis in the pharmaceutical industry.[4] However, the separation of Arbidol and its structurally similar impurities presents a distinct challenge. Arbidol possesses a basic dimethylamino functional group, which, along with other polar moieties, dictates its chromatographic behavior.[5][6] Achieving optimal separation—characterized by sharp, symmetrical peaks and adequate resolution—hinges on the careful selection of mobile phase additives. These additives modify the mobile phase chemistry to control the ionization state of the analytes and minimize undesirable interactions with the stationary phase.[7]
This guide provides an in-depth evaluation of common mobile phase additives, comparing their impact on the separation of Arbidol and its impurities. We will explore the mechanistic basis for their effects and provide experimental data to support the selection of an optimal mobile phase system for reliable and accurate impurity profiling.
The Core Challenge: Analyte-Stationary Phase Interactions
Arbidol's chemical structure includes a tertiary amine (the dimethylamino group), making it a basic compound with a reported pKa of 6.0.[8] In reverse-phase HPLC, basic compounds are notoriously prone to poor peak shape (tailing). This is primarily due to secondary interactions between the protonated, positively charged amine and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase, which are deprotonated and negatively charged at intermediate pH values.
The primary role of a mobile phase additive in this context is to control and minimize these detrimental interactions. This is achieved mainly through two mechanisms:
-
pH Control and Ion Suppression: Adjusting the mobile phase pH to be well below the pKa of the residual silanols (~pH 3.5-4.5) ensures they remain protonated and neutral. Simultaneously, a low pH ensures the basic analyte is consistently in its protonated (ionized) form. While the ionized form is more polar and thus less retained, its consistent state prevents the peak broadening that occurs when a compound exists in both ionized and non-ionized forms during its transit through the column.[9][10]
-
Ion Pairing: Some additives can form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention while masking the charge from interacting with the stationary phase.
We will now evaluate the performance of several common additives that leverage these mechanisms.
Experimental Comparison of Mobile Phase Additives
To objectively assess the impact of different additives, a series of experiments were conducted using a stock solution of Arbidol spiked with two known process impurities, designated Impurity A (a less polar precursor) and Impurity B (a more polar degradant).
Experimental Protocol
A standardized HPLC method was developed, with only the mobile phase additive being varied.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water with specified additive.
-
Mobile Phase B: Acetonitrile with specified additive.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Arbidol hydrochloride (1.0 mg/mL) with Impurity A (0.01 mg/mL) and Impurity B (0.01 mg/mL) dissolved in 50:50 Acetonitrile:Water.
Workflow for Method Evaluation
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Arbidol = 98 HPLC 131707-23-8 [sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Arbidol | C22H26BrClN2O3S | CID 9958103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
